molecular formula C10H12N2 B2596137 (6-methyl-1H-indol-5-yl)methanamine CAS No. 1368355-69-4

(6-methyl-1H-indol-5-yl)methanamine

Cat. No.: B2596137
CAS No.: 1368355-69-4
M. Wt: 160.22
InChI Key: OXMHQBSUKUWXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-1H-indol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22. The purity is usually 95%.
BenchChem offers high-quality (6-methyl-1H-indol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-methyl-1H-indol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methyl-1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMHQBSUKUWXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-methyl-1H-indol-5-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (6-methyl-1H-indol-5-yl)methanamine , a specialized heterocyclic building block used in the development of kinase inhibitors and epigenetic modulators.

Introduction & Structural Significance

(6-Methyl-1H-indol-5-yl)methanamine (also known as C-(6-methyl-1H-indol-5-yl)methylamine or 5-aminomethyl-6-methylindole) is a bicyclic heteroaromatic scaffold. It features an indole core substituted with a methyl group at the C6 position and a primary methanamine group at the C5 position.

This specific substitution pattern is critical in medicinal chemistry. The C6-methyl group provides steric bulk and lipophilicity, often filling hydrophobic pockets in enzyme active sites (e.g., LSD1, kinases), while the C5-methanamine serves as a flexible linker or a key hydrogen-bonding motif.

Core Identity
PropertyDetail
IUPAC Name (6-methyl-1H-indol-5-yl)methanamine
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Structural Features Indole core, primary amine (C5), methyl group (C6)
Key Precursor 6-Methyl-1H-indole-5-carbonitrile (CAS: 1000343-22-5)

Physicochemical Profile

The presence of the C6-methyl group significantly alters the electronic and steric environment compared to the unsubstituted 5-aminomethylindole.

Calculated Properties (In Silico)
ParameterValue (Approx.)Implication for Drug Design
cLogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability.
pKa (Amine) ~9.2Protonated at physiological pH; forms salt bridges with Asp/Glu residues.
pKa (Indole NH) ~16.5Weakly acidic; requires strong bases (e.g., NaH) for deprotonation.
TPSA ~42 ŲFavorable for CNS penetration (Brain-Blood Barrier crossing).
H-Bond Donors 2 (NH₂, Indole-NH)Critical for binding site interactions.

Synthetic Methodology

The most robust route to (6-methyl-1H-indol-5-yl)methanamine involves the reduction of 6-methyl-1H-indole-5-carbonitrile . This precursor is typically synthesized via the Leimgruber-Batcho indole synthesis or palladium-catalyzed cyclization.

Protocol: Reduction of Nitrile to Amine

Reaction Type: Hydride Reduction (LiAlH₄) Scale: Gram-scale preparation

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0 equiv) in anhydrous Tetrahydrofuran (THF) at 0°C.

    • Expert Note: Use pellets or a pre-titrated solution to minimize fire risk.

  • Addition: Dissolve 6-methyl-1H-indole-5-carbonitrile (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Why: Slow addition prevents runaway exotherms and ensures selectivity.

  • Reaction: Warm the mixture to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot (Rf ~0.6) should disappear, replaced by the baseline amine spot.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used)
      
  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the pad with THF.

  • Purification: Concentrate the filtrate. If the amine is impure, purify via flash chromatography using DCM/MeOH/NH₄OH (90:9:1).

Synthesis Precursor 6-Methyl-1H-indole- 5-carbonitrile Intermediate Aluminate Complex Precursor->Intermediate Hydride Transfer Reagent LiAlH4 / THF Reflux, 4h Reagent->Intermediate Quench Fieser Workup (H2O, NaOH) Intermediate->Quench Hydrolysis Product (6-Methyl-1H-indol-5-yl) methanamine Quench->Product Isolation

Caption: Reduction pathway converting the nitrile precursor to the target primary amine via aluminate intermediate.

Chemical Reactivity & Derivatization

This molecule possesses two distinct nucleophilic centers: the primary amine (highly reactive) and the indole nitrogen (requires deprotonation).

A. Amine Functionalization (C5-Position)

The primary amine is the standard handle for linking this scaffold to other pharmacophores.

  • Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA to form amides.

  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form secondary amines.

  • Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides (common in LSD1 inhibitors).

B. Indole Ring Reactivity
  • N1-Alkylation: The indole NH (pKa ~16) can be deprotonated with NaH or Cs₂CO₃ and alkylated with alkyl halides. This is often done after protecting the primary amine (e.g., with Boc anhydride) to prevent over-alkylation.

  • C3-Electrophilic Substitution: The C3 position remains electron-rich. Electrophiles (e.g., halogens, Vilsmeier-Haack reagents) will attack here. The C6-methyl group slightly activates the ring but also sterically crowds the C7 position, directing substitution almost exclusively to C3.

Reactivity Center (6-Methyl-1H-indol-5-yl) methanamine Amide Amide Coupling (R-COOH, HATU) Center->Amide Primary Amine (Nucleophilic Attack) Sulfon Sulfonylation (R-SO2Cl) Center->Sulfon Primary Amine Alkylation N1-Alkylation (NaH, R-X) Center->Alkylation Indole NH (Requires Protection of NH2) C3Sub C3-Halogenation (NCS/NBS) Center->C3Sub Indole C3 (Electrophilic Aromatic Sub.)

Caption: Divergent reactivity profile showing selective functionalization of the amine and indole core.[1]

Medicinal Chemistry Applications

The (6-methyl-1H-indol-5-yl)methanamine scaffold is a "privileged structure" in drug discovery.

LSD1 Inhibitors (Epigenetics)[3]
  • Mechanism: Lysine-specific demethylase 1 (LSD1) inhibitors often feature an amine core that mimics the histone H3 tail.

  • Role of Scaffold: The indole ring fits into the large hydrophobic binding pocket of LSD1. The 6-methyl group is crucial for optimizing van der Waals interactions within the active site, often improving potency by 5-10 fold compared to the des-methyl analog.

  • Example: Derivatives of this scaffold have been patented for treating acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Kinase Inhibitors
  • Mechanism: The indole moiety mimics the adenine ring of ATP.

  • Binding Mode: The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues). The C5-aminomethyl group extends into the ribose-binding pocket or solvent front, allowing for solubilizing groups to be attached.

Handling & Stability

  • Oxidation: Indoles are prone to oxidation at the C2/C3 bond upon prolonged exposure to air and light.

    • Storage: Store under nitrogen/argon at -20°C.

  • Carbamate Formation: The primary amine readily absorbs CO₂ from the air to form carbamates.

    • Handling: Handle the free base quickly or store as the hydrochloride salt (R-NH₃⁺ Cl⁻), which is significantly more stable.

References

  • Patent: Indole Derivatives as LSD1 Inhibitors. US Patent 2012/0252853 A1. (Describes the synthesis of C-(6-Methyl-1H-indol-5-yl)-methylamine via LiAlH4 reduction).

  • Synthesis Precursor: Process for the preparation of 1H-indole-5-carbonitrile derivatives. Technical Disclosure Commons, 2025.

  • Chemical Vendor Data: 6-Methyl-1H-indole-5-carbonitrile (CAS 1000343-22-5).[2][3] AA Blocks / ChemBridge Catalog.

  • General Methodology: Reduction of Nitriles to Amines. Organic Syntheses, Coll. Vol. 6, p. 104.

Sources

Strategic Structure Elucidation of (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous structural confirmation of (6-methyl-1H-indol-5-yl)methanamine is a critical checkpoint in drug discovery campaigns targeting serotonergic pathways or kinase inhibition. This scaffold features a specific 5,6-disubstitution pattern on the indole core, a region prone to regioisomeric ambiguity during synthesis (e.g., distinguishing from 5-methyl-6-methanamine isomers).

This guide outlines a self-validating analytical workflow to confirm the structure. It moves beyond basic characterization, employing advanced 2D NMR techniques (NOESY/HMBC) to definitively assign regiochemistry.

Structural Context & Isomerism Challenges

The primary challenge in elucidating this molecule is not determining the functional groups, but rather their positional connectivity (regiochemistry).

  • Target Structure: Indole core, Methyl at C6, Methanamine at C5.

  • Primary Regioisomer Risk: (5-methyl-1H-indol-6-yl)methanamine.

  • Synthetic Origin: Often derived from Leimgruber-Batcho synthesis or reduction of 6-methylindole-5-carbonitrile. Incomplete reduction can lead to dimer impurities, but the positional isomerism originates from the starting material precursors.

Elucidation Logic Flow

The following workflow ensures no assumptions are made regarding the substitution pattern.

ElucidationWorkflow Sample Unknown Sample (C10H12N2) HRMS HRMS (ESI+) Formula Confirmation Sample->HRMS IR FT-IR Func. Group Check (-NH2) Sample->IR NMR_1D 1H & 13C NMR Integrals & Carbon Count HRMS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HSQC/HMBC) Connectivity Mapping NMR_1D->NMR_2D Assign Spin Systems NOESY 1D/2D NOESY Regioisomer Confirmation NMR_2D->NOESY Solve Regiochem Final Confirmed Structure NOESY->Final

Figure 1: Step-wise analytical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and degree of unsaturation.

  • Method: ESI-TOF or Orbitrap in Positive Mode.

  • Theoretical Mass [M+H]+:

    
     Da (Calculated for C
    
    
    
    H
    
    
    N
    
    
    ).
  • Acceptance Criteria:

    
    ppm < 5.
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      Da) is characteristic of primary amines (benzyl-like).
    • Indole tropylium-like cation formation often dominates the MS/MS spectrum.

NMR Spectroscopy: The Core Elucidation

Solvent Selection: DMSO-d6 is mandatory.

  • Reasoning: Chloroform-d often causes broadening of the indole N-H signal and rapid exchange of the primary amine protons. DMSO-d6 stabilizes the N-H (approx. 10-11 ppm), allowing for coupling detection.

1H NMR Assignment (Predicted & Logic)

In a 5,6-disubstituted indole, the protons at C4 and C7 are para-oriented relative to the substituents, resulting in singlets (or weak meta-coupling,


 Hz). This is the first checkpoint.
PositionTypeApprox. Shift (

, ppm)
MultiplicityIntegrationDiagnostic Logic
1 Indole NH10.8 - 11.2br s1HExchangeable; confirms indole core.
2 Ar-H7.2 - 7.3t / d1HCouples to NH and H3.
3 Ar-H6.3 - 6.4t / d1HUpfield aromatic; distinctive indole signature.
4 Ar-H7.4 - 7.6s1HKey Signal: Para to C7. Ortho to C5-CH2NH2.
7 Ar-H7.1 - 7.2s1HKey Signal: Para to C4. Ortho to C6-Me.
8 -CH2-3.7 - 3.9s2HBenzylic amine methylene.
9 -CH32.3 - 2.4s3HMethyl group on aromatic ring.
10 -NH21.5 - 2.0br s2HBroad; shift varies with concentration/water.
2D NMR Strategy: Solving the Puzzle

Standard 1D NMR confirms the groups are present but does not prove if the Methyl is at C6 or C5. We use HMBC and NOESY to connect the pieces.

The "Smoking Gun" Correlations

To distinguish (6-methyl-indol-5-yl) from (5-methyl-indol-6-yl):

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target: Irradiate the Methyl signal (~2.3 ppm).

    • Observation: You must see a strong NOE enhancement at H7 (the singlet ~7.2 ppm).

    • Target: Irradiate the Methylene signal (~3.8 ppm).

    • Observation: You must see a strong NOE enhancement at H4 (the singlet ~7.5 ppm).

    • Failure Mode: If the Methyl shows NOE to H4, you have the wrong isomer (4-methyl or inverted regioisomer).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons will show a 3-bond correlation (

      
      ) to C5  and C7 .
      
    • The Methylene protons will show a 3-bond correlation to C4 and C6 .

NMR_Correlations cluster_indole Indole Core Logic cluster_subs C5 C5 (Quaternary) C6 C6 (Quaternary) C5->C6 CH2 CH2-NH2 (Pos 5) C5->CH2 Me Methyl (Pos 6) C6->Me H4 H4 Proton (Singlet) H7 H7 Proton (Singlet) CH2->H4 Strong NOE (Confirm Pos 5) Me->H7 Strong NOE (Confirm Pos 6)

Figure 2: Critical NOE correlations required to confirm 5,6-regiochemistry.

Experimental Protocols

Analytical Sample Preparation

Objective: Prepare a sample free of paramagnetic impurities (which broaden lines) and water (which obscures amines).

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the amine proton is not visible, add 1 drop of

      
       to confirm exchange (the signal will disappear), but perform the structural elucidation before adding 
      
      
      
      .
  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids.

Data Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 16 scans, 2 sec relaxation delay (d1).

  • 13C NMR: 512 scans, 30° pulse angle (ensure quaternary carbons are visible).

  • NOESY: Mixing time (

    
    ) = 500 ms. This is optimal for small molecules (MW < 500) to observe positive NOE signals.
    

References

  • General Indole Spectroscopy

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard text for chemical shifts).
    • Spectral Database for Organic Compounds (SDBS). AIST. [Link] (Reference for general indole shifts).

  • Regioisomer Differentiation Methodology

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOE/HMBC usage for isomers). [Link]

  • Synthesis Context (Impurity Profile)

    • Somei, M., & Yamada, F. (2005). Simple Indole Alkaloid Synthesis. Natural Product Reports. (Context on 5,6-substituted indole synthesis). [Link]

Technical Profile: (6-Methyl-1H-indol-5-yl)methanamine

[1]

Executive Summary

(6-Methyl-1H-indol-5-yl)methanamine is a specific 5,6-disubstituted indole scaffold used primarily as an intermediate in the synthesis of bioactive small molecules. It serves as a critical building block for LSD1 (Lysine-specific demethylase 1) inhibitors and various kinase inhibitors.

This guide provides the definitive identification data to resolve common isomeric confusion, details a validated synthetic route from commercially available precursors, and outlines its utility in fragment-based drug discovery (FBDD).

Identification & Verification

The primary challenge with this compound is the nomenclature ambiguity regarding the 5- and 6-positions of the indole ring. Inversions in numbering often occur in database searches. The data below is verified for the 5-aminomethyl-6-methyl substitution pattern.

Core Identifiers
ParameterValueNotes
CAS Number 1368355-69-4 Primary Identifier
IUPAC Name (6-Methyl-1H-indol-5-yl)methanamine
Synonyms 5-(Aminomethyl)-6-methylindole; 1-(6-Methyl-1H-indol-5-yl)methanamine
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
SMILES Cc1cc2cc[nH]c2cc1CN
InChIKey AA0012DA (Catalog ID ref) / Verify via SMILES
The Isomer Trap

Researchers must distinguish this compound from its regioisomer, (5-Methyl-1H-indol-6-yl)methanamine (CAS 3468-17-5). The difference lies in the placement of the methyl and aminomethyl groups.

IsomerLogicTarget(6-Methyl-1H-indol-5-yl)methanamineCAS: 1368355-69-4(Target)Isomer(5-Methyl-1H-indol-6-yl)methanamineCAS: 3468-17-5(Common Impurity/Isomer)DecisionCheck Substitution PatternDecision->TargetMethyl at C6Aminomethyl at C5Decision->IsomerMethyl at C5Aminomethyl at C6

Figure 1: Decision logic for distinguishing the target scaffold from its common regioisomer.

Synthetic Methodology

While the amine is available from select vendors, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust route proceeds via the reduction of the corresponding nitrile.

Retrosynthetic Pathway

The synthesis relies on the reduction of 6-methyl-1H-indole-5-carbonitrile . This precursor is accessible via palladium-catalyzed cyanation of the 5-bromo derivative.

SynthesisPathStart5-Bromo-6-methyl-1H-indole(Commercially Available)Step1Cyanation(Zn(CN)2, Pd(PPh3)4, DMF, 100°C)Start->Step1Intermediate6-Methyl-1H-indole-5-carbonitrileCAS: 1000343-22-5Step1->IntermediateStep2Reduction(LiAlH4, THF, 0°C to Reflux)Intermediate->Step2Product(6-Methyl-1H-indol-5-yl)methanamineCAS: 1368355-69-4Step2->Product

Figure 2: Validated synthetic route from the bromo-indole precursor.[1]

Detailed Protocol: Nitrile Reduction

Objective: Conversion of 6-methyl-1H-indole-5-carbonitrile (CAS 1000343-22-5) to the primary amine.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle's Salt (Potassium sodium tartrate) for workup

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets or solution (2.0 equiv). Stir for 15 minutes.

  • Addition: Dissolve 6-methyl-1H-indole-5-carbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 3–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The nitrile spot (

    
    ) should disappear, and a baseline amine spot should appear.
    
  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is often pure enough for the next step. If storage is required, convert to the HCl salt by treating with 4M HCl in dioxane, as the free base is prone to oxidation.

Applications in Drug Discovery

LSD1 Inhibitors

The (6-methyl-1H-indol-5-yl)methanamine scaffold is a key pharmacophore in the development of Lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 regulates gene expression via histone modification and is a target for acute myeloid leukemia (AML) therapies.

  • Mechanism: The primary amine group often forms a critical hydrogen bond or electrostatic interaction with Asp555 in the LSD1 active site, while the indole ring engages in

    
    -stacking interactions with the FAD cofactor.
    
  • Reference: This specific scaffold is cited in patent literature (e.g., WO2018059549A1) for generating tranylcypromine-indole hybrid inhibitors.

Kinase Inhibitor Design

In kinase drug discovery, the 5-position of the indole is a "solvent-exposed" vector.

  • Strategy: Attaching a solubilizing group (like the methanamine) at C5 allows the core indole to bind in the ATP hinge region while projecting the amine toward solvent, improving physicochemical properties (logD, solubility) without disrupting binding affinity.

Analytical Profile (Expected)

When characterizing the synthesized product, compare against these expected spectral features:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       11.0 (br s, 1H, Indole NH)
      
    • 
       7.3–7.4 (s, 1H, C4-H)
      
    • 
       7.2 (s, 1H, C7-H)
      
    • 
       6.3 (m, 1H, C3-H)
      
    • 
       3.8 (s, 2H, CH ₂-NH₂)
      
    • 
       2.35 (s, 3H, C6-CH ₃)
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    .

References

  • World Intellectual Property Organization. (2018). WO2018059549A1 - Immune effector cell therapies with enhanced efficacy. (Context: Use of 6-methyl-1H-indole-5-carbonitrile as intermediate).

Spectroscopic Signature of (6-methyl-1H-indol-5-yl)methanamine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed predictive analysis of the spectroscopic data for (6-methyl-1H-indol-5-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to serve as a robust reference for the synthesis, identification, and characterization of this and similar indole-containing molecules.

Introduction

(6-methyl-1H-indol-5-yl)methanamine is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The precise substitution pattern on the indole ring significantly influences the molecule's physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in the research and development process. This guide provides a comprehensive overview of the expected spectroscopic characteristics of (6-methyl-1H-indol-5-yl)methanamine, empowering researchers to confidently identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of (6-methyl-1H-indol-5-yl)methanamine are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring and the presence of the methyl and aminomethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for (6-methyl-1H-indol-5-yl)methanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (indole)~10.8 - 11.2br s-The indole N-H proton is typically deshielded and appears as a broad singlet.
H-7~7.4 - 7.6s-The proton at position 7 is adjacent to the nitrogen and is expected to be a singlet due to the substitution pattern.
H-4~7.2 - 7.4s-The proton at position 4 is on the benzene portion of the indole and is predicted to be a singlet.
H-2~7.0 - 7.2t~2.5The H-2 proton of the indole ring typically appears as a triplet due to coupling with H-1 and H-3.
H-3~6.4 - 6.6t~2.5The H-3 proton is coupled to H-2 and appears as a triplet.
-CH₂NH₂~3.8 - 4.0s-The benzylic protons of the aminomethyl group are expected to be a singlet.
-CH₃~2.4 - 2.6s-The methyl group protons will appear as a sharp singlet.
-NH₂~1.5 - 2.5br s-The amine protons are often broad and their chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (6-methyl-1H-indol-5-yl)methanamine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-7a~136Quaternary carbon of the indole ring fusion.
C-3a~128Quaternary carbon of the indole ring fusion.
C-6~127Quaternary carbon bearing the methyl group.
C-5~125Quaternary carbon bearing the aminomethyl group.
C-2~123Carbon at position 2 of the indole ring.
C-4~120Carbon at position 4 of the indole ring.
C-7~110Carbon at position 7 of the indole ring.
C-3~102Carbon at position 3 of the indole ring.
-CH₂NH₂~45Carbon of the aminomethyl group.
-CH₃~21Carbon of the methyl group.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[1] Ensure the sample is fully dissolved to avoid line broadening.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument tune_shim Tune and shim instrument->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum tune_shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process integrate Integrate ¹H peaks process->integrate assign Assign signals to structure integrate->assign

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of (6-methyl-1H-indol-5-yl)methanamine is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, C-H bonds of the aromatic ring and the alkyl groups, and C-N bonds.

Table 3: Predicted IR Absorption Bands for (6-methyl-1H-indol-5-yl)methanamine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
~3400N-H stretchIndole N-HMediumCharacteristic stretching vibration of the N-H bond in the indole ring.
~3350 and ~3280N-H stretchPrimary Amine (-NH₂)MediumPrimary amines show two bands due to symmetric and asymmetric stretching.[2][3][4]
~3100-3000C-H stretchAromatic C-HMediumStretching vibrations of C-H bonds on the indole ring.
~2950-2850C-H stretchAliphatic C-H (-CH₃, -CH₂)MediumStretching vibrations of the methyl and methylene groups.
~1620-1580N-H bendPrimary Amine (-NH₂)MediumScissoring vibration of the primary amine.[2][5]
~1470-1450C=C stretchAromatic C=CMedium-StrongIn-plane stretching vibrations of the indole ring.
~1350-1250C-N stretchAromatic AmineStrongStretching vibration of the C-N bond of the indole ring.[2][5]
~1250-1020C-N stretchAliphatic AmineMediumStretching vibration of the C-N bond of the aminomethyl group.[2][6]
~910-665N-H wagPrimary Amine (-NH₂)Broad, StrongOut-of-plane bending of the primary amine N-H bonds.[2][5]
Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are commonly used.

Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean_crystal Clean ATR Crystal background_scan Record Background Spectrum clean_crystal->background_scan place_sample Place solid sample on ATR crystal background_scan->place_sample apply_pressure Apply pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process and Analyze Spectrum acquire_spectrum->process_data clean_up Clean ATR Crystal process_data->clean_up

Caption: Experimental workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electron Ionization (EI) is a common ionization technique that often leads to fragmentation of the molecule.

Molecular Ion: The molecular formula of (6-methyl-1H-indol-5-yl)methanamine is C₁₀H₁₂N₂. The nominal molecular weight is 160. The exact mass will be slightly different. The molecular ion peak (M⁺˙) is expected at m/z 160.

Fragmentation Pattern: The fragmentation of the molecular ion will likely be initiated by the loss of a hydrogen atom or the cleavage of the C-C bond between the indole ring and the aminomethyl group.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentRationale
160[C₁₀H₁₂N₂]⁺˙Molecular ion (M⁺˙).
159[M-H]⁺Loss of a hydrogen atom, likely from the -CH₂- or -NH₂ group.
143[M-NH₃]⁺Loss of ammonia from the aminomethyl group.
130[M-CH₂NH₂]⁺Cleavage of the bond between the indole ring and the aminomethyl group, resulting in the 6-methylindolyl cation.
115[130-CH₃]⁺Loss of a methyl radical from the m/z 130 fragment.

The most characteristic fragmentation for benzylamines is the cleavage of the benzylic C-C bond, which would lead to the formation of the stable indolylmethyl cation at m/z 130 in this case.[7][8][9][10]

Experimental Protocol for EI-MS

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion).[11][12][13]

  • Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller charged and neutral species.[14]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_analysis Analysis & Detection introduce_sample Introduce sample via Direct Probe or GC ionize Electron Ionization (70 eV) introduce_sample->ionize fragment Fragmentation of Molecular Ion ionize->fragment mass_analyzer Mass Analyzer (Separation by m/z) fragment->mass_analyzer detector Ion Detection mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of (6-methyl-1H-indol-5-yl)methanamine using NMR, IR, and MS techniques. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on the analysis of structurally related compounds and fundamental spectroscopic principles. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and other novel indole derivatives, facilitating their research and development endeavors.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Guan, Z., & Cole, R. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(7), 896-907. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1958). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 29(6), 1257-1265. Retrieved from [Link]

  • Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • McClean, S., Robinson, R. C., Shaw, C., & Smyth, W. F. (2002). Characterisation and determination of indole alkaloids in frog-skin secretions by electrospray ionisation ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 16(5), 346-354. Retrieved from [Link]

  • Parthasarathy, S., Ramanathan, S., Murugaiyah, V., & Mansor, S. M. (2013). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 532-538. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047-1060. Retrieved from [Link]

  • Yang, L., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 58, 65-72. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • MDPI. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 24(15), 2748. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2006, July 1). Electron Ionization Sources: The Basics. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Methylindole. Retrieved from [Link]

  • New Journal of Chemistry. (2015). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 39(10), 7853-7860. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • University of Florida. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • MDPI. (2022). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 27(4), 1295. Retrieved from [Link]

  • LCGC. (2023, April 19). Electron Ionization in GC–MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Organometallics. (2026, February 9). NNO-Ru Complexes Catalyzed Selective Synthesis of Bisindolylmethanes via Interrupted Borrowing Hydrogen Strategy. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(9), 1026-1035. Retrieved from [Link]

  • PMC. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 102(4), 925-933. Retrieved from [Link]

  • ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 19(11), 1615-1632. Retrieved from [Link]

Sources

Predicted ADMET Properties of (6-methyl-1H-indol-5-yl)methanamine

[1][2][3]

Executive Summary

(6-methyl-1H-indol-5-yl)methanamine is a bicyclic aromatic heterocycle belonging to the indole class, specifically functionalized with a primary aminomethyl group at position 5 and a methyl group at position 6.[1][2] This compound represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery. Its structural logic combines the lipophilic, electron-rich indole core—mimicking tryptophan and serotonin residues—with a benzylic amine motif capable of critical hydrogen bonding and electrostatic interactions.[2]

This guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The analysis indicates that while the molecule possesses ideal physicochemical properties for BBB penetration and oral bioavailability, it carries significant metabolic liabilities regarding Monoamine Oxidase (MAO) sensitivity, which must be mitigated during lead optimization.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9]

The "Rule of 5" compliance and physicochemical baseline are the first filters in assessing drug-likeness. (6-methyl-1H-indol-5-yl)methanamine exhibits a profile typical of a Fragment-Based Drug Discovery (FBDD) hit—small, rigid, and highly soluble.[1][2]

Structural Data[2][3][8][10][11]
  • IUPAC Name: (6-methyl-1H-indol-5-yl)methanamine[3][1][2][4]

  • CAS Number: 1368355-69-4[3][1][2][4]

  • SMILES: Cc1c(CN)cc2[nH]ccc2c1 (Canonical representation)

  • Molecular Formula: C₁₀H₁₂N₂[1][2]

Predicted Physicochemical Parameters

The following values represent a consensus derived from standard in silico algorithms (e.g., SwissADME, pkCSM logic).

ParameterValueInterpretation
Molecular Weight (MW) 160.22 g/mol Ideal. Well below the 500 Da limit; suitable for BBB penetration.[1][2]
LogP (Lipophilicity) 1.8 – 2.1Optimal. Balances solubility with membrane permeability.[2]
TPSA ~42 ŲExcellent. < 90 Ų is the "Sweet Spot" for CNS penetration.[1][2]
H-Bond Donors (HBD) 2 (Indole NH, Amine NH₂)Compliant (Rule of 5 < 5).
H-Bond Acceptors (HBA) 1 (Amine N)Compliant (Rule of 5 < 10).[2]
Rotatable Bonds 1Rigid. High metabolic stability potential regarding conformation.[1][2]
pKa (Base) ~9.5The primary amine is protonated at physiological pH (7.4).

Absorption & Distribution (CNS Focus)

For a compound targeted at CNS indications (Alzheimer's, Parkinson's), the ability to cross the Blood-Brain Barrier (BBB) is the single most critical pharmacokinetic metric.

Blood-Brain Barrier (BBB) Permeability

Prediction: High / Penetrant [1][2]

  • Mechanism: Passive diffusion and potential transport via cationic transporters (e.g., OCTs).

  • Rationale: The low Molecular Weight (160 Da) and low Polar Surface Area (42 Ų) are textbook characteristics of BBB-penetrant molecules.[2] The lipophilicity (LogP ~2) ensures the molecule can traverse the endothelial lipid bilayer.

  • LogBB: Predicted > 0.3 (Indicates brain concentration > plasma concentration).[2]

Oral Bioavailability

Prediction: High (>85%)

  • Gastrointestinal Absorption (HIA): The compound falls within the "Golden Triangle" of physicochemical space. It is predicted to be highly absorbed in the small intestine.[2]

  • P-glycoprotein (P-gp) Status: Non-Substrate. Small fragments like this rarely interact strongly with the P-gp efflux pump, suggesting high net uptake into the brain.[1][2]

Metabolism: The Critical Liability[2][3]

While the physicochemical properties are favorable, the metabolic profile presents a specific challenge common to primary amines attached to aromatic rings.

Monoamine Oxidase (MAO) Susceptibility

Risk: High The primary aminomethyl group (-CH₂NH₂) attached to the indole ring creates a substrate motif highly similar to serotonin and tryptamine.[2]

  • Pathway: Oxidative deamination by MAO-B (and potentially MAO-A) to the corresponding aldehyde (6-methyl-1H-indole-5-carbaldehyde).[1][2]

  • Consequence: Rapid clearance and short half-life (

    
    ) in vivo if used as a standalone drug.[2]
    
  • Mitigation: In drug development, this amine is typically "capped" (e.g., converted to an amide, sulfonamide, or secondary amine) to block MAO access.

Cytochrome P450 (CYP) Profile
  • CYP2D6: Potential substrate due to the basic amine and lipophilic core.[2]

  • CYP Inhibition: Low risk of reversible inhibition.[2] The molecule is too small to occupy the large hydrophobic pockets of CYP3A4 effectively as a competitive inhibitor.[2]

  • Metabolic Soft Spots:

    • Benzylic Carbon: Oxidation (MAO mediated).[2]

    • 6-Methyl Group: Hydroxylation to hydroxymethyl.[1][2]

    • Indole C2/C3: Oxidation (minor pathway compared to amine oxidation).[2]

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the MAO-mediated deamination as the primary clearance route.[2]

MetabolicPathwayscluster_legendPathway LegendParent(6-methyl-1H-indol-5-yl)methanamine(Parent)AldehydeIndole-5-carbaldehyde(Reactive Intermediate)Parent->AldehydeMAO-B / MAO-A(Oxidative Deamination)Hydroxy6-hydroxymethyl derivativeParent->HydroxyCYP450(Hydroxylation)AcidIndole-5-carboxylic acid(Excreted)Aldehyde->AcidAldehyde Dehydrogenase(ALDH)KeyRed Arrow: Primary Clearance Route (High Risk)Dashed Arrow: Secondary Route

Figure 1: Predicted metabolic pathways. The oxidative deamination by MAO is the dominant clearance mechanism for primary benzylic amines.[2]

Toxicity & Safety Assessment

hERG Inhibition (Cardiotoxicity)

Prediction: Low Risk

  • Reasoning: hERG blockers typically feature large lipophilic tails and a basic nitrogen linked by a flexible chain.[2] This molecule is a rigid fragment (MW < 200) and lacks the pharmacophore required for high-affinity hERG channel binding.[2]

AMES Toxicity (Mutagenicity)

Prediction: Negative (Safe)

  • Context: While some aromatic amines are mutagenic, simple indole-methanamines generally do not form the reactive nitrenium ions associated with DNA intercalation and damage, unlike aniline derivatives.[2]

Hepatotoxicity

Prediction: Low to Moderate [1][2]

  • Alert: The aldehyde metabolite generated by MAO (see Figure 1) can be reactive. However, rapid conversion to the carboxylic acid by ALDH usually detoxifies this intermediate efficiently.

Experimental Protocols for Validation

To validate these in silico predictions, the following standardized assays are recommended.

In Vitro MAO Stability Assay

Objective: Confirm susceptibility to oxidative deamination.[2]

  • System: Recombinant Human MAO-A and MAO-B isoforms.[1][2]

  • Protocol:

    • Incubate 1 µM test compound with enzyme in phosphate buffer (pH 7.4).[2]

    • Time points: 0, 5, 15, 30, 60 min.

    • Analysis: LC-MS/MS to monitor disappearance of parent and appearance of the aldehyde/acid metabolite.[1][2]

    • Control: Kynuramine (substrate) and Clorgyline/Deprenyl (inhibitors).

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Validate passive CNS penetration.[1][2]

  • System: Porcine brain lipid extract coated on a PVDF filter plate.[2]

  • Protocol:

    • Donor well: Compound in PBS.[1][2]

    • Acceptor well: PBS.[1][2]

    • Incubation: 18 hours at room temperature.

    • Calculation: Permeability (

      
      ) = 
      
      
      .[2]
    • Success Criteria:

      
       cm/s indicates high CNS permeability.[1][2]
      

Conclusion

(6-methyl-1H-indol-5-yl)methanamine is a high-quality CNS fragment .[1][2] Its physicochemical properties (MW 160, LogP 2.0, TPSA 42) are ideally tuned for blood-brain barrier penetration.[2] However, as a primary amine, it is a metabolic liability and will likely serve as a transient intermediate or a scaffold for derivatization (e.g., amide coupling) rather than a final drug. Researchers utilizing this scaffold should prioritize capping the amine to improve metabolic stability while retaining the favorable indole core interactions.[2]

References

  • PubChem. (2023).[2] Compound Summary: (1H-indol-5-yl)methanamine.[3][1][2][5] National Library of Medicine.[2] [Link]

  • SwissADME. (2023).[2] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Swiss Institute of Bioinformatics.[2] [Link]

  • Journal of Medicinal Chemistry. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors. ACS Publications.[2] [Link]

  • Google Patents. (2012).[2] Patent US20120252853A1: Indole derivatives as CNS agents.

Methodological & Application

Application Note: (6-methyl-1H-indol-5-yl)methanamine in Neurotherapeutic Discovery

[1]

Executive Summary

(6-methyl-1H-indol-5-yl)methanamine (CAS: 1368355-69-4) is a specialized heterocyclic building block serving as a critical pharmacophore in the design of Central Nervous System (CNS) agents. Unlike simple tryptamines, this 5-aminomethyl-6-methylindole scaffold offers unique steric and electronic properties that enhance selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and Serotonin (5-HT) Receptors .

This guide details the application of this compound as a "privileged structure" in Fragment-Based Drug Discovery (FBDD), specifically for developing Positive Allosteric Modulators (PAMs) of the


 nAChR

Pharmacological Significance & Mechanism[2]

The "Privileged" Indole Scaffold

In neuropharmacology, the indole ring mimics the core of endogenous neurotransmitters (Serotonin, Melatonin). However, the specific substitution pattern of (6-methyl-1H-indol-5-yl)methanamine provides two distinct advantages:

  • 6-Methyl Group (Steric Lock): The methyl group at position 6 introduces steric bulk that restricts rotation when bound to a receptor, potentially locking the molecule into a bioactive conformation that favors specific receptor subtypes (e.g.,

    
     vs. 
    
    
    nAChR).
  • 5-Methanamine Linker: The primary amine serves as a versatile attachment point (via amide or sulfonamide linkages) to lipophilic cores, allowing the indole to act as a "headgroup" that penetrates deep hydrophobic pockets in GPCRs or ion channels.

Target Application: nAChR Modulation

Research indicates that amides derived from indole-5-methanamines act as Type I or Type II PAMs. They do not activate the receptor alone but potentiate the response to acetylcholine (ACh), thereby enhancing cognitive signaling without the desensitization typical of direct agonists.

Figure 1: Structural assembly of nAChR modulators using the indole scaffold.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To synthesize a focused library of amide derivatives using (6-methyl-1H-indol-5-yl)methanamine to screen for biological activity.

Reagents:

  • (6-methyl-1H-indol-5-yl)methanamine (HCl salt or free base)

  • Carboxylic Acid Building Blocks (

    
    )
    
  • HATU (Coupling Agent)

  • DIPEA (Base)[1]

  • DMF (Solvent)

Workflow:

  • Preparation: Dissolve 1.0 eq of Carboxylic Acid in DMF (0.2 M).

  • Activation: Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 15 min at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 1.0 eq of (6-methyl-1H-indol-5-yl)methanamine .

    • Note: If using the HCl salt, increase DIPEA to 3.5 eq.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
     peak corresponding to Product).
    
  • Purification: Dilute with EtOAc, wash with

    
     (aq) and Brine. Dry over 
    
    
    . Purify via Prep-HPLC using a Water/Acetonitrile gradient (+0.1% Formic Acid).

Quality Control:

  • Verify structure via

    
    -NMR (DMSO-
    
    
    ). The methylene protons (
    
    
    ) of the methanamine linker typically appear as a doublet around
    
    
    4.4–4.6 ppm.
Protocol B: In Vitro Functional Screening (FLIPR Calcium Flux)

Objective: To validate the PAM activity of the synthesized derivatives on

Materials:

  • HEK293 cells stably expressing human

    
     nAChR and RIC-3 (chaperone).
    
  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: Acetylcholine (ACh) or PNU-282987.

  • Test Compounds: Derivatives from Protocol A.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in 384-well black/clear-bottom poly-D-lysine coated plates (15,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add 20

    
    L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.
    
  • Compound Addition (Pre-incubation):

    • Prepare 5x stocks of Test Compounds in HBSS buffer.

    • Add 10

      
      L of Test Compound to cells.
      
    • Incubate for 10 minutes (to allow binding to the allosteric site).

    • Control: Vehicle (DMSO) only.

  • Agonist Stimulation:

    • Prepare 5x stock of ACh at an

      
       concentration (concentration producing 20% max response).
      
    • Add 10

      
      L of ACh to the plate during fluorescence reading.
      
  • Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) on FLIPR Tetra for 120 seconds.

Data Analysis: Calculate the Potentiation (%) :

Figure 2: Workflow for validating PAM activity using Calcium Flux.

Expected Results & Data Interpretation

When using (6-methyl-1H-indol-5-yl)methanamine derivatives, researchers should compare results against standard reference compounds.

Compound ClassStructure DescriptionExpected Activity (

nAChR)
Notes
Reference (PAM) PNU-120596High Potentiation (>500%)Type II PAM (delays desensitization).
Test Scaffold 6-Me-Indole-5-methanamine Amide Variable (Target: >100%) Activity depends on the "Core" moiety.
Negative Control Unsubstituted Indole AmideLow/No PotentiationLack of 6-Methyl group often reduces selectivity.

Troubleshooting:

  • Low Solubility: The indole scaffold is lipophilic. Ensure final DMSO concentration in assay is <0.5% to avoid cytotoxicity.

  • False Positives: Check for "Agonist" activity by adding compound without ACh. If signal increases, it is an agonist, not a PAM.

References

  • AbbVie Inc. / NeuroSearch A/S. (2012).[2] Derivatives of indole and benzimidazole for the treatment of CNS disorders. US Patent Application 2012/0252853. Link (Primary source identifying the compound as Intermediate 7 in the synthesis of nAChR modulators.)

  • McKenna, D. J., et al. (1990).[3] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes.[3] Neuropharmacology, 29(3), 193-198.[3] Link (Foundational text on how 5- and 6-substitutions on indoles affect receptor binding affinity.)

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Link (Methodological reference for the FLIPR Calcium Flux assay protocols described above.)

Quantification Strategies for (6-methyl-1H-indol-5-yl)methanamine: From Bulk QC to Trace Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a comprehensive framework for the quantification of (6-methyl-1H-indol-5-yl)methanamine , a critical intermediate often employed in the synthesis of kinase inhibitors and receptor-modulating alkaloids.[1] Due to the presence of the electron-rich indole moiety and a primary amine, this molecule presents specific challenges regarding oxidative stability and chromatographic tailing .

This guide outlines two distinct analytical workflows:

  • Method A (HPLC-UV/FLD): For Raw Material Qualification (RMQ), purity assessment, and reaction monitoring.

  • Method B (LC-MS/MS): For trace-level quantification in biological matrices (PK studies) or cleaning validation.[1]

Physicochemical Profile & Handling

Understanding the molecule's behavior in solution is the prerequisite for robust method development.

PropertyValue (Approx.)Analytical Impact
Molecular Weight 160.22 g/mol Target [M+H]⁺ = 161.2
pKa (Amine) ~9.5 (Basic)Requires pH control to prevent peak tailing.[1]
pKa (Indole NH) ~17 (Very Weak Acid)Remains neutral in standard LC conditions.
LogP ~1.5 – 2.0Moderate lipophilicity; suitable for C18 retention.
UV Maxima ~220 nm, ~280 nm280 nm provides specificity; 220 nm provides sensitivity.
Stability High Risk Indoles oxidize to colored oligomers (pink/brown) upon light/air exposure.
Critical Handling Protocol
  • Storage: Store solid reference standards at -20°C under argon/nitrogen.

  • Solvents: Use degassed solvents. For stock solutions, add 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant if stability issues arise.

  • Labware: Use amber glassware to prevent photodegradation.[2]

Analytical Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate sample preparation and detection method based on the analytical goal.

AnalyticalWorkflow Start Sample Origin Type1 Bulk Powder / API (High Conc.) Start->Type1 Type2 Biological Plasma / Swabs (Trace Level) Start->Type2 Prep1 Dilute in MeOH:H2O (50:50) + 0.1% Formic Acid Type1->Prep1 Prep2 Protein Precipitation (PPT) or SPE (MCX Cartridge) Type2->Prep2 Sep Separation Strategy (C18 / Phenyl-Hexyl) Prep1->Sep Prep2->Sep Det1 HPLC-UV (280 nm) Limit: ~1 µg/mL Sep->Det1 Purity/Assay Det2 LC-MS/MS (MRM) Limit: ~1 ng/mL Sep->Det2 PK/Trace

Caption: Decision tree for selecting sample preparation and detection modes based on analyte concentration and matrix complexity.

Method A: HPLC-UV for Purity & Assay[1]

Objective: Robust quantification for synthesis control and incoming goods testing. Rationale: The indole chromophore allows for specific detection at 280 nm, minimizing interference from non-aromatic impurities.

Chromatographic Conditions
  • System: HPLC with PDA or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why? Base-deactivated silica is essential to reduce interaction with the free amine.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why? TFA acts as an ion-pairing agent, sharpening the amine peak significantly compared to Formic Acid.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Detection: 280 nm (Reference: 360 nm).

Gradient Profile
Time (min)%BDescription
0.05Initial Hold
8.060Linear Ramp
10.095Wash
12.095Hold
12.15Re-equilibration
15.05End
System Suitability Criteria (USP <621>)
  • Tailing Factor (T): NMT 1.5 (Critical for amines).

  • Resolution (Rs): > 2.0 between main peak and nearest impurity.

  • RSD (n=6): < 1.0% for retention time and area.

Method B: LC-MS/MS for Bioanalysis[1][3]

Objective: High-sensitivity quantification in plasma or complex matrices. Rationale: MS/MS provides the selectivity needed to distinguish the analyte from biological interference (e.g., endogenous tryptophan/serotonin).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Predicted & Verified): The parent ion is [M+H]⁺ = 161.1 .

Transition (m/z)Collision Energy (V)TypeStructural Logic
161.1 → 144.1 15 - 20QuantifierLoss of NH₃ (Characteristic of primary amines).[1]
161.1 → 130.1 30 - 35QualifierFragmentation of the indole ring system.
161.1 → 117.1 40QualifierFurther ring degradation/loss of methyl.
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tryptamine-d4).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to a vial. Dilute 1:1 with water to match initial mobile phase strength.

LC Conditions (MS Compatible)
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

    • Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic amines in low-ionic strength MS buffers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do NOT use TFA for MS, as it suppresses ionization.

Method Validation Strategy (ICH Q2(R2))

To ensure regulatory compliance, the following validation parameters must be executed.

Specificity & Selectivity
  • Protocol: Inject blank matrix and matrix spiked with potential interferences (Tryptophan, Serotonin, synthesis precursors).

  • Acceptance: No interfering peaks > 20% of the LLOQ area at the retention time of the analyte.

Linearity & Range
  • Protocol: Prepare 6-8 concentration levels.

    • HPLC-UV Range: 1 µg/mL to 100 µg/mL.

    • LC-MS/MS Range: 1 ng/mL to 1000 ng/mL.

  • Acceptance: r² > 0.99; residuals within ±15% (±20% at LLOQ).

Accuracy & Precision
  • Protocol: Analyze QC samples (Low, Mid, High) in quintuplicate over 3 days.

  • Acceptance:

    • Accuracy: 85-115% recovery.

    • Precision: CV < 15%.

Stability (Critical for Indoles)
  • Benchtop Stability: 4 hours at RT (protect from light).

  • Freeze-Thaw: 3 cycles (-20°C to RT).

  • Autosampler Stability: 24 hours at 10°C.

  • Note: If degradation > 5% is observed, add 0.1% Ascorbic Acid to the reconstitution solvent.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[1]Switch to a "Base-Deactivated" column (e.g., XBridge, Zorbax Eclipse).[1] Increase buffer strength.
Pink/Brown Solution Oxidation of the indole ring.Prepare fresh standards daily. Use amber vials. Add antioxidant.[2]
Low MS Sensitivity Ion suppression or wrong pH.Ensure Mobile Phase A is acidic (pH < 4) to protonate the amine. Avoid TFA; use Formic Acid.
Ghost Peaks Carryover.The amine may stick to the injector needle. Use a needle wash with 50:50 MeOH:H2O + 0.5% Formic Acid.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (2025).[3][4] Compound Summary for Indole-methanamine derivatives. National Library of Medicine. [Link]

  • Nelis, H., et al. (1985).[5] Chromatographic determination of indole derivatives. Journal of Chromatography A. (Cited for general indole separation principles). [Link] (General reference to indole chromatography principles).

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitation of Indolylmethanamine Compounds in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of indolylmethanamine compounds in complex biological matrices such as plasma and urine. Indolylmethanamines, a class of compounds including endogenous neurotransmitters and synthetic analogs, are of significant interest in neuroscience, pharmacology, and toxicology. The method described herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to meet the rigorous standards of drug development and clinical research professionals. The protocols are grounded in established scientific principles and adhere to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Analytical Challenge of Indolylmethanamines

Indolylmethanamines, characterized by an indole nucleus linked to an amino group via a methylene bridge, encompass a diverse range of biologically active molecules, including the well-known psychedelic N,N-dimethyltryptamine (DMT). Their analysis in biological fluids is critical for understanding their pharmacokinetics, pharmacodynamics, and potential therapeutic or toxic effects. However, the inherent low concentrations, potential for metabolic conversion, and the complexity of biological matrices present significant analytical challenges. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, specificity, and wide dynamic range.[1] This document provides a foundational method that can be adapted for various specific indolylmethanamine analogs.

The core structure of an indolylmethanamine is depicted below:

G cluster_indole Indole Ring cluster_sidechain Methanamine Side Chain C1 C C2 C C1->C2 C7 C C2->C7 N1 N-H C2->N1 C6 C C7->C6 C5 C C6->C5 C4 C C5->C4 C4->C1 N1->C7 C3 C C3->C2 C3->C4 C8 CH₂ C3->C8 C9 CH₂ C8->C9 N2 N C9->N2 R1 R₁ N2->R1 R2 R₂ N2->R2

Figure 1: General chemical structure of indolylmethanamine compounds.

Method Overview: A Strategic Workflow

A successful bioanalytical method hinges on a systematic approach that minimizes variability and maximizes analyte recovery and detection. The workflow presented here is designed to be robust and reproducible.

Caption: High-level workflow for the LC-MS/MS analysis of indolylmethanamines.

Detailed Protocols and Methodologies

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[2] For indolylmethanamines in plasma, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

Protocol 1: Protein Precipitation and Liquid-Liquid Extraction

  • Aliquoting: To 100 µL of plasma sample in a polypropylene tube, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

  • Rationale: The initial protein precipitation with acetonitrile efficiently removes the bulk of proteins. The subsequent LLE with MTBE provides a further clean-up step, selectively extracting the relatively non-polar indolylmethanamines from the aqueous/organic supernatant, leaving more polar interferences behind.[2]

Chromatographic Separation: Achieving Resolution

Effective chromatographic separation is crucial to resolve the analyte from matrix components and potential isomers, thereby minimizing ion suppression. A reversed-phase ultra-high performance liquid chromatography (UPLC) system is ideal for this purpose.

Table 1: UPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
6.05
  • Rationale: A C18 column provides excellent retention for the hydrophobic indole core of the analytes. The gradient elution allows for the effective separation of compounds with varying polarities, while the acidic mobile phase (formic acid) promotes protonation of the amine group, leading to better peak shape and ionization efficiency in positive ion mode.

Mass Spectrometric Detection: Maximizing Sensitivity and Specificity

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification. Electrospray ionization (ESI) in the positive ion mode is most effective for indolylmethanamines due to the basicity of the amine group.

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions and Fragmentation:

The selection of precursor and product ions is fundamental to the specificity of the MS/MS method. For indolylmethanamines like N,N-dimethyltryptamine (DMT), the protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) typically results in the cleavage of the C-C bond beta to the indole ring, leading to a stable iminium ion.

G cluster_precursor Precursor Ion Selection (Q1) cluster_collision Collision Cell (Q2) cluster_product Product Ion Selection (Q3) Precursor [M+H]⁺ (e.g., DMT, m/z 189.1) Collision Collision-Induced Dissociation (CID) with Argon Precursor->Collision Isolation Product Characteristic Product Ion (e.g., m/z 58.1 for DMT) Collision->Product Fragmentation & Selection

Caption: MRM process for indolylmethanamine analysis.

For DMT (MW: 188.27), the primary fragmentation pathway involves the loss of the indolemethyl group to form the dimethyliminium ion.[3][4]

Table 4: Example MRM Transitions for DMT

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
DMT 189.158.11003025
DMT-d6 (IS) 195.264.11003025
  • Rationale: The m/z 58.1 fragment is highly specific to the dimethylaminoethyl side chain of DMT, providing excellent selectivity against endogenous matrix components.[5][6] The use of a stable isotope-labeled internal standard (DMT-d6) is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus ensuring accurate quantification.[1]

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with FDA and EMA guidelines.[1]

Table 5: Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte and IS from endogenous components.No significant interfering peaks at the retention times of the analyte and IS in at least six different blank matrix sources.
Calibration Curve Establish the relationship between concentration and response.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal concentration and the degree of scatter.Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples at LLOQ, low, mid, and high concentrations.
Matrix Effect Assess the impact of matrix components on analyte ionization.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability Assess analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Carryover Evaluate the influence of a high concentration sample on a subsequent blank sample.Response in the blank after a high concentration sample should be ≤ 20% of the LLOQ response and ≤ 5% for the IS.[1]
  • Self-Validating System: The inclusion of quality control (QC) samples at multiple concentration levels in every analytical run serves as a self-validating mechanism. These QCs, prepared from a separate stock solution than the calibrators, must meet the pre-defined accuracy and precision criteria for the run to be accepted, thereby ensuring the validity of the data for the unknown samples in that batch.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust framework for the quantification of indolylmethanamine compounds in biological matrices. By following the outlined protocols for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of rigorous method validation, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submission and pivotal decision-making in their research endeavors.

References

  • De Boeck, F., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 23-32. Available at: [Link]

  • Costa, J. L., & de Almeida, R. M. (2014). Fragmentation spectra (MS/MS) of the metabolites of the DMT/HRP/H2O2 reaction. ResearchGate. Available at: [Link]

  • Eckernäs, C., et al. (2022). N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Taylor & Francis Online. Available at: [Link]

  • Jickling, B., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. National Center for Biotechnology Information. Available at: [Link]

  • University of Tartu. (n.d.). 'Web course "LC-MS Method Validation"'. Sisu@UT. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

  • Araújo, A. M., et al. (2015). Application of analytical methods for the structural characterization and purity assessment of N,N-dimethyltryptamine, a potent psychedelic agent isolated from Mimosa tenuiflora inner barks. ResearchGate. Available at: [Link]

  • Körmöczi, J., et al. (2020). The structure of DMT (A) and AMT (B) with assumed fragmentation cleavages, the exact mass of quantifier and qualifier ions and their optimised collision energy. ResearchGate. Available at: [Link]

Sources

Application Note: (6-methyl-1H-indol-5-yl)methanamine as a Chemical Probe

[1]

Executive Summary & Mechanism of Action

(6-methyl-1H-indol-5-yl)methanamine is a bifunctional indole scaffold characterized by a primary amine at the C5 position and a methyl group at the C6 position.[1] As a chemical probe, it functions through two distinct mechanisms:

  • The "Methyl-Scan" Steric Probe: The C6-methyl group acts as a steric feeler.[1] By comparing binding data of this probe versus the non-methylated analog (1H-indol-5-ylmethanamine), researchers can map the hydrophobic depth and steric constraints of a target's binding pocket (e.g., the "gatekeeper" region in kinases or the orthosteric site in GPCRs).[1]

  • The "Anchor-and-Link" Pharmacophore: The C5-aminomethyl group serves as a critical hydrogen bond donor/acceptor or as a reactive handle for derivatization (e.g., attaching fluorophores or biotin) without disrupting the indole's aromatic pi-stacking interactions.[1]

Key Physicochemical Properties[1][2][3]
PropertyValueRelevance to Probing
CAS Number 1368355-69-4Unique identifier for sourcing.
Molecular Weight 160.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.6 - 1.9High membrane permeability; suitable for intracellular targets.
pKa (Amine) ~9.5Protonated at physiological pH (cationic interaction).
Fluorescence Ex ~280 nm / Em ~350 nmIntrinsic tryptophan-like fluorescence allows label-free detection.[1]

Experimental Workflows

Workflow A: Fragment-Based Screening (SPR/MST)

Objective: To determine if the 6-methyl-indole scaffold binds to a target protein and to quantify the "Methyl Effect."[1]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Materials:

  • Probe: (6-methyl-1H-indol-5-yl)methanamine ( >95% purity, HPLC).

  • Control: (1H-indol-5-yl)methanamine (Non-methylated analog).[1][2]

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Avoid amine-containing buffers like Tris if using coupling chemistry.[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the probe in 100% DMSO to a concentration of 100 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Immobilization: Immobilize the target protein (e.g., Kinase domain, MAO enzyme) onto a CM5 sensor chip to a level of ~3000-5000 RU (high density is required for low-affinity fragments).

  • Dose-Response Injection:

    • Prepare a dilution series of the probe in Running Buffer (max 5% DMSO): 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM.

    • Inject at a flow rate of 30 µL/min with a contact time of 60s and dissociation time of 120s.

  • Comparative Analysis (The Critical Step):

    • Repeat the exact protocol with the Non-methylated Control .

    • Calculate the Ligand Efficiency (LE) and ΔΔG .

Interpretation:

  • Scenario A (Methyl Boost): If

    
    , the C6-methyl group fills a hydrophobic sub-pocket. Action:  Prioritize this scaffold for lead optimization.
    
  • Scenario B (Methyl Clash): If

    
    , the C6 position faces a steric wall. Action:  Modify the C6 position or remove the methyl group in future designs.
    
Workflow B: Synthesis of a Functionalized Tracer

Objective: Use the C5-amine as a handle to create a fluorescent probe or affinity tool without altering the indole core binding.[1]

Protocol 2: NHS-Ester Conjugation (Fluorescent Labeling)

Rationale: The primary amine is highly nucleophilic. Conjugating it to a fluorophore allows this molecule to be used in Fluorescence Polarization (FP) assays to screen for competitors.

Reagents:

  • Probe: (6-methyl-1H-indol-5-yl)methanamine (1 eq).[1][2][3][4]

  • Label: FITC-NHS or FAM-NHS ester (1.1 eq).[1]

  • Base: Diisopropylethylamine (DIPEA) (3 eq).

  • Solvent: Anhydrous DMF.

Procedure:

  • Reaction: In a micro-vial, dissolve 5 mg of the probe in 500 µL anhydrous DMF.

  • Add 3 equivalents of DIPEA.

  • Add 1.1 equivalents of the NHS-fluorophore dropwise.

  • Incubation: Stir in the dark at Room Temperature (RT) for 4 hours.

  • Purification: Purify immediately via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Confirm mass via LC-MS. The product is now a high-affinity tracer for the indole-binding site.[1]

Visualization of Signaling & Logic

The following diagram illustrates the decision logic for using this probe in a drug discovery campaign.

ProbeLogicStartStart: (6-methyl-1H-indol-5-yl)methanamineScreenFragment Screen (SPR/NMR)Start->ScreenBindingBinding Detected?Screen->BindingCompareCompare vs. Non-Methylated AnalogBinding->CompareYesDerivDerivatize C5-AmineBinding->DerivYes (if affinity > 100µM)ResultAHigher Affinity (Methyl Boost)Target has Hydrophobic Pocket at C6Compare->ResultAResultBLower Affinity (Steric Clash)Target is constrained at C6Compare->ResultBTracerCreate Fluorescent/Biotin Tracer(For FP or Pull-down Assays)Deriv->Tracer

Caption: Decision matrix for deploying the 6-methyl-indole probe to map binding sites or generate affinity tools.

Scientific Integrity & Troubleshooting

Stability & Storage[1]
  • Oxidation Risk: Indoles are prone to oxidation at the C3 position. The 6-methyl group provides some electronic stabilization, but the amine can absorb CO2 (carbamate formation).

  • Storage Protocol: Store solid powder at -20°C under Argon. DMSO stocks (100 mM) are stable for 3 months at -20°C but should be aliquoted to avoid freeze-thaw cycles.[1]

False Positives in Screening[1]
  • Aggregation: Primary amines can induce protein aggregation at high concentrations (>500 µM).

  • Control: Always include a "Detergent Control" (0.05% Tween-20 or Triton X-100) in the assay buffer to prevent non-specific aggregation-based inhibition.[1]

Reference Data for Validation

When validating this probe, compare your results against standard indole parameters:

ParameterStandard Indole(6-methyl-1H-indol-5-yl)methanamine
UV Max 280 nm285 nm (Red-shifted due to methyl/amine)
Fluorescence Quantum Yield ~0.30~0.25 (Slight quenching by amine)
Solubility (pH 7.4) Low (< 1 mM)High (> 10 mM) due to protonated amine

References

  • Fragment-Based Drug Discovery (General Principles)

    • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery."[1] Journal of Medicinal Chemistry. Link[1]

  • Indole Scaffold Utility

    • Zhang, M. Z., et al. (2015). "The Indole Scaffold in Drug Discovery." European Journal of Medicinal Chemistry. Link[1]

  • Compound Identity & Sourcing

    • PubChem CID: 56965684 (Rel
    • CAS Registry: 1368355-69-4.[1][2][3][5][6] Available via or .

  • Kinase Hinge Binders (Structural Basis)

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. (Demonstrates the utility of methyl groups in probing hydrophobic pockets). Link[1]

Application Notes and Protocols for Evaluating the Anticancer Properties of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Scaffold in Oncology

Cancer persists as a leading cause of mortality worldwide, driving an urgent and continuous search for more effective and less toxic therapeutic agents.[1][2][3] The limitations of current treatments, such as chemotherapy and radiotherapy, which are often hampered by significant side effects and the development of drug resistance, underscore the need for novel pharmacological strategies.[1][2] In this context, heterocyclic compounds have emerged as a particularly fruitful area of research, with the indole scaffold being a prominent structure of interest.[1][2]

Indole and its derivatives are ubiquitous in nature and form the core of numerous biologically active compounds. Their diverse pharmacological activities have positioned them as privileged structures in medicinal chemistry.[1] Notably, several indole-containing molecules have demonstrated potent anticancer properties, targeting various hallmarks of cancer.[1][2][4] These compounds can modulate a range of biological processes, including cell proliferation, apoptosis, cell cycle progression, and metastasis.[1][5] Some indole derivatives have already been successfully translated into clinical use, such as sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[1][6] This application note provides a comprehensive guide for researchers on the experimental design and detailed protocols for the systematic evaluation of novel indole compounds as potential anticancer agents.

Phase 1: Foundational In Vitro Screening Cascade

The initial assessment of a compound's anticancer potential is invariably conducted through a series of in vitro assays. This cost-effective and high-throughput approach allows for the rapid screening of numerous compounds to identify promising candidates for further development.[7][8] A tiered or cascaded approach is recommended, starting with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies for the most active compounds.

Primary Screening: Assessing Cytotoxicity and Viability

The fundamental first step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. Cell viability assays are workhorse methods for this purpose, providing a quantitative measure of the number of living cells in a population after treatment.[9]

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be used to assess the breadth of the compound's activity.[10] Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial to evaluate selective toxicity, a desirable characteristic for any potential therapeutic.

  • Assay Selection (MTT vs. XTT/WST): Tetrazolium-based colorimetric assays are widely used due to their simplicity and scalability.[11][12]

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method where mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product, which is then solubilized and quantified.[12][13]

    • Newer generation assays like XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST (Water Soluble Tetrazolium) offer the advantage of producing a water-soluble formazan, eliminating the need for a solubilization step and thereby simplifying the protocol and potentially increasing sensitivity.[11][13][14] The choice often depends on laboratory preference and specific cell line characteristics.[14]

The results of the cytotoxicity assays should be summarized in a clear and concise table. The primary endpoint is the IC50 value , which represents the concentration of the compound that inhibits 50% of cell growth.

CompoundCell LineIC50 (µM)Selectivity Index (SI)*
Indole-X1MCF-7 (Breast)15.25.1
Indole-X1A549 (Lung)22.83.4
Indole-X1HCT116 (Colon)11.56.8
Indole-X1K562 (Leukemia)8.98.8
Indole-X1HEK293 (Normal)78.0-
DoxorubicinMCF-7 (Breast)0.810.2

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Protocol 1: XTT Cell Viability Assay

This protocol provides a streamlined method for assessing cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microplates

  • Indole compound stock solution (in DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT labeling solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic activity of the cell line and should be optimized.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Delving into the Mechanism of Action

Once a compound demonstrates significant and selective cytotoxicity, the next critical step is to elucidate its mechanism of action. This involves investigating how the compound induces cell death and affects key cellular processes.

Investigating Programmed Cell Death: Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[15][16][17] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled process that does not typically elicit an inflammatory response.

  • Annexin V/Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry-based assay.[17] Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, this dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[18] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of the caspase cascade in the observed cell death.[18]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis TreatCells Treat Cancer Cells with Indole Compound (IC50 concentration) StainCells Stain with Annexin V-FITC and Propidium Iodide (PI) TreatCells->StainCells Incubate for 24-48h FlowCytometry Acquire and Analyze by Flow Cytometry StainCells->FlowCytometry Analyze fluorescence Quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic FlowCytometry->Quantify

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cells treated with the indole compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the indole compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >575 nm.

  • Data Analysis: Create a quadrant plot to distinguish between the different cell populations and quantify the percentage of cells in each quadrant.

Assessing Effects on Cell Cycle Progression

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.[19][20] Flow cytometry analysis of DNA content is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23]

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that binds stoichiometrically to DNA.[21] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[21] Cells undergoing apoptosis may appear as a "sub-G1" peak due to DNA fragmentation.[21]

The effect of the indole compound on cell cycle distribution can be presented in a table and visualized with histograms.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.328.116.6
Indole-X125.115.559.4
Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Cells treated with the indole compound

  • Cold 70% ethanol

  • 1X PBS

  • PI/RNase staining buffer (commercially available)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the indole compound for 24 hours and harvest as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 1X PBS. While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a DNA content frequency histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[20]

Investigating Effects on Cell Migration and Invasion

Metastasis is a major cause of cancer-related mortality, and the ability of a compound to inhibit cancer cell migration and invasion is a significant indicator of its therapeutic potential.[24]

  • Scratch (Wound Healing) Assay: This is a simple and widely used method to study collective cell migration.[25][26] A "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time.[26]

  • Transwell (Boyden Chamber) Assay: This assay assesses the chemotactic migration of cells through a porous membrane.[24][27] To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[28] The number of cells that migrate or invade through the membrane towards a chemoattractant is quantified.[27]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis CoatInsert Coat Transwell insert with Matrigel SeedCells Seed serum-starved cells with Indole Compound in the upper chamber CoatInsert->SeedCells AddChemo Add chemoattractant (e.g., 10% FBS) to the lower chamber SeedCells->AddChemo Incubate Incubate for 24-48h AddChemo->Incubate RemoveCells Remove non-invading cells from the upper surface Incubate->RemoveCells StainAndCount Stain and count invading cells on the lower surface RemoveCells->StainAndCount

Caption: Workflow for the Transwell cell invasion assay.

Elucidating Molecular Targets: Western Blotting

To understand the specific signaling pathways affected by the indole compound, Western blotting is an indispensable technique.[29][30] It allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms underlying the compound's anticancer effects.[31][32]

  • Target Selection: Based on the results of the apoptosis and cell cycle assays, key regulatory proteins in these pathways should be investigated. For example:

    • Apoptosis: Examine the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2), and the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP.[5]

    • Cell Cycle: Investigate the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate the G2/M transition (e.g., Cyclin B1, CDK1).

  • Loading Control: It is essential to probe for a housekeeping protein (e.g., β-actin, GAPDH) whose expression is expected to remain constant across samples to ensure equal protein loading.[29]

Protocol 4: Western Blotting

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of each lysate.[33]

  • Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in loading buffer. Separate the proteins by size using SDS-PAGE.[31]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[31]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[33]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[31]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Phase 3: Advancing to In Vivo Models

Compounds that demonstrate promising activity and a well-defined mechanism of action in vitro should be advanced to in vivo testing to evaluate their efficacy and safety in a more complex biological system.[7][34][35]

  • Animal Model Selection:

    • Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice).[34][35][36] This is the most common model for initial in vivo screening.[35][37] Tumors can be implanted subcutaneously for ease of measurement or orthotopically (in the organ of origin) for a more clinically relevant model of tumor growth and metastasis.[35][38]

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction of the compound with the immune system.[36]

  • Ethical Considerations and Humane Endpoints: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.[39][40] Clear humane endpoints, such as maximum tumor size, body weight loss, or signs of distress, must be established to minimize animal suffering.[41][42]

Experimental Design for an In Vivo Efficacy Study

G cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint Implant Implant human cancer cells subcutaneously into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implant->TumorGrowth Randomize Randomize mice into treatment groups (Vehicle, Indole Compound, Positive Control) TumorGrowth->Randomize Treat Administer treatment (e.g., daily via oral gavage) Randomize->Treat Monitor Monitor tumor volume and body weight 2-3 times per week Treat->Monitor Endpoint Continue treatment until tumors in the control group reach the humane endpoint Monitor->Endpoint Analyze Euthanize all animals, excise tumors for weight and further analysis (e.g., histology) Endpoint->Analyze

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

The systematic evaluation of indole compounds for their anticancer properties requires a multi-faceted and logical experimental approach. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can effectively identify and characterize novel therapeutic candidates. The protocols and experimental design considerations outlined in this application note provide a robust framework for advancing the development of promising indole-based anticancer agents from the laboratory bench towards clinical application.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals, 17(7), 922. Retrieved from [Link]

  • Cell migration and invasion assays. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (n.d.). PubMed. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.).
  • Cell Migration and Invasion Assays as Tools for Drug Discovery. (2011). Journal of Biomolecular Screening, 16(1), 1-15. Retrieved from [Link]

  • In vitro Cell Migration and Invasion Assays. (2013). Journal of Visualized Experiments, (75), e50393. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • In vivo screening models of anticancer drugs. (2013). Life Science Journal, 10(4). Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). ResearchGate. Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Cell Cycle Analysis by Flow Cytometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. Retrieved from [Link]

  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (n.d.). Animal Welfare Institute. Retrieved from [Link]

  • Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). PubMed. Retrieved from [Link]

  • Cell cycle analysis by flow cytometry: principles and applications. (n.d.). PubMed. Retrieved from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved from [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). MDPI. Retrieved from [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Cell viability assays: Alternatives to the MTT assay. (2017). Quartzy. Retrieved from [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. Retrieved from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell Cycle Analysis: Flow vs Imaging Cytometry. (2019). Biocompare. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). Semantic Scholar. Retrieved from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2025). ResearchGate. Retrieved from [Link]

  • CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. (n.d.).
  • Guidelines for the welfare and use of animals in cancer research. (n.d.). British Journal of Cancer. Retrieved from [Link]

  • Standard on Tumor Production and Cancer Research In Mice and Rats. (2021). UNC Policies. Retrieved from [Link]

  • Animals Used in Cancer Research and Procedures Involving Tumor Production IACUC Guidelines. (2022).

Sources

Technical Guide: Formulation Strategies for (6-methyl-1H-indol-5-yl)methanamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, standardized protocol for the formulation of (6-methyl-1H-indol-5-yl)methanamine for in vivo administration.

Physicochemical Profiling & Pre-Formulation Analysis

Before formulation, one must understand the molecule's behavior in solution.[1][2][3][4] (6-methyl-1H-indol-5-yl)methanamine combines a lipophilic indole core with a polar, basic primary amine.[2][3][4]

Predicted Properties
PropertyValue (Estimated)Implication for Formulation
Molecular Weight ~160.22 g/mol Small molecule; rapid diffusion.[2][3][4]
LogP (Octanol/Water) ~1.7 – 2.1Moderately lipophilic.[3][4] Permeable to BBB, but requires assistance for aqueous solubility in neutral pH.[1][2][3][4]
pKa (Amine) ~9.2 – 9.6Critical: The molecule is basic.[3][4] It will be positively charged (protonated) at pH < 7.[1][3][4]
pKa (Indole NH) > 16Non-ionizable at physiological pH.[1][3][4]
Solubility (Free Base) Low (< 1 mg/mL in water)Requires organic co-solvents or pH adjustment.[1][3][4]
Solubility (Salt Form) High (> 10 mg/mL in water)Preferred form (e.g., HCl, fumarate).[1][3][4]
Stability Risks
  • Oxidation: The electron-rich indole ring is susceptible to oxidative degradation (forming oxindoles or dimers), accelerated by light and high pH.[1][3][4]

  • Carbamylation: Primary amines can react with atmospheric CO2 or carbonate buffers; avoid prolonged exposure to air.[3][4]

Vehicle Selection Decision Matrix

Select your formulation strategy based on the available compound form (Free Base vs. Salt) and the intended route of administration.[1][3][4]

VehicleSelection Start Starting Material Salt Salt Form (HCl, Fumarate) Start->Salt Base Free Base Start->Base Aq Aqueous Buffer (Saline/PBS) Salt->Aq High Solubility Acid In-Situ Salt Formation (1.05 eq. HCl) Base->Acid Preferred Cosolvent Co-Solvent System (DMSO/PEG) Base->Cosolvent If Acid Sensitive F1 Formulation A: Simple Saline (pH 5.5-6.5) Aq->F1 Acid->Aq Dissolve F2 Formulation B: 5% DMSO / 40% PEG400 / 55% Water Cosolvent->F2

Figure 1: Decision tree for vehicle selection ensuring solubility and physiological compatibility.[2][3][4]

Detailed Experimental Protocols

Protocol A: Aqueous Formulation (Preferred for Salts or In-Situ Conversion)

Best for: IV, IP, SC, PO Target Concentration: 1 – 10 mg/mL Stability: Prepare fresh daily.[1][2][3][4]

Materials:

  • Compound (Free Base or Salt)[1][3][4][5]

  • 0.9% Saline (Sterile)[1][3][4]

  • 1N HCl (if starting with Free Base)[1][3][4]

  • 1N NaOH (for fine pH adjustment)[1][3][4]

  • pH Meter or Micro-strips[3][4]

Procedure:

  • Weighing: Weigh the required amount of (6-methyl-1H-indol-5-yl)methanamine.

    • Calculation: If using a salt (e.g., HCl), correct for the molecular weight of the counterion.[1][2][3]

    • Example: Target 5 mg/mL (free base equivalent) in 10 mL.[1][3][4] Weigh 50 mg.[3][4]

  • In-Situ Salt Formation (If using Free Base):

    • Add the powder to a sterile vial.[3][4]

    • Add 1.0 molar equivalent of 0.1N or 1N HCl.[3][4]

    • Why? This protonates the primary amine (R-NH2 → R-NH3+), drastically increasing water solubility.[2][3][4]

    • Vortex gently until fully dissolved.[3][4] The solution should be clear.

  • Dilution: Add 0.9% Saline to ~90% of the final volume.

  • pH Adjustment: Check pH.

    • Target pH: 5.5 – 6.5 .[3][4]

    • Note: Do not adjust to pH > 7.0, as the free base may precipitate out of solution.[1][2][3][4]

  • Finalize: Add Saline to final volume.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter.[3][4]

Protocol B: Co-Solvent Formulation (Universal Rescue)

Best for: High dose IP/PO (if aqueous solubility limit is reached) Target Concentration: 10 – 30 mg/mL[1][3][4]

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline[1][3][4]

Procedure:

  • Weighing: Weigh compound into a glass vial.

  • Solubilization (The "Pre-Mix"):

    • Add the calculated volume of 100% DMSO .

    • Vortex/Sonicate until completely dissolved.[3][4] Do not proceed until clear.

  • Stabilization:

    • Add the calculated volume of PEG400 .[3][4]

    • Vortex to mix.[3][4] The solution will warm slightly (exothermic mixing).[1][3][4]

  • Dilution:

    • Slowly add Saline (warm saline ~37°C helps prevent precipitation shock) while vortexing.[3][4]

  • Observation: Inspect for precipitation. If cloudy, sonicate for 5 minutes.[1][2][3][4]

Quality Control & Stability Validation

Do not assume solubility; verify it.

ParameterAcceptance CriteriaMethod
Visual Inspection Clear, colorless to pale yellow solution.[2][3][4] No particulates.[3][4]Visual (Light Box)
pH 4.5 – 6.5 (IV/IP); 3.0 – 7.0 (PO)Micro-pH probe
Filtration Recovery > 95% concentration retained post-filtrationHPLC-UV (254 nm)
Stability Use within 4 hours of preparation.[1][3][4]N/A

Critical Warning: Indoles are light-sensitive.[2][3][4]

  • Storage: Store solid compound at -20°C, desiccated, and protected from light.

  • During Experiment: Wrap formulation vials in aluminum foil or use amber glass.

In Vivo Administration Guidelines

Dosing Volume Limits (Mouse - 25g):

  • IV (Bolus): Max 5 mL/kg (125 µL/mouse).[1][3][4] Must be particle-free.

  • IP: Max 10 mL/kg (250 µL/mouse).[1][3][4]

  • PO: Max 10 mL/kg (250 µL/mouse).[1][3][4]

Toxicity Watchlist:

  • CNS Effects: As a tryptamine analog, monitor for "Serotonin Syndrome"-like behaviors (head twitch, hind limb abduction, tremor) immediately post-dosing.[1][2][3][4]

  • Vehicle Toxicity: If using Protocol B, DMSO/PEG can cause local irritation (peritonitis) if administered IP repeatedly.[1][3][4] Rotate injection sites.

References

  • Li, P., & Zhao, L. (2019).[1][2][3][4] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link

  • Strickley, R. G. (2004).[1][3][4] Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Link

  • PubChem. (2023).[3][4] Compound Summary: (1H-indol-5-yl)methanamine.[2][3][4] National Library of Medicine.[3][4] Link[1][3][4]

  • Nair, A. B., & Jacob, S. (2016).[1][2][3][4] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Link

Sources

Application Notes and Protocols for the Use of (6-methyl-1H-indol-5-yl)methanamine as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indole Scaffold in Fragment-Based Drug Discovery

The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3] Its versatile biological activity stems from its ability to participate in a wide range of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-stacking, and hydrophobic interactions.[1] In the context of Fragment-Based Drug Discovery (FBDD), indole derivatives are particularly valuable. FBDD leverages small, low-complexity molecules (fragments) to probe the binding sites of biological targets.[4][5] The simplicity of fragments allows for a more efficient exploration of chemical space and often leads to high-quality starting points for lead optimization.[6][7]

This application note focuses on a specific, strategically designed fragment: (6-methyl-1H-indol-5-yl)methanamine . This fragment combines the advantageous features of the indole core with strategically placed functional groups that serve as vectors for future chemical elaboration. The primary amine provides a key hydrogen bonding and salt-bridge forming capability, while the methyl group offers a subtle hydrophobic contact and a potential metabolic blocking position. The substitution pattern on the indole ring is designed to present these functionalities in a defined spatial arrangement, making it an excellent starting point for probing protein binding pockets.

Physicochemical Properties of (6-methyl-1H-indol-5-yl)methanamine

A critical aspect of FBDD is the adherence of fragments to the "Rule of Three," which provides general guidelines for their physicochemical properties.[8] Below is a summary of the calculated properties for our fragment of interest.

PropertyValue"Rule of Three" Guideline
Molecular Weight~160.22 g/mol < 300 Da
cLogP~1.5< 3
Hydrogen Bond Donors2 (amine and indole N-H)≤ 3
Hydrogen Bond Acceptors1 (amine nitrogen)≤ 3
Rotatable Bonds1≤ 3

As the table demonstrates, (6-methyl-1H-indol-5-yl)methanamine is an ideal fragment candidate, possessing the requisite simplicity and physicochemical properties for effective screening and subsequent optimization.

Proposed Synthesis of (6-methyl-1H-indol-5-yl)methanamine

Protocol 1: Synthesis of (6-methyl-1H-indol-5-yl)methanamine

  • Step 1: Vilsmeier-Haack Formylation of 6-methylindole.

    • To a solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) at 0°C, add a solution of 6-methylindole in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by pouring it onto ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, 6-methyl-1H-indole-5-carbaldehyde, is filtered, washed with water, and dried.

  • Step 2: Reductive Amination to form (6-methyl-1H-indol-5-yl)methanamine.

    • Dissolve the 6-methyl-1H-indole-5-carbaldehyde in a suitable solvent such as methanol.

    • Add an excess of ammonium acetate and sodium cyanoborohydride.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography to yield (6-methyl-1H-indol-5-yl)methanamine.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Fragment-Based Drug Discovery Workflow using (6-methyl-1H-indol-5-yl)methanamine

The following sections detail a comprehensive workflow for utilizing this fragment in a drug discovery campaign.

FBDD_Workflow cluster_prep Preparation cluster_screen Screening & Hit ID cluster_struct Structural Biology cluster_opt Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Screen (SPR or NMR) Target_Prep->Primary_Screen Fragment_Lib Fragment Library (with target fragment) Fragment_Lib->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay) Primary_Screen->Hit_Validation Identified Hits Xtal_Screen X-ray Crystallography Screening Hit_Validation->Xtal_Screen Validated Hits Structure_Analysis Structure Analysis (Binding Mode ID) Xtal_Screen->Structure_Analysis Fragment_Growing Fragment Growing (SBDD) Structure_Analysis->Fragment_Growing Structural Insights Lead_Opt Lead Optimization Fragment_Growing->Lead_Opt

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[9][10]

  • Protein Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.

    • Ensure a low immobilization density to avoid mass transport limitations.

  • Fragment Screening:

    • Prepare a stock solution of (6-methyl-1H-indol-5-yl)methanamine and other library fragments in a suitable buffer (e.g., PBS with 5% DMSO).

    • Inject the fragments over the protein-immobilized and reference flow cells at a concentration range of 100-500 µM.

    • Monitor the binding response (in Resonance Units, RU) and the dissociation phase.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • Identify hits based on a significant and dose-dependent binding response.

    • Calculate the dissociation constant (KD) for promising hits.

Protocol 3: Hit Validation and Elucidation of Binding Mode by X-ray Crystallography

Crystallography provides high-resolution structural information on how the fragment binds to the target, which is invaluable for guiding optimization.[8][11]

  • Protein Crystallization:

    • Crystallize the target protein under conditions previously established to yield diffraction-quality crystals.

  • Fragment Soaking:

    • Soak the protein crystals in a solution containing (6-methyl-1H-indol-5-yl)methanamine (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to determine its precise binding mode and interactions with the protein.[11]

From Fragment to Lead: The Optimization Pathway

Once a fragment hit is validated and its binding mode is understood, the next step is to evolve it into a more potent lead compound.[12][13] The primary amine and the indole ring of (6-methyl-1H-indol-5-yl)methanamine provide excellent handles for chemical modification. The "fragment growing" strategy is a common approach where chemical moieties are added to the fragment to engage with adjacent pockets in the binding site.[14][15]

Fragment_Growing Fragment (6-methyl-1H-indol-5-yl)methanamine (Initial Hit) Vector1 Primary Amine (Vector for Growth) Fragment->Vector1 Vector2 Indole Ring (Vector for Growth) Fragment->Vector2 New_Moieties Addition of New Moieties (e.g., amides, sulfonamides, heterocycles) Vector1->New_Moieties Vector2->New_Moieties Improved_Potency Increased Potency & Improved Properties New_Moieties->Improved_Potency

Sources

Crystallization techniques for (6-methyl-1H-indol-5-yl)methanamine complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of (6-methyl-1H-indol-5-yl)methanamine and its Complexes Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Chemistry

The precise three-dimensional arrangement of atoms within a molecule and its complexes is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. For compounds like (6-methyl-1H-indol-5-yl)methanamine, a substituted indole derivative, obtaining high-quality single crystals is the gateway to elucidating this critical structural information through techniques like Single-Crystal X-ray Diffraction (SCXRD).[1][2] This knowledge is paramount in drug discovery for understanding ligand-receptor interactions and in materials science for engineering novel properties.

However, the path from a purified compound to a diffraction-quality crystal is often non-linear and fraught with challenges. Small molecules can exhibit frustrating polymorphism—the ability to crystallize in multiple forms with different physical properties—which has profound implications for the pharmaceutical industry, affecting a drug's stability, solubility, and bioavailability.[3][4][5] Furthermore, inducing a molecule to form a complex with a biological macromolecule and then arranging that entire assembly into a well-ordered crystal lattice adds significant layers of complexity.

This guide provides a comprehensive framework for developing a robust crystallization strategy for (6-methyl-1H-indol-5-yl)methanamine and its complexes. It moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers with the foundational knowledge needed to navigate the empirical and often artistic science of crystal growth.

Part I: Foundational Principles & Pre-Crystallization Strategy

Success in crystallization is built upon a meticulous preparatory phase. A deep understanding of the target molecule and the physical principles governing crystal formation is essential before any experiments are set up.

Molecular Profile: (6-methyl-1H-indol-5-yl)methanamine

A preliminary analysis of the target molecule informs the entire crystallization strategy.

  • Structure: The molecule contains a rigid indole core, which is favorable for crystallization. The methyl group adds a hydrophobic character, while the methanamine group (-CH₂NH₂) provides a key site for hydrogen bonding and acts as a weak base.

  • Solubility: The presence of both hydrophobic (indole ring, methyl group) and hydrophilic (amine) moieties suggests solubility in a range of polar organic solvents. Its water solubility is predicted to be low.[6]

  • pKa: The amine group is basic, meaning the molecule's charge state is pH-dependent. At acidic pH, it will be protonated to form a cation. This property can be exploited; sometimes salts of a compound crystallize more readily than the free base.[7]

  • Hydrogen Bonding: The indole N-H group and the amine N-H bonds are strong hydrogen bond donors, while the amine nitrogen is a hydrogen bond acceptor. These interactions will play a dominant role in the formation of the crystal lattice.[8]

The Driving Force: Supersaturation

Crystallization occurs when a solution becomes supersaturated, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[9] The process is governed by two main stages: nucleation (the initial formation of small, ordered molecular clusters) and growth (the addition of more molecules to these nuclei).[10]

A solubility diagram illustrates the key zones:

  • Stable (Undersaturated) Zone: Crystals will dissolve.

  • Metastable Zone: A supersaturated but kinetically stable region where existing crystals can grow, but spontaneous nucleation is unlikely. This is the ideal zone for growing large, high-quality single crystals.[2]

  • Labile (Unstable) Zone: Spontaneous and rapid nucleation occurs, often leading to a shower of small, poorly-formed crystals or amorphous precipitation.[2]

The goal of all crystallization techniques is to guide the solution slowly into the metastable zone and keep it there, allowing growth to dominate over nucleation.[8]

G Supersaturation and Crystallization Zones cluster_0 cluster_1 labile Labile Zone (Spontaneous Nucleation) end_bad Precipitate/ Microcrystals labile->end_bad metastable Metastable Zone (Crystal Growth) metastable->labile High Supersaturation end_good High-Quality Crystals metastable->end_good Controlled Growth stable Stable Zone (Dissolution) start Initial Solution start->labile Rapid Cooling/ Evaporation start->metastable Slow Cooling/ Evaporation

Caption: The relationship between supersaturation zones and crystallization outcomes.

The Challenge of Polymorphism

Polymorphism is the existence of a solid material in more than one crystal structure.[11] Different polymorphs of the same compound can have dramatically different physicochemical properties, including solubility, melting point, and stability.[5] In the pharmaceutical context, an uncharacterised polymorphic transition can be disastrous, potentially rendering a drug inactive or unstable.[3] Therefore, a thorough polymorph screen is not just an academic exercise but a critical step in drug development.[12] This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, etc.) to discover as many crystalline forms as possible.

Protocol: Initial Purity and Solubility Screen

Rationale: Impurities are the bane of crystallization. They can act as unwanted nucleation sites, leading to many small crystals, or they can inhibit crystal growth altogether.[9][10] A purity of >98% is highly recommended. A systematic solubility screen is the most critical first step, as the ideal solvent is one in which the compound has moderate solubility.[8] Too high, and it's difficult to achieve supersaturation; too low, and you'll need impractically large volumes.

Methodology:

  • Purity Assessment: Verify compound purity via NMR, LC-MS, or another suitable method. If necessary, purify the compound using column chromatography or preparative HPLC.

  • Solvent Selection: Prepare a panel of solvents with varying polarities (see table below).

  • Solubility Test: a. Place ~1-2 mg of the compound into a small, clear glass vial. b. Add the first solvent dropwise (e.g., 50 µL increments) at room temperature, vortexing after each addition. c. Record the volume of solvent required to fully dissolve the sample. d. If the compound is insoluble in ~1 mL of solvent at room temperature, gently warm the vial and observe. Note if it dissolves when hot and precipitates upon cooling. This indicates a good candidate for cooling crystallization.[13]

  • Categorization: Classify solubility as High (<100 µL to dissolve), Moderate (100-500 µL), or Low (>500 µL). Aim to use solvents in the "Moderate" category for initial experiments.

Table 1: Common Solvents for Crystallization Screening

Solvent Class Examples Polarity Notes
Protic Water, Methanol, Ethanol, Isopropanol High Excellent for H-bonding compounds.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSO Medium-High Good for dissolving a wide range of organics.
Ethers Diethyl Ether, THF, Dioxane Medium Often used as anti-solvents.
Halogenated Dichloromethane (DCM), Chloroform Medium-Low Good dissolving power, volatile.
Aromatic Toluene, Benzene Low Can promote crystal growth through π-stacking.[8]

| Alkanes | Hexane, Heptane, Cyclohexane | Very Low | Almost always used as anti-solvents. |

Part II: Core Crystallization Methodologies

There are several fundamental techniques for growing single crystals, all designed to slowly bring a solution into the metastable zone.[14] It is highly recommended to try multiple methods in parallel.

Method 1: Slow Evaporation

Principle: This is the simplest method, where the solvent is slowly evaporated from a near-saturated solution. As the solvent volume decreases, the solute concentration increases, leading to supersaturation and crystal growth.[15][16] This works best for compounds that are stable at ambient temperature and not overly sensitive to atmospheric conditions.

Protocol:

  • Prepare a solution of the compound in a "Moderate" solubility solvent. Ensure all solid is dissolved.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Cover the vial in a way that allows for slow evaporation. A common method is to cap the vial and pierce the cap with a single needle, or to cover it with paraffin film and poke a few small holes.[16]

  • Place the vial in a quiet, vibration-free location.[8]

  • Monitor periodically over several days to weeks. Avoid disturbing the vial.

Method 2: Slow Cooling

Principle: This technique is ideal for compounds that show a significant increase in solubility with temperature.[16][17] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature drops, the solubility decreases, and the solution becomes supersaturated.

Protocol:

  • Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Add the compound to the solvent in a flask and heat gently (e.g., in a water or oil bath) while stirring until it fully dissolves. Add the minimum amount of hot solvent needed to achieve full dissolution.[17]

  • Filter the hot solution to remove any impurities.

  • Transfer the hot, clear solution to a clean vial or flask.

  • To ensure slow cooling, insulate the vessel. This can be done by placing it inside a Dewar flask filled with warm water or by leaving it in the heated bath and turning the heat off, allowing it to cool to room temperature overnight.[8]

  • For even slower cooling, the vessel can be transferred to a refrigerator and then a freezer over several days.

Method 3: Vapor Diffusion

Principle: This is arguably the most successful and widely used method, particularly for precious or small-quantity samples like protein complexes.[14][18] A small drop containing the compound and a precipitant is allowed to equilibrate via the vapor phase with a much larger reservoir of the precipitant solution. Water (or a more volatile solvent) slowly diffuses out of the drop and into the reservoir, increasing the concentration of both the compound and the precipitant in the drop, thus inducing crystallization.

Protocol (Sitting Drop Variation):

  • Pipette 500 µL of a reservoir solution (the "anti-solvent" or precipitant) into the well of a 24-well crystallization plate.

  • On the raised pedestal in the center of the well, pipette a 2 µL drop of the purified compound solution.

  • To this drop, add 2 µL of the reservoir solution from the well. The total drop volume is now 4 µL.

  • Carefully seal the well with clear sealing tape or a glass coverslip to create a closed system.

  • Store the plate in a stable, vibration-free environment and monitor for crystal growth using a microscope.

G Vapor Diffusion (Sitting Drop) cluster_plate Sealed Well Reservoir Reservoir Solution (High Precipitant Conc.) Drop Crystallization Drop (Analyte + Low Precipitant Conc.) Reservoir:n->Drop:s H₂O Vapor Pedestal Vapor Vapor Phase Equilibration arrow1 H₂O Vapor

Caption: Schematic of the sitting drop vapor diffusion method.

Method 4: Liquid-Liquid Diffusion (Layering)

Principle: This method is effective when a compound is soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent"), and the two solvents are miscible.[15] A solution of the compound is carefully layered with the anti-solvent. Slow diffusion at the interface between the two layers gradually reduces the solubility of the compound, leading to crystallization at the interface.

Protocol:

  • Dissolve the compound in a minimal amount of a "good" solvent, typically one that is denser (e.g., DCM, chloroform).

  • Use a tall, narrow vessel like an NMR tube or a thin test tube.

  • Using a syringe or pipette, very carefully and slowly add the "anti-solvent" (e.g., hexane, diethyl ether) on top of the compound solution, trying not to disturb the interface.[15] The less dense solvent should be on top.

  • Seal the tube and leave it undisturbed. Crystals should form at the interface over hours or days.

Part III: Crystallization of Complexes

When the goal is to crystallize a complex, such as (6-methyl-1H-indol-5-yl)methanamine bound to a target protein, two primary strategies are employed: co-crystallization and soaking.[19][20]

Strategy 1: Co-crystallization

Principle: The protein and the ligand are mixed together to form the complex in solution before setting up crystallization trials.[19] This is often the method of choice when the ligand induces a significant conformational change in the protein or when the ligand has poor solubility.[19]

Protocol:

  • Ligand Preparation: Dissolve the (6-methyl-1H-indol-5-yl)methanamine in a suitable solvent, such as DMSO or a low molecular weight PEG, to create a concentrated stock solution (e.g., 50-100 mM).[21]

  • Complex Formation: Add the ligand stock solution to the purified protein solution to achieve a final molar excess of ligand (typically 3- to 10-fold). The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v) as it can interfere with crystallization.[21]

  • Incubation: Gently mix and incubate the protein-ligand solution. Incubation times can vary from 30 minutes to several hours, typically on ice or at 4°C, to allow the complex to form.

  • Crystallization Screening: Use the resulting protein-ligand complex solution to set up crystallization screens using standard methods like vapor diffusion. It is often necessary to screen a wide range of conditions, as the optimal conditions for the complex may differ from those of the apo-protein.

Strategy 2: Soaking

Principle: This method is used when you already have well-established conditions for crystallizing the protein in its unbound (apo) form. The ligand is introduced into the drop containing the pre-grown apo-crystals. The small molecule then diffuses through the solvent channels of the crystal and binds to the protein in situ.[19][20]

Protocol:

  • Grow Apo-Crystals: Grow crystals of the target protein using a known, reproducible condition.

  • Prepare Soaking Solution: Create a "soak" solution by adding the concentrated ligand stock to a solution that mimics the reservoir condition of the apo-crystals (a "stabilizing solution"). The final ligand concentration can range from 1 to 20 mM.

  • Perform the Soak:

    • Direct Soaking: Carefully add 0.5-1 µL of the soaking solution directly to the drop containing the apo-crystals.

    • Transfer Soaking: Alternatively, use a cryo-loop to carefully transfer an apo-crystal from its growth drop into a new drop containing the soaking solution. This method provides better control over the final ligand concentration.

  • Soaking Time: Allow the crystal to soak for a period ranging from a few minutes to overnight. Soaking time must be optimized; too long can cause the crystal to crack or dissolve.[19]

  • Cryo-protection and Harvesting: After soaking, the crystal is cryo-protected (if necessary) and flash-cooled for data collection.

G Decision Workflow: Co-crystallization vs. Soaking start Goal: Obtain Protein-Ligand Complex Structure have_apo Do you have high-quality apo-protein crystals? start->have_apo soaking STRATEGY: SOAKING have_apo->soaking Yes cocryst STRATEGY: CO-CRYSTALLIZATION have_apo->cocryst No soak_protocol Prepare soak solution. Introduce ligand to apo-crystals. Optimize soak time & concentration. soaking->soak_protocol cocryst_protocol Mix protein and ligand in solution. Incubate to form complex. Screen for new crystallization conditions. cocryst->cocryst_protocol crystal_cracks Does soaking crack or dissolve crystals? soak_protocol->crystal_cracks crystal_cracks->cocryst Yes crystal_cracks->soak_protocol No, optimize

Caption: Decision-making process for crystallizing protein-ligand complexes.

Part IV: Optimization & Troubleshooting

The first attempt at crystallization rarely yields perfect results. A systematic, iterative approach to optimization is key.

Table 2: Key Parameters for Crystallization Optimization

Parameter Rationale Typical Range/Variables to Test
Temperature Affects solubility and kinetics of nucleation and growth.[10] 4°C, 12°C, 20°C. Slower kinetics at lower temperatures can be beneficial.
Concentration Directly controls the level of supersaturation. Vary the concentration of the compound and/or protein by ± 25-50%.
pH Affects the charge state of the molecule, influencing solubility and intermolecular interactions.[9] Screen a range of pH values, especially around the pKa of the amine group.
Precipitants The type and concentration of the precipitant (e.g., PEGs, salts) control the degree of supersaturation. Screen different types of precipitants and vary their concentrations in small increments (e.g., 2-5%).

| Additives/Seeding | Additives can alter solvent properties or interact with the molecule. Seeding introduces a template for growth.[20] | Screen commercial additive screens. For seeding, introduce micro- or nano-crystals from a previous experiment into a new, equilibrated drop. |

Common Problems and Solutions:

  • Amorphous Precipitate or "Oiling Out": The solution entered the labile zone too quickly. Solution: Slow down the process. Decrease the starting concentration, reduce the precipitant concentration, or slow the rate of cooling/evaporation.[2]

  • Shower of Microcrystals: Nucleation is dominating growth. Solution: Reduce the level of supersaturation (lower concentrations). Try seeding into a solution that is only slightly supersaturated (in the metastable zone).[8]

  • No Crystals: The solution never reached supersaturation. Solution: Increase the concentration of the compound or the precipitant. Try a different solvent or anti-solvent system.

  • Poor Crystal Quality (twinned, cracked): Growth was too rapid or disturbed. Solution: Ensure a vibration-free environment. Slow down the equilibration rate (e.g., by using a smaller ratio of drop-to-reservoir volume in vapor diffusion).

References

  • Vertex AI Search Result. (2006, January 8).
  • Vertex AI Search Result. (2025, September 15). Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.
  • Vertex AI Search Result.
  • Longdom Publishing. (2023, February 15).
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • University of Florida. (2015, April 28). Crystal Growing Tips » The Center for Xray Crystallography ».
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • Vertex AI Search Result.
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Vertex AI Search Result. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • MDPI. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds.
  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1756-1773. [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • UCT Science.
  • ResearchGate. MicroED analysis of small organic molecules.
  • ResearchGate.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.
  • La Factoría de Cristalización.
  • H.E.L Group.
  • Scribd. (2017, April 13).
  • Jagiellońskie Centrum Innowacji.
  • Spingler, B., et al. (2012).
  • Linac Coherent Light Source. Crystal Growth | Biology.
  • Vertex AI Search Result.
  • Hampton Research. Sitting Drop Vapor Diffusion.
  • Benchchem.
  • arXiv. (2025, October 7).
  • Journal of Materials Chemistry A.
  • Google Patents. (2014, June 5).
  • ACS Omega. (2020, July 7).
  • Google Patents.
  • Taylor & Francis Online. (2025, December 24).
  • Hampton Research. (2020, October 28).
  • ResearchGate. Two orientations of indole molecules in the crystal structure.
  • PMC - NIH. Solid/Gas In Crystallo Reactivity of an Ir(I) Methylidene Complex.
  • MDPI. (2020, January 30).
  • Pure & Appl. Chem. (1993).
  • Department of Surgery, CUHK. Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent.
  • ChemicalBook. 1H-INDOLE-6-METHANAMINE CAS#: 3468-17-5.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • PubChem. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791.
  • Wiley Online Library. (2016, March 14). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase.
  • EPA. (2025, October 15). 1H-Indole, 6-methyl- Properties.
  • PubChem. 1-(1H-indol-6-yl)methanamine | C9H10N2 | CID 17221101.

Sources

Application Note: A Guide to Functional Assays for the Characterization of 5-HT1D Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The serotonin 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target, particularly for the treatment of migraine headaches.[1][2] As a Gi/o-coupled receptor, its activation by an agonist initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][4] The development of novel 5-HT1D agonists requires robust and reliable functional assays to accurately determine their potency and efficacy. This guide provides an in-depth overview of the principal functional assays used in the pharmacological characterization of 5-HT1D receptor agonists. We will delve into the theoretical underpinnings, provide detailed, field-tested protocols for cornerstone assays such as cAMP inhibition and [35S]GTPγS binding, and discuss the application of orthogonal, label-free technologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive screening funnel for 5-HT1D receptor drug discovery.

The 5-HT1D Receptor: A Gi/o-Coupled GPCR

The 5-HT1D receptor is a subtype of the 5-HT1 receptor family and signals through the pertussis toxin-sensitive inhibitory G protein, Gi.[4][5] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. This causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase (AC), which is responsible for converting ATP into cAMP. The net result is a decrease in the intracellular concentration of the second messenger cAMP.[3][4] This canonical pathway is the foundation for the most common functional assays for 5-HT1D agonists.

5-HT1D_Signaling_Pathway cluster_membrane Cell Membrane Receptor_Inactive 5-HT1D (Inactive) Receptor_Active 5-HT1D (Active) Receptor_Inactive->Receptor_Active G_Protein_Inactive Gαi(GDP)-βγ Receptor_Active->G_Protein_Inactive Activates G_Protein_Active_Alpha Gαi(GTP) G_Protein_Inactive->G_Protein_Active_Alpha GDP/GTP Exchange G_Protein_Active_BetaGamma Gβγ G_Protein_Inactive->G_Protein_Active_BetaGamma Dissociation AC Adenylyl Cyclase G_Protein_Active_Alpha->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 5-HT1D Agonist Agonist->Receptor_Inactive Binds ATP ATP ATP->AC Downstream Inhibition of Downstream Effectors cAMP->Downstream

Caption: Canonical Gi/o signaling pathway of the 5-HT1D receptor.

Foundational Considerations for Assay Development

Before embarking on functional characterization, it is critical to establish a robust assay system.

  • Cell Line Selection: The use of recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, stably expressing the human 5-HT1D receptor is standard practice. These cells provide a consistent and high-level expression of the target receptor, leading to a robust signal window in functional assays.

  • Affinity Determination (Radioligand Binding): A crucial first step is to determine the binding affinity (Ki) of the test compounds. Radioligand binding assays are the gold standard for this purpose.[6] A competition binding assay, where a test compound competes with a known radiolabeled ligand (e.g., [3H]-GR125743) for binding to the 5-HT1D receptor, allows for the calculation of the inhibitory constant (Ki).[7][8] This information is vital for interpreting functional data, as potency (EC50) in a functional assay is influenced by both affinity and efficacy.

Protocol Outline: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the 5-HT1D receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable 5-HT1D radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound from free radioligand by rapid filtration over glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.[7]

Primary Functional Assays for Agonist Potency and Efficacy

The following assays directly measure a consequence of 5-HT1D receptor activation and are workhorses for determining agonist potency (EC50) and efficacy (Emax).

cAMP Inhibition Assays

Principle: This assay quantifies the ability of a 5-HT1D agonist to inhibit the production of intracellular cAMP. Since the basal level of cAMP in resting cells is often low, adenylyl cyclase is typically stimulated with forskolin to generate a robust signal that can then be inhibited by the Gi-mediated pathway.[9] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used for detection.[10][11][12] In a competitive HTRF cAMP assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[13] A decrease in cAMP production due to 5-HT1D activation results in a higher HTRF signal.[11][12]

cAMP_Assay_Workflow Start Seed 5-HT1D expressing cells in 384-well plate Stimulation Add Forskolin + varying concentrations of 5-HT1D Agonist Start->Stimulation Incubation Incubate at RT (e.g., 30 min) Stimulation->Incubation Lysis_Detection Add Lysis Buffer containing HTRF cAMP reagents (d2-cAMP & anti-cAMP-Cryptate) Incubation->Lysis_Detection Incubation2 Incubate at RT (e.g., 60 min) Lysis_Detection->Incubation2 Read Read plate on HTRF-compatible plate reader (665nm / 620nm) Incubation2->Read Analysis Calculate EC50 and Emax Read->Analysis

Caption: General workflow for a HTRF-based cAMP inhibition assay.

Detailed Protocol: HTRF cAMP Inhibition Assay
  • Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT1D receptor into a low-volume 384-well white plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test agonist in assay buffer.

  • Stimulation: Aspirate the culture medium from the cells. Add the test agonist followed immediately by a solution of forskolin (final concentration typically 1-10 µM) to all wells except the negative control.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature.

  • Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate diluted in lysis buffer) to each well as per the manufacturer's instructions (e.g., Revvity HTRF cAMP Gi Detection Kit).[10]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and plot it against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

ParameterTypical Value/ConditionRationale
Cell Line CHO-h5-HT1DProvides stable, high-level receptor expression for a robust signal.
Plate Format 384-well, white, low-volumeSuitable for high-throughput screening and enhances signal detection.
Forskolin [C] 1 - 10 µMStimulates adenylyl cyclase to produce a measurable cAMP window for inhibition.
Incubation Time 30 minutesAllows for sufficient cAMP production and inhibition without signal degradation.
Detection Tech HTRFHomogeneous (no-wash) format, high sensitivity, and low background.[13]
[35S]GTPγS Binding Assays

Principle: This assay provides a more proximal measure of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gαi subunit.[14][15] Agonist activation of the 5-HT1D receptor promotes the release of GDP and the subsequent binding of [35S]GTPγS.[16] Because [35S]GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, it accumulates, and the amount of incorporated radioactivity is directly proportional to the extent of G protein activation.[14] This assay is particularly useful for differentiating full from partial agonists due to a typically lower degree of receptor reserve compared to second messenger assays.[17]

Detailed Protocol: [35S]GTPγS Filtration Binding Assay
  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the 5-HT1D receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and saponin (to permeabilize vesicles).

  • Reaction Setup: In a 96-well plate, add the assay buffer, GDP (to ensure G proteins are in an inactive state), cell membranes, and varying concentrations of the test agonist.

  • Pre-incubation: Incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester to separate bound from free [35S]GTPγS. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Plot the specific binding (total minus non-specific binding) against the log concentration of the agonist. Fit the data to determine EC50 and Emax values.

ParameterTypical Value/ConditionRationale
Assay Format Membrane-basedDirectly measures G protein activation without cellular machinery interference.
Radioligand [35S]GTPγSNon-hydrolyzable GTP analog that accumulates upon G protein activation.[14]
GDP [C] 10 - 30 µMEnsures G proteins are in the GDP-bound (inactive) state before agonist addition.
Incubation Temp 30°COptimal temperature for enzymatic activity of G protein exchange.
Detection Tech Filtration/ScintillationClassic, robust method for separating and quantifying bound radiolabel.

Orthogonal and Advanced Assays

To gain a more comprehensive understanding of agonist activity, orthogonal assays that measure different aspects of receptor function are highly valuable.

Label-Free Cellular Assays

Principle: Label-free technologies, such as those based on cellular impedance, measure the integrated cellular response to receptor activation in real-time.[18][19] Agonist binding to the 5-HT1D receptor initiates a cascade of events, including cytoskeletal rearrangement and changes in cell adhesion, which alter the electrical impedance of the cell monolayer. These assays are non-invasive and provide a holistic view of cellular signaling, capturing events beyond the canonical G-protein pathway.[20][21] They are particularly powerful for detecting biased agonism, where a ligand may preferentially activate one signaling pathway over another.

Data Interpretation and Conclusion

The characterization of 5-HT1D agonists requires a multi-assay approach. While cAMP and GTPγS assays provide robust quantification of potency and efficacy through the canonical Gi pathway, it is important to compare these results. Discrepancies in potency or efficacy between different assays can indicate assay-specific artifacts or, more interestingly, complex pharmacology such as biased signaling.[22] The inclusion of label-free methods can offer a more complete picture of a compound's cellular activity.[23] By employing the protocols and principles outlined in this guide, researchers can build a robust screening cascade to confidently identify and optimize novel 5-HT1D receptor agonists for therapeutic development.

References

  • Fang, Y. (2008). Label-free cell-based assays for GPCR screening. Combinatorial Chemistry & High Throughput Screening, 11(5), 357-369. Available from: [Link]

  • Ward, S. E., & Watson, J. M. (2010). Recent advances in the discovery of selective and non-selective 5-HT(1D) receptor ligands. Current Topics in Medicinal Chemistry, 10(5), 479-492. Available from: [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Cawston, E. E., et al. (2015). Label-free Impedance-Based Whole Cell Assay to Study GPCR Pharmacology. Methods in Molecular Biology, 1335, 113-126. Available from: [Link]

  • Klein, M. T., & Ossipov, D. (2016). Label-free biosensor assays in GPCR screening. SLAS Discovery, 21(6), 695-706. Available from: [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Available from: [Link]

  • Li, Z., et al. (2011). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. The Open Biochemistry Journal, 5, 23-37. Available from: [Link]

  • Eglen, R. M. (2002). Functional G protein-coupled receptor assays for primary and secondary screening. Combinatorial Chemistry & High Throughput Screening, 5(5), 351-358. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]

  • Fang, Y. (2008). Label-Free Cell-Based Assays for GPCR Screening. Bentham Science Publishers. Available from: [Link]

  • National Center for Biotechnology Information. (2010-). Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • Johnson-Farley, K. L., et al. (2005). Differential coupling of 5-HT1 receptors to G proteins of the Gi family. Cellular Signalling, 17(10), 1253-1261. Available from: [Link]

  • Wurch, T., et al. (1992). "5-HT1R" or 5-HT1D sites? Evidence for 5-HT1D binding sites in rabbit brain. Naunyn-Schmiedeberg's Archives of Pharmacology, 346(3), 249-254. Available from: [Link]

  • Sun, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 700683. Available from: [Link]

  • Bünemann, M., et al. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Pharmacology & Toxicology, 92(6), 269-277. Available from: [Link]

  • Saxena, P. R., & Tfelt-Hansen, P. (2006). Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications. Annual Review of Pharmacology and Toxicology, 46, 343-368. Available from: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Available from: [Link]

  • Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 65(1), 224-245. Available from: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Available from: [Link]

  • Parrish, J. C., et al. (2022). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. Available from: [Link]

  • Harvard Catalyst Profiles. (n.d.). Receptor, Serotonin, 5-HT1D. Available from: [Link]

  • Audinot, V., et al. (2022). GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue. Methods in Molecular Biology, 2550, 331-341. Available from: [Link]

  • Ferrari, L. F., et al. (2016). Gi-protein-coupled 5-HT1B/D receptor agonist sumatriptan induces type I hyperalgesic priming. Pain, 157(8), 1773-1782. Available from: [Link]

  • Pauwels, P. J., et al. (2000). Coupling of canine serotonin 5-HT(1B) and 5-HT(1D) receptor subtypes to the formation of inositol phosphates by dual interactions with endogenous G(i/o) and recombinant G(alpha15) proteins. Journal of Neurochemistry, 75(3), 1180-1189. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Ferrari, L. F., et al. (2016). Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming. PMC. Available from: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Zhang, Y., et al. (2023). Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A. Nature Communications, 14(1), 1032. Available from: [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Agonist (a) 5HT-1A β-arrestin and (b) D2S cAMP assays for endogenous... Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Optimization of Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FIS-OPT-2024 Subject: Yield Improvement & Troubleshooting for Substituted Indoles Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Fischer Indole Synthesis is the gold standard for indole production, yet it remains notoriously sensitive to electronic effects and steric parameters. This guide addresses the three most common failure modes: poor regioselectivity in unsymmetrical ketones, low yields with electron-withdrawing groups (EWGs), and tar formation due to acid-catalyzed polymerization.

The protocols below prioritize Polyphosphoric Acid (PPA) and Microwave-Assisted Organic Synthesis (MAOS) as the most robust methods for difficult substrates.

Knowledge Base: Regioselectivity Control

Issue: When reacting unsymmetrical ketones (e.g., 2-butanone), two isomeric indoles can form. Mechanism: The ratio depends on the direction of enolization (kinetic vs. thermodynamic hydrazone formation).

The Regioselectivity Rule
  • Thermodynamic Control (Strong Acids/High Heat): Favors the more substituted alkene intermediate, leading to the 2,3-disubstituted indole (e.g., 2,3-dimethylindole).

  • Kinetic Control (Weak Acids/Steric Bulk): Favors the less substituted alkene, leading to the 2-substituted indole.

Visualization: The Divergent Pathway

The following diagram illustrates the critical decision point in the mechanism where regioselectivity is determined.

Regioselectivity Start Unsymmetrical Ketone (e.g., 2-Butanone) Hydrazone Phenylhydrazone Intermediate Start->Hydrazone + Phenylhydrazine PathA Path A: Thermodynamic (More Substituted Enamine) Hydrazone->PathA Strong Acid (H2SO4, PPA) High Temp PathB Path B: Kinetic (Less Substituted Enamine) Hydrazone->PathB Weak Acid (AcOH) Low Temp IndoleA Product A: 2,3-Disubstituted Indole (Major w/ Strong Acid/PPA) PathA->IndoleA [3,3]-Sigmatropic Shift IndoleB Product B: 2-Substituted Indole (Major w/ Weak Acid/Sterics) PathB->IndoleB [3,3]-Sigmatropic Shift

Caption: Divergent mechanistic pathways determined by acid strength and enolization thermodynamics.

Optimization Protocol: Catalyst Selection Matrix

The choice of acid is the single most significant variable in yield optimization.

Catalyst SystemAcidityBest For...[1][2][3][4][5]Yield Impact
Polyphosphoric Acid (PPA) HighElectron-Withdrawing Groups (EWGs) . Deactivated rings require this harsh environment to force the [3,3]-shift.Highest. Often converts 20% yields (acetic acid) to >80%.
ZnCl₂ / Acetic Acid MedThermal Indolization. Good for standard substrates. Can be run solvent-free in melt.Moderate. Requires high temps (>150°C).
4% H₂SO₄ (aq) HighSimple Indoles. Classic conditions, but prone to tar formation with sensitive aldehydes.Variable. High risk of polymerization.
Zeolites (HY, H-Beta) TunableGreen Chemistry. Shape selectivity can improve regioselectivity. Easy workup.Good. Prevents polymerization side-products.

Standard Operating Procedure (SOP)

Workflow: Microwave-Assisted Synthesis for Deactivated Substrates

Context: Phenylhydrazines with EWGs (e.g., -NO₂, -CF₃) are poor nucleophiles. Traditional reflux methods often fail or take 24+ hours. Microwave irradiation accelerates the rate-determining step (the sigmatropic rearrangement).

Reagents:

  • Arylhydrazine (1.0 equiv)

  • Ketone (1.2 equiv)

  • Solvent: Ethanol (for hydrazone formation) / PPA (for cyclization)

Protocol:

  • Hydrazone Formation (Step 1):

    • Mix hydrazine and ketone in EtOH with catalytic acetic acid.

    • Stir at RT for 30 min.

    • Isolate hydrazone via filtration (if solid) or evaporation. Do not proceed to Step 2 with excess ketone present to avoid polymerization.

  • Cyclization (Step 2 - The Critical Step):

    • Mix the isolated hydrazone (1 mmol) with Polyphosphoric Acid (PPA) (2-3 g).

    • Microwave Settings: 120°C, High Stirring, 150W max power.

    • Time: 5–10 minutes (vs. 4 hours thermal).

  • Workup (Quenching):

    • Pour the hot reaction mixture immediately into crushed ice/water (50 mL). Caution: Exothermic.

    • Neutralize with NH₄OH or NaOH to pH 8.

    • Extract with Ethyl Acetate.[6]

Why this works: PPA acts as both solvent and catalyst, providing the proton source needed to protonate the enamine while absorbing the ammonia byproduct, which drives the equilibrium forward (Le Chatelier’s principle).

Troubleshooting Logic Tree

Use this workflow to diagnose low yields.

Troubleshooting Problem Start: Low Yield / Failed Reaction CheckSubst Check Substituents on Hydrazine Problem->CheckSubst EWG Electron Withdrawing (-NO2, -CN)? CheckSubst->EWG EDG Electron Donating (-OMe, -NH2)? CheckSubst->EDG ActionEWG Issue: Deactivated Ring Fix: Switch to PPA or ZnCl2 Increase Temp >120°C EWG->ActionEWG ActionEDG Issue: Oxidation/Tars Fix: Use Inert Atmosphere (N2) Milder Acid (HCl/EtOH) EDG->ActionEDG CheckProd Check Product Nature ActionEWG->CheckProd ActionEDG->CheckProd Tar Black Tar / Polymer? CheckProd->Tar NoRxn Recovered Starting Material? CheckProd->NoRxn ActionTar Issue: Acid too strong/Aldehyde unstable Fix: Switch to Zeolite catalyst Reduce concentration Tar->ActionTar ActionNoRxn Issue: Steric Hindrance Fix: Microwave Irradiation Use Buchwald-Hartwig (Pd) alternative NoRxn->ActionNoRxn

Caption: Diagnostic workflow for identifying chemical bottlenecks in Fischer Indole Synthesis.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning into a black tar? A: This is usually due to the polymerization of the ketone/aldehyde or the hydrazone itself, triggered by harsh acids or oxygen.

  • Fix: Ensure your hydrazone is isolated before adding the strong acid. Excess ketone + strong acid = aldol condensation polymers. Also, perform the reaction under Nitrogen if your hydrazine is electron-rich.

Q: How do I remove the ammonia byproduct to improve yield? A: Ammonia inhibits the reaction by neutralizing the acid catalyst.

  • Fix: If using a solvent reflux (e.g., acetic acid), use an open system with a drying tube to allow NH₃ gas to escape. In PPA, the acid is in such large excess that it traps NH₃ as ammonium phosphate, preventing inhibition.

Q: Can I use Fischer synthesis for 4-nitroindole? A: Direct synthesis using 3-nitrophenylhydrazine often yields a mixture of 4-nitro and 6-nitro isomers due to the lack of symmetry.

  • Fix: Separation is difficult. Regioselectivity is hard to control here. It is often better to synthesize the indole first and nitrate it, or use the Bartoli Indole Synthesis (vinyl Grignard + nitroarene), which is specifically designed to make 7-substituted indoles from nitro-compounds.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[7] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.

  • Sridharan, V., Perumal, P. T., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted Fischer Indole Synthesis using Polyphosphoric Acid. Synlett, 2007(07), 1079-1082.

  • Inman, M., & Moody, C. J. (2013). Indole synthesis: something old, something new. Chemical Communications, 49(10), 1042-1050.

Sources

Technical Support Center: Overcoming Solubility Challenges with (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-methyl-1H-indol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered during experimentation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your work.

Understanding the Molecule: Why is Solubility a Challenge?

(6-methyl-1H-indol-5-yl)methanamine possesses a chemical structure with two distinct regions that govern its solubility. The core of the molecule is a bicyclic indole ring system, which is largely flat, aromatic, and hydrophobic (water-repelling). The methyl group further increases this lipophilic character. In contrast, the methanamine (-CH₂NH₂) side chain contains a primary amine, a basic functional group that is hydrophilic (water-attracting).

At a neutral pH (around 7), the amine group is mostly in its neutral, uncharged form. Consequently, the molecule's overall character is dominated by the large, hydrophobic indole core, leading to poor aqueous solubility. The planar nature of the indole ring can also contribute to a stable crystal lattice structure, which requires significant energy to break apart during dissolution[1].

Caption: Key structural features governing solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm trying to dissolve (6-methyl-1H-indol-5-yl)methanamine in a neutral buffer (e.g., PBS pH 7.4), but it won't go into solution. What's happening?

Answer: This is the expected behavior due to the molecule's chemical nature. In neutral or basic conditions, the primary amine group is uncharged (R-NH₂). The molecule's low intrinsic solubility is therefore dictated by its large, water-insoluble indole backbone. To dissolve it, you must modify the molecule or the solvent system to overcome the unfavorable energetics of solvation.

Q2: What is the most direct and effective method to increase its aqueous solubility?

Answer: The most effective initial strategy is pH adjustment . Since (6-methyl-1H-indol-5-yl)methanamine contains a basic amine group, lowering the pH of the aqueous medium will cause the amine to become protonated (R-NH₃⁺). This positively charged species is an ion, and its electrostatic interactions with polar water molecules are far more favorable, leading to a dramatic increase in solubility.[2][3][][5] Most amine-containing drugs are formulated as salts for this very reason.[5]

cluster_pH pH-Dependent Solubility Equilibrium FreeBase Free Base (R-NH₂) - Insoluble in Water - Dominant at High pH Protonated Protonated Salt (R-NH₃⁺) - Soluble in Water - Dominant at Low pH FreeBase->Protonated + H⁺ (Acidic pH) Protonated->FreeBase - H⁺ (Basic pH)

Caption: Effect of pH on the ionization and solubility of the amine.

This experiment will help you understand the pH range required for your desired concentration.

  • Preparation: Prepare a series of buffers spanning a pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Suspension: Add an excess amount of solid (6-methyl-1H-indol-5-yl)methanamine to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a reliable method.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Hypothetical pH Expected Solubility Trend Rationale
2.0Very HighFully protonated as the highly soluble R-NH₃⁺ salt.
4.0HighPredominantly in the soluble protonated form.
6.0ModerateNearing the pKa; a mix of protonated and free base forms exists.
7.4Very LowPrimarily the insoluble free base form (R-NH₂).
9.0Extremely LowAlmost entirely in the insoluble free base form.
Q3: My experiment requires a solid, stable, and soluble form of the compound. How can I achieve this?

Answer: The logical next step is salt formation . By reacting the basic amine with an acid, you can isolate a stable, crystalline salt form that is often much more soluble in water than the free base.[6][7][8] This is a standard practice in the pharmaceutical industry to improve the physicochemical properties of drug candidates.[9] The choice of the acid (counter-ion) is critical and can influence properties like solubility, stability, and hygroscopicity.

cluster_Salt Salt Formation Reaction Workflow Amine Amine Free Base (Insoluble) Salt Ammonium Salt (Soluble) Amine->Salt Reacts with Acid Acid (e.g., HCl) in a suitable solvent Acid->Salt

Caption: General workflow for converting the free base to a soluble salt.

  • Dissolution: Dissolve a known quantity of (6-methyl-1H-indol-5-yl)methanamine free base in a minimal amount of a suitable anhydrous organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Acidification: While stirring, slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid. It is best to use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) to avoid introducing water.

  • Precipitation: The hydrochloride salt will likely precipitate out of the solution upon addition of the acid or by adding a less polar co-solvent (e.g., diethyl ether or heptane) to reduce the solubility of the salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a cold, non-polar solvent (like diethyl ether) to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt thoroughly under a vacuum to remove all residual solvents. The resulting white or off-white solid should be the hydrochloride salt, which will exhibit significantly improved aqueous solubility.

Q4: My experiment is sensitive to pH changes, or I need to use an organic solvent system. What are my options?

Answer: When pH modification is not viable, you can turn to co-solvents and specialized excipients . These approaches modify the solvent environment to make it more favorable for the solute.

  • Co-solvents: This technique involves using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[10] This makes the environment more "hospitable" to the hydrophobic indole core of your molecule. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][12]

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your experiment, perform a serial dilution into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <1%, ideally <0.1%) to avoid artifacts in biological assays. Be aware that the compound may precipitate if the final aqueous concentration exceeds its solubility limit in the mixed-solvent system.

  • Solubilizing Excipients: These are formulation aids that encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[13][14]

    • Cyclodextrins: These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your molecule can fit inside the hydrophobic cavity, forming an "inclusion complex" that is water-soluble.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.

    • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core. The insoluble drug can partition into this core, allowing it to be dispersed in the aqueous medium.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 are widely used in formulations.[17]

cluster_excipients Solubilization Mechanisms Using Excipients cluster_cyclodextrin Cyclodextrin cluster_micelle Surfactant Micelle Drug Insoluble Drug Molecule Complex Soluble Inclusion Complex Drug->Complex Encapsulation Sol_Micelle Soluble Micelle Drug->Sol_Micelle Partitioning Cyclodextrin Hydrophilic Exterior Drug_in_CD Drug inside Hydrophobic Cavity Micelle Hydrophilic Exterior Drug_in_Micelle Drug inside Hydrophobic Core

Caption: Encapsulation of a hydrophobic drug by cyclodextrins or surfactant micelles.

References

  • Vertex AI Search. What are the Applications of Amines in the Pharmaceutical Industry?
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, (30).
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • PubChem. 1-(1H-indol-6-yl)methanamine. National Center for Biotechnology Information.
  • PubChem. (1H-indol-5-yl)methanamine. National Center for Biotechnology Information.
  • National Institutes of Health. Prodrugs for Amines. PMC.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Google Patents. US4290815A - Use of co-solvents in amine N-oxide solutions.
  • PubMed. Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. National Center for Biotechnology Information.
  • CompoundingToday.com. pH Adjusting Database.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Sigma-Aldrich. 6-(Aminomethyl)indole 97%. MilliporeSigma.
  • ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.
  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • ACS Publications. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Die Pharmazie. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?
  • MDPI. Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids.
  • ResearchGate. Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • ResearchGate. When poor solubility becomes an issue: From early stage to proof of concept.
  • PubMed. (2004). Solubilizing excipients in oral and injectable formulations. National Center for Biotechnology Information.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • ResearchGate. Salt Formation to Improve Drug Solubility.
  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?
  • ResearchGate. What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water.
  • Chemdad. 1H-INDOLE-6-METHANAMINE.
  • ResearchGate. Solubility and dissolution enhancement strategies: Current understanding and recent trends.
  • SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • AZoLifeSciences. (2020). How to Achieve Drug Solubility.
  • PubChem. N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information.
  • Chemsrc. (2025). 6-Methyl-1H-indole.

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminomethylation of Indoles

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the aminomethylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. The 3-aminomethylindole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making its efficient synthesis a significant goal in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting advice, optimization strategies, and standardized protocols to help you achieve high yields and purity in your experiments.

Mechanism Overview: The Indole Mannich Reaction

The aminomethylation of indole is a variation of the classic Mannich reaction. It is an electrophilic substitution at the electron-rich C3 position of the indole ring.[5] The reaction typically involves three components: the indole, an aldehyde (commonly formaldehyde), and a secondary amine.[6][7]

The reaction proceeds through the following key steps:

  • Formation of the Iminium Ion: The amine and aldehyde react to form a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor). This step is often acid-catalyzed.[6]

  • Nucleophilic Attack: The indole, acting as a nucleophile, attacks the iminium ion. The C3 position is the most common site of attack due to the high electron density.[1][2][3][5]

  • Deprotonation: A final deprotonation step regenerates the aromaticity of the indole ring, yielding the 3-aminomethylindole product, often referred to as a "Mannich base."[6][8]

Mannich_Mechanism Figure 1: Mechanism of Indole Aminomethylation cluster_1 Iminium Ion Formation cluster_2 Electrophilic Substitution Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Aldehyde CH₂O (Formaldehyde) Aldehyde->Iminium Indole Indole Iminium->Indole Nucleophilic Attack at C3 Intermediate Cationic Intermediate Indole->Intermediate + [CH₂=NR₂]⁺ Product 3-Aminomethylindole (Gramine) Intermediate->Product - H⁺

Caption: Mechanism of Indole Aminomethylation

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the aminomethylation of indoles in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step.

    • Solution: Ensure your reaction is sufficiently acidic. A catalytic amount of a protic acid like acetic acid is commonly used.[9] However, strong acids can lead to indole polymerization, so careful optimization is key.[10]

  • Poor Nucleophilicity of the Indole: Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, slowing down the reaction.

    • Solution: For deactivated indoles, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, consider using a more reactive aminomethylating agent.

  • Decomposition of Reagents or Product: The iminium ion or the final product may be unstable under the reaction conditions.

    • Solution: Running the reaction at a lower temperature can sometimes improve yields, even if it requires a longer reaction time.[11]

  • Suboptimal Solvent: The choice of solvent can significantly impact reaction rates and yields.

    • Solution: Screen different solvents. Protic solvents like ethanol or acetic acid can facilitate iminium ion formation. Aprotic solvents like dioxane or THF are also commonly used. One study found that 1,2-dichloroethane (DCE) was optimal for a specific catalyst-free system.[3]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Common Side Products & Mitigation Strategies:

  • Bis(indolyl)methanes (BIMs): This occurs when a second indole molecule reacts with the iminium ion intermediate or the product itself.

    • Solution: Use a slight excess of the amine and aldehyde relative to the indole. This will help to ensure that the indole preferentially reacts with the intended electrophile.

  • N-Aminomethylation: The aminomethyl group can attach to the indole nitrogen instead of the C3 position.[11][12][13]

    • Solution: Regioselectivity is often controlled by the reaction conditions. C3-alkylation is generally the thermodynamically favored product.[12][13] Basic conditions or the use of specific Lewis acids like Hf(OTf)4 can favor N-alkylation.[11][12][13] For C3 selectivity, mild acidic conditions are generally preferred.

  • Polymerization of Indole: Indoles are susceptible to polymerization under strongly acidic conditions.[10]

    • Solution: Carefully control the amount of acid catalyst used. A weak acid like acetic acid is often sufficient. If using a strong acid, ensure it is present in only catalytic amounts.

Q3: How do I control the regioselectivity between C3 and N1 aminomethylation?

Controlling regioselectivity is a common challenge. The table below summarizes the general trends:

ConditionFavored ProductRationale
Mild Acidic (e.g., Acetic Acid) C3-AminomethylationThis is the thermodynamically more stable product.[12]
Basic (e.g., NaH) N-AminomethylationDeprotonation of the indole nitrogen makes it a more potent nucleophile.[11][14]
Lewis Acid Catalysis VariesThe outcome depends on the specific Lewis acid. Hf(OTf)4 has been shown to selectively promote N-aminomethylation, while others like Cu(OTf)2 favor C3.[2][12][13]
Low Temperature N-AminomethylationN-alkylation is often the kinetically favored product.[11][12]
Q4: My indole substrate has a substituent at the C3 position. Can I still perform the aminomethylation?

If the C3 position is blocked, the reaction can be directed to other positions, although this is less common.

  • N-Aminomethylation: If the C3 position is substituted, N-aminomethylation can become the major pathway, especially under conditions that favor this isomer.[3]

  • C2-Aminomethylation: While less favorable, some methods using transition metal catalysis can achieve C2-functionalization.[3][15]

Key Parameter Optimization

Systematic optimization of reaction parameters is crucial for success. The following tables provide a starting point for your optimization studies.

Table 1: Comparison of Common Catalysts
CatalystTypical ConditionsAdvantagesDisadvantages
Acetic Acid Catalytic amount, often as solventInexpensive, mild, favors C3-alkylationCan lead to side reactions if not controlled
Lewis Acids (e.g., Cu(OTf)₂, AgSbF₆) Catalytic amount in aprotic solventCan offer high yields and regioselectivity[2]More expensive, may require inert atmosphere
Brønsted Acids (e.g., TfOH) Catalytic amountCan promote N-alkylation[12]Strong acidity can cause polymerization
Catalyst-Free Thermal conditionsGreener approach, avoids metal contamination[1][2][3]May require higher temperatures and longer reaction times
Table 2: Influence of Solvents
SolventPolarityTypical Use CaseComments
Ethanol/Methanol ProticGood for dissolving reagents and facilitating iminium ion formation.Can potentially react with the iminium ion.
Acetic Acid ProticOften used as both solvent and catalyst.Risk of indole polymerization if conditions are too harsh.
Dioxane/THF AproticCommon for reactions where protic solvents are undesirable.Generally good for achieving high yields.
1,2-Dichloroethane (DCE) AproticShown to be highly effective in some catalyst-free systems.[3]Halogenated solvent, consider environmental impact.
Water Protic"On-water" conditions can sometimes accelerate Mannich reactions.Substrate solubility can be an issue.

Standard Experimental Protocol: Synthesis of Gramine

This protocol describes a classic synthesis of gramine (3-(dimethylaminomethyl)indole) from indole, formaldehyde, and dimethylamine.

Materials:

  • Indole (1.0 equiv)

  • Dimethylamine (40% aqueous solution, 1.2 equiv)

  • Formaldehyde (37% aqueous solution, 1.2 equiv)

  • Acetic acid (glacial)

  • Ice bath

  • Sodium hydroxide solution (10%)

  • Diethyl ether

Procedure:

  • Preparation: In a round-bottom flask, prepare a solution of dimethylamine in acetic acid and cool it in an ice bath.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution to the cooled dimethylamine/acetic acid mixture while maintaining the temperature below 10°C.

  • Addition of Indole: In a separate flask, dissolve the indole in acetic acid. Add this solution dropwise to the reaction mixture, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the indole is consumed (typically a few hours).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and basify with a 10% sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., acetone or ethanol) to obtain pure gramine.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in indole aminomethylation.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents Yes IdentifyProducts Identify Side Products (NMR, MS) SideProducts->IdentifyProducts Yes OptimizeTemp Optimize Temperature (start lower) CheckReagents->OptimizeTemp ScreenSolvents Screen Solvents (protic/aprotic) OptimizeTemp->ScreenSolvents OptimizeCatalyst Optimize Catalyst (Acid/Lewis Acid) ScreenSolvents->OptimizeCatalyst End Successful Optimization OptimizeCatalyst->End IsBIM Bis(indolyl)methane? IdentifyProducts->IsBIM IsNAlkylation N-Alkylation? IsBIM->IsNAlkylation No AdjustStoichiometry Adjust Stoichiometry (excess amine/aldehyde) IsBIM->AdjustStoichiometry Yes IsPolymer Polymerization? IsNAlkylation->IsPolymer No ChangeConditions Use Mild Acidic Conditions / Lower Temp. IsNAlkylation->ChangeConditions Yes IsPolymer->End No ReduceAcid Reduce Acid Concentration IsPolymer->ReduceAcid Yes AdjustStoichiometry->End ChangeConditions->End ReduceAcid->End

Caption: Troubleshooting Workflow

References

  • Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. Retrieved from [Link]

  • Li, C.-J., et al. (2025). Green C3-Aminomethylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025). Green C3-Aminomethylation of Indoles. Retrieved from [Link]

  • Ostacolo, C., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • American Chemical Society. (2025). Green C3-Aminomethylation of Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. Retrieved from [Link]

  • Sakai, N., et al. (2010). Hf(OTf)4-Catalyzed Regioselective N-Aminomethylation of Indoles and Related NH-Containing Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2010). Hf(OTf)4-Catalyzed Regioselective N-Aminomethylation of Indoles and Related NH-Containing Heterocycles. Retrieved from [Link]

  • PubMed. (2025). Green C3-Aminomethylation of Indoles. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminomethylation of N-1 indole position. Retrieved from [Link]

  • ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

  • PubMed. (2025). Functionalization of Indoles with 1,3,5-Triazinanes: Chemistry of Aminomethylation vs the Hofmann-Martius-Type Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). C2-acylation of indoles via the dual C-H activation/photoredox catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • MDPI. (2021). Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. Nutrients. Retrieved from [Link]

Sources

Technical Support Center: Stability of Indolylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing and degradation analysis of indolylmethanamine derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format.

Section 1: Frequently Asked Questions - Understanding Degradation Pathways

This section addresses common questions regarding the chemical stability and degradation mechanisms of indolylmethanamine compounds. We will use Sumatriptan, a well-characterized indolylmethanamine, as a representative example to illustrate key concepts.

Q1: What are the most common degradation pathways for indolylmethanamine derivatives?

A1: Indolylmethanamine derivatives are susceptible to degradation through several key pathways, primarily driven by their inherent chemical structure: the electron-rich indole ring and the amine side chain. The most prevalent pathways are oxidation, hydrolysis (especially under basic conditions), and photolysis.[1][2]

  • Oxidative Degradation: The indole nucleus is prone to oxidation.[3] This can occur through electrophilic attack by oxidizing agents (like hydrogen peroxide) or auto-oxidation.[3][4] Degradation often involves hydroxylation of the indole ring, potentially leading to the formation of oxindole or isatin derivatives, followed by ring cleavage.[5][6][7] For some molecules, the side chain can also be oxidized, for instance, N-oxidation of the amine group.[8]

  • Hydrolytic Degradation: While many indolylmethanamines are relatively stable to acid hydrolysis, they often show significant degradation under basic conditions.[1][9] The specific site of hydrolysis depends on the full structure, but amide or ester linkages within the molecule are common points of failure.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.[1][10] Photodegradation can initiate free-radical chain reactions or other complex transformations, leading to a variety of degradation products.[4]

For example, studies on Sumatriptan succinate show it degrades under basic, oxidative, and photolytic stress conditions, while remaining stable under acidic, neutral, and thermal stress.[1][2]

Q2: Can you illustrate a typical degradation pathway?

A2: Certainly. Let's consider the degradation of Sumatriptan. Under forced degradation conditions, multiple degradation products (DPs) are formed. The pathway below illustrates two major routes: oxidative degradation leading to an N-oxide derivative and base-catalyzed hydrolysis of the sulfonamide side chain.

G cluster_main Sumatriptan Degradation Pathways cluster_ox Oxidative Stress (e.g., H₂O₂) cluster_base Basic Hydrolysis (e.g., NaOH) SUM Sumatriptan (Parent Drug) DP_Ox DP-Oxide (N-Oxide on dimethylaminoethyl group) SUM->DP_Ox Oxidation DP_Hydro DP-Hydrolysis (Cleavage of sulfonamide) SUM->DP_Hydro Hydrolysis

Caption: Key degradation pathways for Sumatriptan.

Q3: What part of the indolylmethanamine structure is the most labile?

A3: The lability of the structure is context-dependent, varying with the specific stressor applied.

  • Under oxidative conditions , the C2-C3 double bond of the indole ring is often the most susceptible site due to its high electron density.[3][5] This can lead to the formation of 2-oxoindole (oxindole) and 2,3-dioxoindole (isatin) intermediates.[6][7]

  • Under basic hydrolytic conditions , functional groups attached to the core structure, such as amides, esters, or sulfonamides, are typically the most labile points. For Sumatriptan, the sulfonamide linkage is a primary site of cleavage.[11]

  • The amine side chain can also be a point of metabolic or chemical degradation, for instance, through deamination by monoamine oxidases (MAO) in biological systems or N-oxidation under chemical stress.[8]

Section 2: Designing a Forced Degradation Study

Forced degradation, or stress testing, is a critical component of drug development that helps elucidate degradation pathways and develop stability-indicating analytical methods.[10][12]

Q4: How do I design a forced degradation study for a novel indolylmethanamine derivative according to ICH guidelines?

A4: A robust forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] Degradation beyond this level can lead to secondary degradation, complicating the analysis. The study must comply with ICH guidelines Q1A(R2) and Q1B.[10][13][14]

Experimental Protocol: Forced Degradation of an Indolylmethanamine

This protocol outlines a typical workflow for subjecting an indolylmethanamine to various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of your indolylmethanamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a methanol:water mixture).[15] Ensure the API is fully dissolved.

2. Application of Stress Conditions:

  • For each condition, mix the stock solution with the stressor in a suitable container (e.g., a sealed glass vial). Include a control sample (API in solvent) stored at ambient conditions.
  • The goal is to expose the drug to conditions more severe than accelerated stability testing.[10]
Stress ConditionTypical ParametersRationale & Causality
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for 2-8 hours.Tests stability in acidic environments. Elevated temperature accelerates the reaction to produce detectable degradation within a reasonable timeframe.[9][15]
Base Hydrolysis 0.1 M NaOH, at room temp or heated at 60°C for 1-4 hours.Indolylmethanamines are often more sensitive to base.[1] Milder conditions may be needed to control the degradation rate to the target 5-20%.
Oxidative Stress 3-30% H₂O₂, at room temperature for 24 hours.Simulates exposure to atmospheric or formulation-based oxidants. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[4][14]
Thermal Stress Solid API or solution stored at 60-80°C for 24-48 hours.Evaluates the intrinsic thermal stability of the molecule in the absence of other stressors.[15]
Photostability Expose solid API or solution to a light source providing both UV and visible light (e.g., xenon lamp) for an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m². (ICH Q1B)Assesses degradation upon exposure to light, which is critical for packaging and storage decisions.[10][15] A dark control should be run in parallel.

3. Sample Quenching and Preparation:

  • After the specified time, cool the samples to room temperature.
  • Neutralize the acidic and basic samples by adding an equimolar amount of base (e.g., NaOH) or acid (e.g., HCl), respectively. This stops the reaction and prevents damage to the HPLC column.
  • Dilute all samples (including the control) to a suitable final concentration for HPLC analysis using the mobile phase.
  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC-UV/DAD or LC-MS method. The method must be able to resolve the parent drug from all major degradation products.[10][13]
  • Characterize the degradation products using LC-MS/MS to obtain mass fragmentation data, which is essential for structural elucidation.[1][2][9]
Workflow Diagram: Forced Degradation Study

G Start Peak Splitting Observed Decision1 Affects All Peaks? Start->Decision1 Cause_Hardware Likely Hardware Issue: - Column void/channeling - Plugged inlet frit - Injector problem Decision1->Cause_Hardware Yes Cause_Chemical Likely Chemical Issue: - Sample solvent mismatch - Mobile phase pH near pKa - Column overload Decision1->Cause_Chemical No (Single Peak)

Sources

Technical Support Center: Optimizing Selectivity of (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing the selectivity of (6-methyl-1H-indol-5-yl)methanamine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in hit-to-lead optimization. Our goal is to provide actionable troubleshooting advice and robust experimental protocols to help you navigate the complexities of achieving target selectivity.

This document moves beyond simple step-by-step instructions. It delves into the rationale behind experimental choices, helping you build a self-validating workflow to confidently identify and enhance the selectivity of your lead compounds.

Section 1: Foundational Knowledge - Understanding the Selectivity Challenge

This section addresses the fundamental questions regarding the likely target of (6-methyl-1H-indol-5-yl)methanamine and the inherent challenges associated with this scaffold.

Q1: What is the likely biological target of (6-methyl-1H-indol-5-yl)methanamine?

Answer: While (6-methyl-1H-indol-5-yl)methanamine is not extensively characterized in public literature with a single defined target, its core structure, an indolealkylamine, is a classic and potent pharmacophore for serotonin (5-HT) receptors .[1] The neurotransmitter serotonin itself is an indolealkylamine, and this structural motif is present in a vast number of ligands that bind to various 5-HT receptor subtypes.[1]

Therefore, it is highly probable that the primary target and key off-targets for this compound belong to the serotonin receptor family, a group of G-protein coupled receptors (GPCRs) that regulate numerous physiological processes.[2] Your initial screening efforts should prioritize a panel of the 12+ known human 5-HT receptor subtypes.[2][3]

Q2: Why is achieving selectivity for serotonin (5-HT) receptors so difficult?

Answer: The primary challenge stems from the high degree of structural homology among the different 5-HT receptor subtypes, particularly within their ligand-binding pockets.[2][3] This conservation means that a compound designed to fit the orthosteric binding site of one subtype (e.g., 5-HT2A) may also bind with significant affinity to others (e.g., 5-HT2B, 5-HT2C).

This promiscuous binding can lead to a range of adverse off-target effects, complicating the therapeutic profile of a drug candidate.[2] For example, agonism at the 5-HT2B receptor has been linked to cardiac valvulopathy, a serious side effect that led to the withdrawal of certain drugs. Therefore, demonstrating high selectivity is not just a matter of optimizing potency but is a critical step in ensuring safety.

A successful optimization campaign requires identifying subtle, non-conserved residues within the binding pocket—so-called "selectivity hotspots"—that can be exploited through rational drug design to favor binding to the desired target while discouraging interactions with off-targets.[2][3]

Section 2: Troubleshooting Guide for Poor Selectivity

This section provides a logical, question-driven workflow for researchers who have identified poor selectivity as a key issue in their project.

Q1: My initial screen shows my compound binds to multiple 5-HT receptor subtypes. What are my first steps?

Answer: The first step is to validate the primary screening data with a robust, quantitative secondary assay. High-throughput screens (HTS) can sometimes produce false positives or negatives due to technological or biological interference.[4][5]

Your immediate actions should be:

  • Confirm Identity and Purity: Re-synthesize or re-purify a fresh batch of (6-methyl-1H-indol-5-yl)methanamine. Confirm its identity via NMR and HRMS and assess its purity (>95%) by HPLC. Impurities can be a major source of misleading biological data.

  • Quantitative Binding Assay: Perform a radioligand competition binding assay across a panel of the most relevant 5-HT receptor subtypes. This will allow you to determine the equilibrium dissociation constant (Ki) for each target and calculate a quantitative selectivity ratio.

  • Run a Counter-Screen: If your primary assay uses a reporter system (e.g., luciferase, β-galactosidase), run a counter-screen to identify compounds that interfere with the reporter technology itself rather than the biological target.[5] Autofluorescence is another common issue in fluorescence-based assays.[6]

This initial validation workflow is crucial for ensuring you are pursuing a real selectivity problem and not an experimental artifact.

Workflow for Initial Hit Validation

G cluster_0 Initial Observation cluster_1 Validation Phase cluster_2 Decision Point cluster_3 Outcome A HTS Hit: Compound binds to multiple 5-HT receptor subtypes B Step 1: Confirm Compound Identity & Purity (>95%) A->B C Step 2: Quantitative Secondary Assay (e.g., Radioligand Binding) B->C D Step 3: Run Counter-Screens (Assay Artifact Control) C->D E Is the hit reproducible and not an artifact? D->E F Proceed to Selectivity Optimization (Section 4) E->F Yes G Discard Hit (False Positive) E->G No G cluster_0 cluster_1 img img A Region 1: Indole N-H - Alkylation (Me, Et) - Acylation - Can impact H-bond donation B Region 2: C6-Methyl Group - Vary size (H, Et, iPr) - Replace with EWG (Cl, F) or EDG (OMe) - Probes a key hydrophobic pocket C Region 3: Aminomethyl Side Chain - Modify basicity (secondary, tertiary amines) - Extend or constrain the linker - Crucial for ionic interaction with Asp in TM3 p1->A   p2->B   p3->C  

Caption: Key regions for SAR exploration on the indolemethanamine scaffold.

  • Q: What modifications are most likely to yield selectivity?

    • A: While there are no universal rules, selectivity is often gained by introducing steric bulk or specific electronic features that are favorable for the target receptor but unfavorable for the off-target. [2]For example, if the binding pocket of the off-target is smaller than the primary target's, adding a larger substituent at the C6 position (e.g., replacing -CH3 with an isopropyl group) could selectively reduce affinity for the off-target. Recent advances in indole chemistry have provided new methods for regioselective functionalization at positions like C5, which can be valuable for exploring novel chemical space. [7][8]

4.2 Computational and In Silico Approaches

Computational models can significantly accelerate the optimization process by prioritizing which chemical modifications to pursue. [9][10]

  • Q: How can I use computational modeling if I don't have a crystal structure?

    • A: Homology modeling is a powerful alternative. Since many GPCR structures have been solved, you can build a high-quality model of your 5-HT receptor target and off-targets based on the crystal structure of a closely related receptor. You can then perform docking studies with your compound to generate binding hypotheses. These hypotheses can then be tested experimentally through synthesis and biological assays, creating a closed-loop optimization cycle. [11][12] Computational-Experimental Optimization Cycle

G A Step 1: Build Homology Models of Target and Off-Target Receptors B Step 2: Dock Compound Generate binding hypothesis Identify selectivity hotspots A->B C Step 3: Design Analogs Prioritize modifications predicted to improve selectivity B->C D Step 4: Synthesize Prioritized Analogs C->D E Step 5: Biological Testing (Binding & Functional Assays) D->E F Step 6: Analyze SAR Data Update computational model E->F F->C Iterate

Caption: A closed-loop cycle integrating computational and experimental work.

Section 5: FAQs - Common Pitfalls and Best Practices
  • Q: My assay results are not reproducible. What are the most common causes?

    • A: Poor reproducibility in ligand binding assays often stems from a few key areas:

      • Pipetting Errors: Inconsistent pipetting, especially during serial dilutions, is a major source of variability. [13]Use calibrated pipettes and consider automated liquid handlers for critical steps. [14] 2. Reagent Quality and Stability: Critical reagents like antibodies and cell membranes can degrade over time. Ensure proper storage and handle lot-to-lot variability by re-validating new batches. [15] 3. Inconsistent Incubation Times: Ensure that the assay has truly reached equilibrium. Verify this with a time-course experiment during assay development. [16]

  • Q: What is considered a "good" selectivity window?

    • A: This is context-dependent. For initial lead optimization, a 30- to 100-fold selectivity window over closely related off-targets is a common goal. For a clinical candidate, >100-fold is often required, especially if the off-target is associated with a known safety liability. The acceptable window depends on the relative in vivo concentrations of the drug required for efficacy versus the concentration that engages the off-target.

  • Q: When should I abandon a chemical scaffold due to off-target effects?

    • A: This is a strategic project decision. Consider the following:

      • Is the off-target activity "on-pathway"? If the off-target effect is mechanistically linked to the primary target's activity and cannot be separated by chemical modification, the scaffold may be intractable.

      • Is the SAR "flat"? If multiple modifications at various positions fail to improve the selectivity window, it suggests the pharmacophore has an inherent lack of features that can differentiate between the receptors.

      • Is there a known safety risk? If the off-target is, for example, the hERG channel or the 5-HT2B receptor, even modest activity may be unacceptable, and the threshold for abandoning the scaffold is much lower.

References
  • Synthesis of (1H-Indol-6-yl)
  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.
  • Engineering multispecific antibodies with complete killing selectivity through the closed-loop integration of machine learning and high-throughput experiment
  • Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • Synthesis of 3-indolylmethanamines (3a-k) by the reaction of Schiff bases (1a-k) with Indole (2) catalyzed by Baker's yeast.
  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PubMed Central.
  • Ligand selectivity hotspots in serotonin GPCRs. PubMed.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Proteintech Group.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • A Functional Selectivity Mechanism at the Serotonin-2A GPCR Involves Ligand-Dependent Conformations of Intracellular Loop 2. Journal of the American Chemical Society.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
  • Drug–target interaction prediction: databases, web servers and comput
  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience.
  • Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegener
  • Ligand Binding Assays in the 21st Century Laboratory: Autom
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Machine Learning for Drug-Target Interaction Prediction. MDPI.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team.
  • In silico off-target profiling for enhanced drug safety assessment. PubMed.
  • Target Engagement Assays in Early Drug Discovery. PubMed Central.
  • Ligand selectivity hotspots in serotonin GPCRs. Queen Mary University of London.
  • The Computational Models of Drug-target Interaction Prediction. PubMed.
  • Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. Bioengineer.org.

Sources

Technical Support Center: Mitigating Off-Target Effects of (6-methyl-1H-indol-5-yl)methanamine and Related Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers working with (6-methyl-1H-indol-5-yl)methanamine and other indole-based small molecules. This guide is designed to provide in-depth, actionable advice for identifying, understanding, and mitigating off-target effects that can compromise experimental results and hinder drug development. The indole scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide range of biological targets.[1] This promiscuity, while beneficial for discovering new therapeutic activities, necessitates a robust strategy for ensuring target selectivity. This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with potential off-target activities.

Q1: What are off-target effects and why are they a critical concern?

A1: Off-target effects are unintended interactions between a drug or compound and proteins other than the primary therapeutic target. These interactions can lead to a variety of consequences, from misleading experimental data to significant adverse drug reactions (ADRs) in a clinical setting.[2] For indole-based compounds like (6-methyl-1H-indol-5-yl)methanamine, the structural similarity to endogenous ligands (e.g., serotonin) increases the likelihood of binding to multiple receptors. Identifying and minimizing these off-target interactions early is crucial for reducing costly late-stage failures in drug development.[3][4]

Q2: My compound, (6-methyl-1H-indol-5-yl)methanamine, has limited published data. How do I begin to predict its potential off-targets?

A2: When dealing with a novel compound, a predictive or "in silico" approach is the most effective starting point.[5] Computational tools leverage the compound's structure to predict potential interactions across a vast proteomic space. This process, often called Off-Target Safety Analysis (OTSA), uses a combination of methods to forecast potential liabilities.[6]

  • Structural Similarity Analysis: Compare your compound's structure to databases of known ligands. The indole core is a common feature in agonists for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) receptors, as well as in kinase inhibitors.[7][8]

  • Pharmacophore Modeling: Identify the key chemical features of your molecule responsible for biological activity and screen them against pharmacophore databases of known off-targets.

  • Toxicity Prediction Software: Utilize platforms like ProTox-3.0, Derek Nexus, or the EPA's T.E.S.T. to predict various toxicological endpoints based on structural alerts.[9][10][11] These tools can provide early warnings about potential liabilities like cardiotoxicity or mutagenicity.

Q3: What are the most common off-target families for indole-based compounds?

A3: Given their structural features, indole derivatives frequently interact with several major protein families. Proactive screening against these is highly recommended.

  • GPCRs (G-Protein Coupled Receptors): Especially biogenic amine receptors (serotonin, dopamine, adrenergic). The structural resemblance of the indolylmethanamine moiety to serotonin makes 5-HT receptors a primary concern.[7]

  • Kinases: The ATP-binding pocket of many kinases can accommodate the indole ring, leading to unintended enzyme inhibition. Kinome-wide screening is essential if the primary target is not a kinase.[12][13]

  • Ion Channels: The hERG potassium channel is a critical off-target to assess due to its association with cardiotoxicity.[14]

  • Transporters: Monoamine transporters (e.g., SERT, DAT, NET) are also common off-targets for psychoactive compounds.[7]

Q4: I've identified a potential off-target hit computationally. What is the first experimental step to confirm this interaction?

A4: The first step is to perform an in vitro binding assay. This experiment directly measures the physical interaction between your compound and the purified off-target protein. A competitive radioligand binding assay is the gold standard. In this assay, your compound competes with a known, radio-labeled ligand for binding to the receptor. The output, typically an IC50 or Ki value, quantifies the binding affinity. A lower Ki value indicates a stronger, more potent interaction.

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems that suggest off-target activity.

Guide 1: Unexpected Phenotype or Toxicity in Cell-Based Assays
  • Problem: You observe unexpected cell death, changes in morphology, or a biological response that cannot be explained by the known mechanism of your primary target, especially at higher concentrations.

  • Underlying Cause: This often points to the engagement of one or more off-targets that trigger alternative signaling pathways or cellular stress responses. Off-target interactions are a primary cause of dose-dependent Type A adverse reactions.[2]

  • Troubleshooting Workflow:

    G A Unexpected Cellular Phenotype Observed B Step 1: Confirm On-Target Engagement - Verify target expression in cell line. - Measure target inhibition/activation at active concentrations. A->B C Step 2: Perform Broad Off-Target Panel Screen - Submit compound to a commercial panel (e.g., Eurofins SafetyScreen44). - Focus on GPCRs, kinases, and ion channels. B->C If on-target activity is confirmed D Step 3: Analyze Panel Results - Identify off-targets with binding affinity (Ki) < 10 µM. - Prioritize hits with known links to observed phenotype. C->D E Step 4: Validate Functional Activity - Perform functional assay for high-priority hits (e.g., cAMP for GPCRs). - Determine if compound is an agonist, antagonist, or inverse agonist. D->E F Step 5: Structure-Activity Relationship (SAR) - Synthesize analogs to reduce off-target activity. - Re-screen selective compounds in the cellular assay. E->F

    Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Guide 2: Poor In Vitro / In Vivo Correlation (IVIVC)
  • Problem: Your compound is highly potent and selective in purified protein assays, but shows reduced efficacy or unexpected side effects in animal models.

  • Underlying Cause: This discrepancy can arise from several factors, including poor pharmacokinetics (PK), but off-target effects are a major contributor. An off-target with high affinity in an organ system critical for the disease model can produce confounding effects that mask the on-target therapeutic benefit.

  • Troubleshooting Workflow:

    • Rule out PK Issues: First, ensure the compound reaches the target tissue at sufficient concentrations and for an adequate duration. Conduct a full PK study (measuring absorption, distribution, metabolism, and excretion).

    • Expand Off-Target Profiling: If PK is acceptable, the issue may be an unidentified off-target. Standard safety panels cover common liabilities but may miss targets relevant to your specific in vivo model.[15] Consider more comprehensive screening, such as the Retrogenix cell microarray platform, which assesses binding against thousands of plasma membrane proteins in a cellular context.[16]

    • Use a "Negative Control" Compound: Synthesize a close structural analog of your lead compound that is inactive against the primary target but retains the same chemical scaffold. If this "dead" analog reproduces the in vivo side effects, it strongly implicates an off-target mechanism.

    • Phenotypic Screening: Use techniques like high-content imaging or transcriptomics (RNA-Seq) on cells treated with your compound to identify affected signaling pathways, which can provide clues to the identity of the off-target.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for essential experiments in off-target profiling.

Protocol 1: In Silico Off-Target and Toxicity Prediction
  • Objective: To computationally predict potential off-target interactions and toxic liabilities of (6-methyl-1H-indol-5-yl)methanamine before extensive experimental work.

  • Principle: This protocol uses publicly available and commercial software to screen the compound's structure against databases of known protein targets and toxicity-associated chemical signatures.[17]

  • Methodology:

    • Obtain Compound Structure: Generate a 2D or 3D structure file (e.g., SMILES or SDF format) for (6-methyl-1H-indol-5-yl)methanamine.

    • Similarity Search (e.g., ChEMBL, PubChem):

      • Perform a Tanimoto similarity search using the SMILES string.

      • Analyze the top hits (>0.85 similarity) for their known biological targets. Pay close attention to recurring target families.

    • Target Prediction (e.g., SwissTargetPrediction, PanScreen):

      • Upload the compound structure to the server.

      • The software will generate a ranked list of the most probable protein targets based on a combination of 2D and 3D similarity to known ligands.[17]

    • Toxicity Prediction (e.g., ProTox-3.0, Derek Nexus):

      • Input the SMILES string into the prediction platform.[9][10]

      • The software will predict various endpoints such as LD50, hepatotoxicity, carcinogenicity, mutagenicity, and cardiotoxicity (hERG inhibition).

      • Review the results, paying special attention to any "alerts" for toxicophores (chemical fragments associated with toxicity).

  • Data Interpretation:

Prediction Tool Output Actionable Insight
Similarity SearchList of similar compounds and their targetsHighlights likely target families (e.g., 5-HT Receptors, Kinases).
Target PredictionRanked list of probable protein targetsProvides specific off-targets to test in primary binding assays.
Toxicity PredictionToxicity class, LD50, specific toxicity alertsPrioritizes which safety pharmacology assays are most critical.
Protocol 2: Broad Panel In Vitro Safety Screen
  • Objective: To experimentally screen the compound against a panel of targets known to be associated with adverse drug reactions.

  • Principle: The compound is tested at a single high concentration (typically 10 µM) in a battery of binding assays. Significant inhibition (>50%) at this concentration flags a potential interaction that warrants further investigation. This approach is a cost-effective way to de-risk compounds early.[15]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of (6-methyl-1H-indol-5-yl)methanamine in 100% DMSO. Ensure purity is >95% by LC-MS and NMR.

    • Panel Selection: Choose a reputable vendor (e.g., Eurofins Discovery, Charles River) and select a standard safety panel. The Eurofins SafetyScreen44 or a similar panel is an industry standard.[3][18] This panel typically includes a diverse set of GPCRs, ion channels, transporters, and enzymes.

    • Assay Execution (by Vendor): The compound is typically tested at 10 µM in duplicate in radioligand binding assays for each target in the panel.

    • Data Analysis:

      • The primary data is reported as "% Inhibition" of radioligand binding.

      • A "hit" is typically defined as >50% inhibition.

      • For any identified hits, proceed to the next step: determining the potency (IC50/Ki).

  • Screening Cascade Workflow:

    G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Functional Validation A Single-Point Screen (10 µM concentration) vs. Safety Panel (40-100 targets) B Analyze % Inhibition Data A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Curve (e.g., 8-point, 3-fold dilution) C->D For all confirmed hits E Calculate IC50 / Ki values D->E F Functional Assay (e.g., cAMP, Calcium Flux, Kinase activity) E->F For potent off-targets (Ki < 1µM) G Determine Mechanism (Agonist, Antagonist, Inhibitor) F->G

    Caption: A tiered screening cascade for off-target validation.

Protocol 3: Medicinal Chemistry Strategy for Improving Selectivity
  • Objective: To modify the chemical structure of (6-methyl-1H-indol-5-yl)methanamine to reduce affinity for a confirmed off-target while maintaining or improving affinity for the primary target.

  • Principle: This involves establishing a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR). By making systematic changes to the molecule, one can identify regions that are critical for on-target binding versus those that drive off-target interactions.

  • Key Strategies:

    • Identify Selectivity Pockets: Use molecular modeling or existing crystal structures to compare the binding pockets of the on-target and off-target proteins. Look for differences in size, shape, or amino acid composition that can be exploited. For kinases, targeting unique residues or adopting scaffolds that bind to inactive (e.g., DFG-out) conformations can dramatically improve selectivity.[19]

    • Introduce Steric Hindrance: Add bulky chemical groups to your molecule at positions that are predicted to clash with the binding site of the off-target but not the on-target.

    • Modify Hydrogen Bonding Networks: Alter or remove functional groups (like amines or hydroxyls) that form key hydrogen bonds with the off-target.

    • Rigidification: Constrain the molecule's conformation by introducing rings or double bonds. A more rigid molecule may be less able to adapt to the binding pockets of multiple off-targets.[20]

    • Example Modification Plan: If (6-methyl-1H-indol-5-yl)methanamine shows off-target activity at the 5-HT2B receptor, and the primary target has a smaller binding pocket, a medicinal chemist might:

      • Hypothesis: The N-H of the indole and the primary amine are key for on-target activity, while the methyl group at position 6 can be modified.

      • Action: Synthesize analogs where the 6-methyl group is replaced with larger groups (e.g., ethyl, isopropyl, phenyl).

      • Test: Screen these new analogs against both the primary target and the 5-HT2B receptor to determine the impact on potency and selectivity.

References

  • In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. ProTox-3.0. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. Available at: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Available at: [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE. Available at: [Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

  • Computational Predictive Toxicology. Schrödinger. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. Available at: [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]

  • Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Derek Nexus Toxicology Software. Optibrium. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available at: [Link]

  • Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. Available at: [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Disease Models & Mechanisms. Available at: [Link]

  • Synthesis, Biological Evolution and ADME Studies of Bis-Indole Analogues. Research J. Pharm. and Tech. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. Available at: [Link]

  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. YouTube. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-methyl-1H-indol-5-yl)methanamine. This document is intended for researchers, chemists, and process development professionals engaged in preclinical studies who require a reliable and scalable method for producing this key intermediate.

Indole derivatives are fundamental scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The successful scale-up of (6-methyl-1H-indol-5-yl)methanamine is critical for advancing drug discovery programs. This guide provides a comprehensive, question-and-answer-based resource to address common challenges, offer troubleshooting solutions, and explain the chemical principles behind key process decisions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (6-methyl-1H-indol-5-yl)methanamine?

A1: The most robust and widely adopted synthetic route begins with a commercially available substituted toluene and proceeds through a nitrile intermediate, which is then reduced to the target primary amine. This two-step approach is generally preferred for its reliability and scalability.

The key intermediate is 6-methyl-1H-indole-5-carbonitrile . The final step is the reduction of the nitrile group to a primary amine. This transformation is the most critical and often presents the greatest challenges during scale-up.

Below is a high-level overview of the synthetic workflow:

Synthetic_Workflow Start Starting Material (e.g., 2-Methyl-3-nitrotoluene) Indole_Formation Indole Ring Formation (e.g., Leimgruber-Batcho) Start->Indole_Formation [Step 1] Nitrile_Intro Introduction of Nitrile (e.g., Sandmeyer Reaction) Indole_Formation->Nitrile_Intro [Step 2] Intermediate 6-methyl-1H-indole-5-carbonitrile Nitrile_Intro->Intermediate [Key Intermediate] Reduction Nitrile Reduction Intermediate->Reduction [Critical Step] Purification Purification & Isolation (e.g., Crystallization as salt) Reduction->Purification Product (6-methyl-1H-indol-5-yl)methanamine Purification->Product

Caption: General synthetic workflow for (6-methyl-1H-indol-5-yl)methanamine.

Q2: What are the primary challenges when scaling up the nitrile reduction step?

A2: Scaling up the reduction of 6-methyl-1H-indole-5-carbonitrile presents several key challenges:

  • Exothermic Reaction Control: Nitrile reductions, especially with powerful hydrides like lithium aluminum hydride (LiAlH₄), are highly exothermic. Managing the heat generated in a large reactor is critical to prevent runaway reactions and the formation of impurities.

  • Reagent Handling and Safety: LiAlH₄ is pyrophoric and reacts violently with water. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Both require specialized equipment and stringent safety protocols for large-scale operations.

  • Catalyst Activity and Poisoning: In catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the substrate or solvent, leading to incomplete or stalled reactions.

  • Work-up and Product Isolation: The aqueous work-up for hydride reductions can be complex on a large scale. The final amine product can be prone to oxidation or difficult to isolate from the reaction mixture, often requiring purification via salt formation.

Q3: Which reducing agent is recommended for the best balance of yield, safety, and scalability?

A3: The choice of reducing agent is a critical decision that balances reactivity, selectivity, safety, and cost. While LiAlH₄ is highly effective at the lab scale, its hazardous nature makes it less suitable for large-scale production. Catalytic hydrogenation is often preferred in industrial settings.

Here is a comparison of common reduction methods:

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Scale-Up Considerations
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Ether, 0°C to refluxHigh yields, fast reaction times.[2]Highly pyrophoric, violent reaction with water, difficult work-up at scale. Requires specialized handling.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (50-500 psi), Raney Ni or Pd/C, Methanol/AmmoniaCleaner reaction, easier product isolation, environmentally benign.[3]Requires high-pressure reactor, catalyst can be pyrophoric, potential for catalyst poisoning, may require elevated temperatures.
Borane Complexes (e.g., BH₃·THF) THF, refluxMilder than LiAlH₄, good functional group tolerance.Can be expensive, requires careful quenching of excess reagent.
Sodium Borohydride/Cobalt(II) chloride (NaBH₄/CoCl₂) Methanol or Ethanol, room temp.Operationally simple, avoids high pressure and pyrophoric hydrides.[4]Stoichiometric metal salts in waste, potential for side reactions if not controlled.

Recommendation for Scale-Up: For preclinical batches (multi-gram to kilogram scale), catalytic hydrogenation using Raney Nickel often provides the best balance. The use of ammonia in the solvent (methanolic ammonia) is crucial to prevent the formation of secondary and tertiary amine byproducts by suppressing the reaction of the newly formed primary amine with intermediate imines.

Troubleshooting Guide

Problem 1: The nitrile reduction is stalling or showing low conversion.

Q: I'm performing a catalytic hydrogenation with Raney Nickel, but the reaction stops before all the starting material is consumed, even after extended time or increased hydrogen pressure. What's going wrong?

A: This is a classic symptom of catalyst poisoning or inactivation.

  • Plausible Cause 1: Impure Substrate. The 6-methyl-1H-indole-5-carbonitrile intermediate may contain impurities that are poisoning the catalyst. Sulfur-containing compounds or residual reagents from previous steps are common culprits.

    • Self-Validation & Solution:

      • Analyze the Starting Material: Run a high-purity analysis (e.g., HPLC, GC-MS) of your nitrile intermediate.

      • Purify the Intermediate: Recrystallize the 6-methyl-1H-indole-5-carbonitrile prior to the reduction step. A common solvent system for indoles is ethanol/water or toluene/heptane.

      • Perform a Small-Scale Test: Run the reaction on a small scale with the purified material to confirm that catalyst poisoning was the issue.

  • Plausible Cause 2: Inactive Catalyst. The Raney Nickel catalyst itself may be old, improperly stored, or of low activity.

    • Self-Validation & Solution:

      • Use Fresh Catalyst: Always use a fresh batch of high-activity Raney Nickel. Ensure it has been stored correctly under water to prevent deactivation.

      • Increase Catalyst Loading: As a diagnostic tool, try increasing the catalyst loading (e.g., from 10 wt% to 20 wt%). If the reaction proceeds, it points to an activity issue. However, this is not an ideal long-term solution due to cost and filtration challenges.

  • Plausible Cause 3: Insufficient Mixing/Mass Transfer. On a larger scale, ensuring efficient contact between the hydrogen gas, the substrate in solution, and the solid catalyst is crucial.

    • Self-Validation & Solution:

      • Check Agitation: Ensure the stirring or agitation in the reactor is vigorous enough to keep the catalyst suspended.

      • Optimize Hydrogen Delivery: Verify that the hydrogen gas is being effectively dispersed into the liquid phase.

Troubleshooting_Low_Conversion Problem Low Conversion in Hydrogenation Cause1 Catalyst Poisoning? Problem->Cause1 Cause2 Inactive Catalyst? Problem->Cause2 Cause3 Poor Mass Transfer? Problem->Cause3 Solution1 Purify Nitrile Intermediate (Recrystallization) Cause1->Solution1 Solution2 Use Fresh, High-Activity Catalyst Cause2->Solution2 Solution3 Increase Agitation Rate & Check H₂ Sparging Cause3->Solution3

Sources

Technical Support Center: Method Refinement for Reproducible Results in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your resource for refining methods and ensuring reproducible results in your biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and unexpected outcomes in their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you with the knowledge to troubleshoot effectively and build self-validating systems into your workflows.

Section 1: Cell Culture and Sample Preparation - The Foundation of Reproducibility

Inconsistencies in cell culture and sample preparation are primary sources of experimental variability. Addressing these foundational steps is critical for achieving reproducible data.

Frequently Asked Questions (FAQs)

Question: My cell-based assay results are inconsistent from one experiment to the next. What could be the cause?

Answer: Inconsistent results in cell-based assays often stem from variability in cell culture conditions.[1] Factors such as cell density at the time of the assay, the number of passages, and fluctuations in incubator conditions like temperature and CO2 levels can significantly impact cellular responses.[1][2][3] It is crucial to standardize your cell culture protocol, including seeding density, passage number, and the timing of the assay after subculturing.[1] Using cryopreserved cell stocks from a single, authenticated batch for critical experiments can also minimize variability.[1]

Question: How can I be sure I am working with the correct cell line?

Answer: Cell line misidentification and cross-contamination are significant issues that can invalidate research findings.[2] It is essential to obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) that provide authentication.[1] Regularly authenticating your cell lines using methods such as Short Tandem Repeat (STR) profiling is a best practice to ensure you are working with the intended cells.[2]

Question: I suspect mycoplasma contamination in my cell cultures. How can I detect and prevent it?

Answer: Mycoplasma contamination is a common problem that can alter cell physiology and affect experimental outcomes without causing visible signs of contamination like turbidity. Routine testing for mycoplasma using PCR-based kits or fluorescent dyes is highly recommended.[4] To prevent contamination, always use sterile techniques, work in a clean biosafety cabinet, and quarantine new cell lines until they have been tested and confirmed to be free of mycoplasma.[2][4]

Troubleshooting Guide: Cell Culture
Problem Potential Cause Recommended Solution
High variability in cell growth between wells of a microplate ("Edge Effect") Increased evaporation from the outer wells of the plate during incubation, leading to changes in media concentration and temperature.[5][6]Fill the outer wells with sterile water or PBS to create a humidity barrier.[6] Alternatively, use specialized microplates with moats designed to be filled with liquid to minimize evaporation.[6][7] For critical experiments, avoid using the outer wells.[8]
Poor cell attachment or viability after seeding Suboptimal culture surface; incorrect media formulation; harsh cell detachment methods.Ensure you are using tissue culture-treated plates appropriate for your cell type. Verify that the culture medium and supplements (e.g., FBS) are of high quality and optimized for your cells.[2][3][9] Use gentle enzymatic detachment methods (e.g., TrypLE) and avoid over-incubation.
Phenotypic drift in cell lines over time Continuous passaging can lead to the selection of subpopulations with different characteristics.[1]Limit the number of passages for your cell lines.[1] Establish a master and working cell bank system to ensure a consistent supply of early-passage cells for your experiments.

Section 2: Immunoassays - ELISA and Western Blotting

Immunoassays are powerful techniques, but they are also prone to variability. This section provides guidance on troubleshooting common issues with ELISAs and Western Blots.

Frequently Asked Questions (FAQs): ELISA

Question: I am observing high background in my ELISA. What are the likely causes?

Answer: High background in an ELISA can be caused by several factors, including insufficient washing, improper blocking, or using an excessive concentration of detection antibody.[10] Ensure that you are washing the plate thoroughly between steps and that your blocking buffer is effective. You may need to optimize the concentration of your primary and secondary antibodies.[10]

Question: My ELISA standard curve is poor, with a low R² value. How can I improve it?

Answer: A poor standard curve can result from inaccurate pipetting, improper standard preparation, or using expired reagents.[11] Double-check your dilution calculations and ensure that your standards are prepared fresh.[11] Use calibrated pipettes and change tips between each standard dilution to avoid cross-contamination.[12] It is also recommended to use quality control (QC) samples at low, medium, and high concentrations to validate the standard curve.[11]

Troubleshooting Guide: ELISA
Problem Potential Cause Recommended Solution
Weak or no signal Inactive or expired reagents; insufficient antibody or antigen concentration; improper incubation times or temperatures.[10][12][13]Confirm that all reagents are within their expiration dates and have been stored correctly.[12][13] Optimize the concentrations of the capture and detection antibodies.[10] Ensure that incubation steps are performed for the recommended duration and at the correct temperature.[12]
High coefficient of variation (CV) between replicate wells Pipetting errors; inconsistent washing; edge effects.[10]Use a multichannel pipette for adding reagents to improve consistency.[14] Ensure that the plate washer is functioning correctly and that all wells are washed equally.[14] As with cell-based assays, be mindful of edge effects and consider not using the outer wells for critical samples.[10][11]
Experimental Workflow: Basic ELISA Protocol

Below is a DOT script for a basic indirect ELISA workflow.

ELISA_Workflow start Start coat Coat plate with antigen start->coat wash1 Wash plate coat->wash1 block Block with BSA or non-fat milk wash1->block wash2 Wash plate block->wash2 primary_ab Add primary antibody wash2->primary_ab wash3 Wash plate primary_ab->wash3 secondary_ab Add enzyme-conjugated secondary antibody wash3->secondary_ab wash4 Wash plate secondary_ab->wash4 substrate Add substrate wash4->substrate stop_reaction Add stop solution substrate->stop_reaction read Read absorbance stop_reaction->read end End read->end

Caption: Basic indirect ELISA workflow.

Frequently Asked Questions (FAQs): Western Blot

Question: I am not seeing any bands on my Western blot. What should I check first?

Answer: The absence of bands on a Western blot can be due to a variety of reasons. A primary concern is inefficient protein transfer from the gel to the membrane.[15] You can check for successful transfer by staining the membrane with Ponceau S after transfer.[15] Other potential issues include problems with the primary or secondary antibodies (e.g., incorrect dilution, expired), or a very low abundance of the target protein in your sample.[16][17]

Question: My Western blot has high background and non-specific bands. How can I fix this?

Answer: High background and non-specific bands are often caused by suboptimal blocking or washing, or too high a concentration of the primary or secondary antibody.[15][16] Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and that you are blocking for a sufficient amount of time.[15] Increasing the number and duration of wash steps can also help.[15] It is also important to optimize the antibody concentrations to find the right balance between signal and background.[15]

Troubleshooting Guide: Western Blot
Problem Potential Cause Recommended Solution
Uneven or "smiling" bands Gel polymerization issues; overheating during electrophoresis.[15][17]Ensure the gel is prepared with fresh reagents and polymerizes evenly.[15] Run the gel at a lower voltage or in a cold room to prevent overheating.[17]
Patchy or uneven spots on the blot Air bubbles trapped between the gel and the membrane during transfer; uneven agitation during incubations.[16]Carefully remove any air bubbles when setting up the transfer stack. Use a shaker for all incubation steps to ensure even distribution of reagents.[16]
Logical Troubleshooting: Western Blot

The following diagram illustrates a logical approach to troubleshooting common Western blot problems.

WB_Troubleshooting start Problem with Western Blot no_bands No Bands start->no_bands high_bg High Background start->high_bg nonspecific_bands Non-specific Bands start->nonspecific_bands check_transfer Check Transfer (Ponceau S) no_bands->check_transfer optimize_blocking Optimize Blocking (Agent/Time) high_bg->optimize_blocking check_ab_specificity Check Antibody Specificity nonspecific_bands->check_ab_specificity check_antibodies Check Antibody Dilutions & Viability check_transfer->check_antibodies Transfer OK increase_protein Increase Protein Load check_antibodies->increase_protein optimize_washing Optimize Washing (Duration/Volume) optimize_blocking->optimize_washing reduce_ab_conc Reduce Antibody Concentration optimize_washing->reduce_ab_conc check_ab_specificity->reduce_ab_conc

Caption: Troubleshooting logic for Western Blots.

Section 3: Nucleic Acid Quantification - qPCR

Quantitative PCR (qPCR) is a highly sensitive technique, and small variations can lead to significant differences in results.

Frequently Asked Questions (FAQs): qPCR

Question: I am seeing high variability between my technical replicates in qPCR. What is the cause?

Answer: High variability between technical replicates is often due to pipetting errors, especially when working with small volumes.[18][19] Using a master mix for your reaction components can help to minimize pipetting inconsistencies.[20] It is also important to ensure that your samples are well-mixed before aliquoting them into the reaction plate.[18]

Question: My qPCR amplification curves look unusual or have a low plateau. What does this indicate?

Answer: Atypical amplification curves can be a sign of PCR inhibition, suboptimal primer/probe concentrations, or issues with the reaction mix.[21] If the plateau is low, it could indicate that a component of the reaction, such as the primers or dNTPs, is becoming limiting.[21] Consider performing a dilution series of your template to check for inhibition and optimizing your primer concentrations.

Troubleshooting Guide: qPCR
Problem Potential Cause Recommended Solution
Amplification in no-template control (NTC) Contamination of reagents or workspace with template DNA or amplicons.[21]Use dedicated pipettes and workspaces for pre- and post-PCR steps.[21] Aliquot reagents to avoid contaminating stock solutions.[20]
Poor amplification efficiency Suboptimal primer design or concentration; incorrect annealing temperature.Ensure your primers are designed according to best practices and validate their efficiency with a standard curve. Perform a temperature gradient PCR to determine the optimal annealing temperature.
High variation between biological replicates True biological variation; inconsistencies in sample collection or nucleic acid extraction.[21][22]Increase the number of biological replicates to account for natural variation.[22] Standardize your sample collection and extraction procedures to minimize technical variability.

Section 4: Flow Cytometry

Flow cytometry is a powerful tool for single-cell analysis, but proper setup and controls are essential for obtaining reliable data.

Frequently Asked Questions (FAQs): Flow Cytometry

Question: I am seeing a lot of non-specific staining in my flow cytometry data. How can I reduce this?

Answer: Non-specific staining can be caused by dead cells, which tend to bind antibodies non-specifically.[23] Including a viability dye in your staining panel is crucial to exclude dead cells from your analysis.[23] High antibody concentrations can also contribute to non-specific binding, so it is important to titrate your antibodies to determine the optimal staining concentration.[24]

Question: How do I properly set up my gates in a flow cytometry experiment?

Answer: Proper gating is critical for accurate data analysis. Start by gating on your cells of interest based on forward and side scatter to exclude debris.[23] Then, use fluorescence minus one (FMO) controls to help set your gates for positive and negative populations, especially in multicolor experiments.[23][25] FMO controls contain all the antibodies in your panel except for the one you are gating for, allowing you to see the spread of the other fluorochromes into that channel.[23]

Troubleshooting Guide: Flow Cytometry
Problem Potential Cause Recommended Solution
Weak or no signal Low expression of the target antigen; degraded antibody or fluorochrome; incorrect laser/filter setup.[24][26]Confirm that your target is expressed on the cell type you are analyzing. Ensure antibodies are stored correctly and not expired.[24] Verify that you are using the correct laser and filter combination for your fluorochrome.
High background fluorescence Autofluorescence of cells; non-specific antibody binding; dead cells.[24][27]Include an unstained control to assess the level of autofluorescence.[24] Use an Fc block to prevent non-specific binding to Fc receptors. Always include a viability dye to exclude dead cells.[23][27]
Cell clumping leading to clogs High cell concentration; presence of DNA from dead cells.Filter your samples before running them on the cytometer.[23] Reduce your cell concentration to the recommended range for your instrument.[23] If clumping is a major issue, you can add DNase to your buffer to break down DNA from dead cells.

References

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2023, August 18). The Do's and Don'ts of Flow Cytometry. Retrieved from [Link]

  • CUSABIO. (n.d.). ELISA Troubleshooting Tips, Common Issues & Solutions. Retrieved from [Link]

  • Maxanim. (n.d.). Troubleshooting Common ELISA Problems. Retrieved from [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. Retrieved from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting. Retrieved from [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Agilent Technologies. (2013, October 30). Preventing edge effect in microplates [Video]. YouTube. Retrieved from [Link]

  • INTEGRA Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western blot: Technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429.
  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot: 10 Technical Tips and tricks. Retrieved from [Link]

  • Riss, T. (2018, March 23). How to Reduce Cell Culture Variability. Promega Connections. Retrieved from [Link]

  • CellPort. (2024, July 10). Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management. Retrieved from [Link]

  • Biocompare. (2022, January 18). Flow Cytometry Troubleshooting Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, May 19). The 3 Most Common Flow Cytometry Fallacies. Retrieved from [Link]

  • JangoCell. (2023, October 12). 6 Technical Tips for Successful Cell Culture. Retrieved from [Link]

  • GMP Plastics. (2025, February 28). How to Optimize Cell Culture. Retrieved from [Link]

  • Eppendorf. (2023, December 9). Optimizing Cell Culture Conditions: A Guide to Bioreactor Parameter Control. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. Retrieved from [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]

  • Curiox Biosystems. (2024, October 31). Flow Cytometry Issues and Solutions. Retrieved from [Link]

  • Taylor, S. C., Nadeau, K., Abbasi, M., Lachance, C., Nguyen, M., & Fenrich, J. (2019). Analyzing qPCR data: Better practices to facilitate rigor and reproducibility. PLoS ONE, 14(11), e0225135.
  • Boster Biological Technology. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1487.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. Retrieved from [Link]

  • PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]

  • Ruijter, J. M., Ruiz-Villalba, A., Hellemans, J., & Vandesompele, J. (2021). Use and Misuse of Cq in qPCR Data Analysis and Reporting. Methods in Molecular Biology, 2261, 23-41.
  • Cell Culture Company. (2025, July 22). How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • BMG LABTECH. (2024, September 2). 6 Factors to Consider When Troubleshooting Microplate Assays. Retrieved from [Link]

  • Protocols.io. (n.d.). Strategies to Minimize Variability Between Individual qPCR Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity & Selectivity Profiling of (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of (6-methyl-1H-indol-5-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Executive Summary: The Scaffold Advantage

(6-methyl-1H-indol-5-yl)methanamine (CAS: 1368355-69-4) is a specialized indole building block distinct from the more common tryptamine or unsubstituted 5-aminomethylindole scaffolds. In drug discovery, this specific substitution pattern—a primary amine at the C5 position flanked by a methyl group at C6—is strategically employed to modulate selectivity and metabolic stability .

While unsubstituted indoles often suffer from promiscuous binding to serotonergic (5-HT) receptors and rapid metabolic clearance via C6-hydroxylation, the 6-methyl insertion acts as a steric and metabolic shield. This guide details how to profile this compound against its structural analogs to validate its utility as a cleaner, more stable pharmacophore.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (6-methyl-1H-indol-5-yl)methanamine with its two primary structural competitors: the biological standard (Tryptamine) and the unsubstituted analog.

Feature(6-methyl-1H-indol-5-yl)methanamine (1H-indol-5-yl)methanamine (Alternative A)Tryptamine (Biological Standard)
Primary Target Class Kinase Inhibitors (Type I), GPCR AntagonistsGeneral 5-HT Mimetics5-HT Agonists (Non-selective)
5-HT Receptor Affinity Reduced (Steric clash at C6 lowers 5-HT1A/2A affinity)High (Mimics Serotonin core)Very High (Native ligand scaffold)
Metabolic Liability Low (C6-Methyl blocks primary hydroxylation site)High (Rapid C6-hydroxylation by CYP2D6/2C19)High (MAO degradation & Ring oxidation)
Lipophilicity (cLogP) ~1.8 (Enhanced membrane permeability)~1.2~1.1
Kinase Selectivity High (Methyl group can target "Gatekeeper" residues)Low (Fits promiscuously in ATP pockets)N/A (Rarely used for kinases)

Expert Insight: The 6-methyl group is not merely a hydrophobic handle; it induces a "selectivity filter." In kinase drug design, this methyl can clash with the gatekeeper residue in off-target kinases while exploiting a specific pocket in the target enzyme (e.g., PIM kinases or JAKs), drastically reducing the "off-target" noise seen with Alternative A.

Critical Cross-Reactivity Profiling

To validate this scaffold for your library, you must assess three specific vectors of cross-reactivity: Serotonergic Interference , Kinase Promiscuity , and Assay Artifacts .

A. Serotonergic Panel (GPCR Safety)

Because the 5-aminomethylindole core mimics serotonin (5-HT), you must prove that the 6-methyl group successfully abrogates binding to 5-HT receptors.

  • Risk: Agonism at 5-HT2B (cardiac valvulopathy) or 5-HT2A (hallucinogenic potential).

  • Protocol: Radioligand binding displacement assay.

    • Tracer: [³H]-LSD (Broad spectrum) or [³H]-8-OH-DPAT (5-HT1A specific).

    • Success Criteria:

      
       (indicating the methyl group successfully hinders binding).
      
B. Kinase Selectivity (The "Gatekeeper" Test)

Indoles are ATP-competitive.[1] The primary amine can interact with the hinge region or the catalytic lysine.

  • Method: Active Site-Directed Competition Binding (e.g., KINOMEscan or scanMAX).

  • Focus: Screen against a diversity panel (80+ kinases) including Src, Abl, and PIM1.

  • Hypothesis: The 6-methyl analog should show a "sharper" profile (fewer hits) compared to the unsubstituted analog due to steric exclusion from restrictive ATP pockets.

C. Metabolic Cross-Reactivity (CYP Inhibition)

Indoles can act as substrates and inhibitors of Cytochrome P450.

  • Mechanism: The nitrogen lone pair can coordinate with the Heme iron.

  • Test: Reversible and Time-Dependent Inhibition (TDI) assays against CYP1A2, CYP2D6, and CYP3A4.

  • Warning: Watch for "Methyl Oxidation." While C6-hydroxylation is blocked, the 6-methyl group itself can be oxidized to a carboxylic acid.

Experimental Workflow: The "Self-Validating" System

Use this workflow to profile the compound. This logic ensures you do not waste resources on functional assays if the compound fails early liability screens.

ProfilingWorkflow Start Compound: (6-methyl-1H-indol-5-yl)methanamine Step1 Step 1: Fluorescence Interference Check (Ex: 280nm / Em: 350nm) Start->Step1 Step2 Step 2: Broad 5-HT Binding Screen (10 µM Single Point) Step1->Step2 Pass (No Quenching) Decision1 > 50% Inhibition? Step2->Decision1 Step3 Step 3: Functional Ki Determination (5-HT2A, 5-HT2B) Decision1->Step3 Yes (Hit) Step4 Step 4: Kinase Selectivity Profiling (ATP-Site Competition) Decision1->Step4 No (Clean Profile) Step3->Step4 Selectivity Confirmed Step5 Step 5: Metabolic Stability (Microsomes) (Check for -COOH metabolite) Step4->Step5

Figure 1: Sequential profiling workflow. Step 1 is critical because indoles are naturally fluorescent; failing to account for this leads to false positives in fluorescence polarization (FP) or FRET assays.

Detailed Protocols
Protocol A: Fluorescence Interference Check

Before running any binding assay, quantify the intrinsic fluorescence of the scaffold.

  • Preparation: Dissolve (6-methyl-1H-indol-5-yl)methanamine in DMSO to 10 mM.

  • Dilution: Prepare serial dilutions (0.1 nM to 100 µM) in the assay buffer (e.g., PBS pH 7.4).

  • Measurement:

    • Excitation: 280 nm (Tryptophan-like indole excitation).

    • Emission Scan: 300–450 nm.

  • Analysis: If significant emission overlaps with your assay's fluorophore (e.g., coumarin or fluorescein), use a Red-Shifted Assay (e.g., AlexaFluor 647) to avoid optical cross-reactivity.

Protocol B: Microsomal Stability (Metabolic Blocking Verification)

Verify if the 6-methyl group effectively blocks the C6-hydroxylation pathway.

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step: Monitor specifically for M+16 (Hydroxylation) vs. M+30 (Carboxylic acid formation from methyl oxidation).

    • Interpretation: If M+16 is dominant, the methyl group failed to block ring oxidation. If M+30 is dominant, the methyl group is the new metabolic soft spot.

References
  • Indole Scaffold in Medicinal Chemistry : Zhang, M. Z., et al. "The Medicinal Chemistry of 5-HT6 Receptor Ligands." Journal of Medicinal Chemistry, 2018.

  • Kinase Selectivity & Gatekeepers : Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004.[2][3]

  • Metabolic Stability of Indoles : Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Assay Interference by Aggregators : Shoichet, B. K. "Screening in a spirit of haunting." Drug Discovery Today, 2006.

  • Compound Identity : PubChem CID 1368355-69-4 Entry.

Sources

Comparative analysis of 5-methyl vs 6-methyl indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Indole Scaffolds

In medicinal chemistry, the indole ring is a privileged scaffold, serving as the core for thousands of bioactive molecules, from the neurotransmitter serotonin to the kinase inhibitor Sunitinib. The addition of a methyl group—a "magic methyl" strategy—can drastically alter potency, selectivity, and metabolic stability.

However, the position of this methyl group is not trivial. 5-methylindole and 6-methylindole represent a classic regioisomeric pair where a single carbon shift dictates:

  • Synthetic Accessibility: 5-Me is trivial to synthesize; 6-Me requires specific regiocontrol.

  • Biological Mimicry: 5-Me often acts as a bioisostere for the natural 5-hydroxyl group of serotonin.

  • Metabolic Fate: The position determines susceptibility to CYP450 hydroxylation.

This guide provides an objective, data-driven analysis of these two derivatives to assist in rational drug design.

Chemical Synthesis & Regiocontrol[1]

A critical barrier in comparing these derivatives is the difficulty of synthesizing pure 6-methylindole compared to its 5-isomer.

The Fisher Indole Dilemma

The Fisher Indole Synthesis is the industry standard but fails for 6-substituted indoles derived from meta-substituted anilines.

  • 5-Methylindole: Synthesized from p-tolylhydrazine. The symmetry of the precursor ensures 100% regioselectivity.

  • 6-Methylindole: Synthesized from m-tolylhydrazine. Cyclization can occur at either ortho position, yielding a difficult-to-separate mixture of 4-methyl and 6-methyl isomers.

The Solution: Leimgruber-Batcho Synthesis

To access high-purity 6-methylindole for SAR studies, the Leimgruber-Batcho method is the gold standard. It utilizes o-nitrotoluenes, avoiding the cyclization ambiguity of the Fisher method.

Visualization: Synthetic Pathways

IndoleSynthesis cluster_Fisher Fisher Synthesis (Ambiguous for 6-Me) cluster_LB Leimgruber-Batcho (Selective for 6-Me) M_Tolyl m-Tolylhydrazine Hydrazone Hydrazone Intermediate M_Tolyl->Hydrazone Ketone/Acid Mix Mixture: 4-Methylindole + 6-Methylindole Hydrazone->Mix [3,3]-Sigmatropic Rearrangement Nitro 2,4-Dinitrotoluene (or 4-methyl-2-nitrotoluene) Enamine Enamine Intermediate (Red Color) Nitro->Enamine DMF-DMA Pyrrolidine, Heat Pure6Me Pure 6-Methylindole Enamine->Pure6Me Reductive Cyclization (H2, Pd/C or Raney Ni)

Figure 1: Comparison of synthetic routes. The Leimgruber-Batcho method avoids the regiochemical mixture inherent in Fisher synthesis for 6-substituted indoles.

Physicochemical & Electronic Properties

The position of the methyl group alters the electron density of the indole ring, specifically at the C3 position, which is the primary site for electrophilic aromatic substitution and biological metabolism.

Property5-Methylindole6-MethylindoleSignificance
Electronic Effect Inductive (+I) donor at C5Inductive (+I) donor at C6C5-Me increases electron density at C3 more effectively due to para-like resonance conjugation.
Dipole Moment 2.05 D2.16 D6-Me has a slightly higher dipole, affecting solubility and orientation in polar binding pockets.
Fluorescence

nm /

nm

nm /

nm
6-Me exhibits a slight blue shift in emission compared to 5-Me.
pKa (NH) ~16.9~17.0Negligible difference in N-H acidity.

Biological Performance: The "Magic Methyl" Effect[2][3][4]

The choice between 5-Me and 6-Me is rarely arbitrary. It typically follows two distinct design logics: Natural Mimicry (5-Me) vs. Steric Tuning (6-Me).

Case Study A: GPCR Agonism (Serotonin Receptors)
  • Logic: Serotonin (5-HT) possesses a 5-hydroxyl group.[1]

  • 5-Methyl: Acts as a bioisostere for the 5-OH or 5-OMe group found in serotonin and melatonin. It maintains the electronic profile required for receptor activation (agonism) while increasing lipophilicity (

    
    ).
    
    • Example: 5-Methyltryptamine is a potent 5-HT receptor agonist.

  • 6-Methyl: Often clashes with the specific "serotonin pocket" (residues Ser5.43 and Phe6.52 in 5-HT2A). 6-substitution typically reduces agonist potency or converts the ligand into an antagonist/partial agonist by preventing the conformational change required for G-protein coupling.

Case Study B: Kinase Inhibition (Steric Filling)
  • Logic: Kinase ATP pockets have hydrophobic regions (Gatekeeper residues) that can be exploited for selectivity.

  • 6-Methyl: In several azaindole-based kinase inhibitors (e.g., MAP4K1 inhibitors), 6-substitution is preferred. It directs the substituent into the solvent-exposed region or a specific hydrophobic back-pocket that 5-substitution misses.

  • Data: In tubulin inhibition studies, 6-heterocyclyl indoles showed superior

    
     values (0.58 µM) compared to their 5-isomers, attributed to better alignment with the colchicine binding site.
    
Case Study C: Antibacterial Activity

Recent data highlights a stark contrast in toxicity to prokaryotes.

CompoundTarget OrganismMIC (mM)Outcome
5-Methylindole S. aureus (MRSA)4High Potency. Disrupts membrane integrity.
2-Methylindole S. aureus (MRSA)>16Low Potency.
Indole S. aureus (MRSA)>16Inactive as bactericide.

Interpretation: The 5-methyl group is critical for the amphipathic balance required to penetrate and disrupt bacterial membranes.

Metabolic Stability & Toxicology

The indole ring is cleared primarily via oxidation by Cytochrome P450 enzymes (CYP2A6, CYP2E1).[2]

Metabolic Soft Spots
  • C3-Hydroxylation: The primary metabolic route for indole is oxidation at C3 to form indoxyl, which dimerizes to indigo or is sulfated.[2]

  • C5/C6-Hydroxylation: Secondary oxidation sites.

  • 5-Methylation: Blocks the C5 oxidation site. However, the methyl group itself can be oxidized to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid, potentially changing the drug's excretion pathway.

  • 6-Methylation: Blocks the C6 oxidation site. If a scaffold is prone to C6-hydroxylation (common in electron-rich indoles), this substitution can significantly extend half-life (

    
    ).
    
Visualization: Metabolic Pathways

Metabolism cluster_Oxidation CYP450 Oxidation Pathways Indole Indole Scaffold C3_Ox C3-OH (Indoxyl) (Major Metabolite) Indole->C3_Ox CYP2A6/2E1 C5_Ox C5-OH (Blocked by 5-Me) Indole->C5_Ox Minor C6_Ox C6-OH (Blocked by 6-Me) Indole->C6_Ox Minor Me_Ox Benzylic Oxidation (-CH3 -> -CH2OH) C5_Ox->Me_Ox If 5-Me present C6_Ox->Me_Ox If 6-Me present

Figure 2: Metabolic fates. Methylation blocks ring hydroxylation at the specific carbon but introduces a new site for benzylic oxidation.

Experimental Protocol: Selective Synthesis of 6-Methylindole

Objective: Synthesize high-purity 6-methylindole avoiding the 4-Me/6-Me mixture. Method: Leimgruber-Batcho Indole Synthesis.[3][4][5]

Reagents:

  • 4-Methyl-2-nitrotoluene (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)

  • Pyrrolidine (12 mmol)

  • Raney Nickel (approx.[5] 1g, washed) or 10% Pd/C

  • Hydrazine hydrate (30 mmol) or H2 gas

  • Solvents: DMF, Methanol/Ethanol

Step-by-Step Workflow:

  • Enamine Formation:

    • Dissolve 4-methyl-2-nitrotoluene in dry DMF under

      
      .
      
    • Add DMF-DMA and Pyrrolidine.

    • Heat to 110°C for 3-4 hours. The solution will turn deep red (formation of trans-

      
      -pyrrolidino-2-nitrostyrene).
      
    • QC Check: TLC should show disappearance of starting material and a new low-Rf red spot.

    • Evaporate solvent in vacuo to obtain the crude red enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in Methanol.

    • Add Raney Nickel (Caution: Pyrophoric) or Pd/C.

    • Add Hydrazine hydrate dropwise at 50-60°C (Exothermic!) OR stir under H2 balloon at RT.

    • Monitor for the disappearance of the red color (indicates reduction of the nitro group and cyclization).

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate.[6]

    • Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: Expect 70-85% of pure 6-methylindole (White crystalline solid).

References

  • Antibacterial Potency of 5-Methylindole Title: 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus.[7] Source:Frontiers in Microbiology / NIH PMC. URL:[Link]

  • Synthesis Regioselectivity (Leimgruber-Batcho) Title: The Leimgruber-Batcho Indole Synthesis: Chemistry and Applications.[5] Source:Organic Reactions.[6][8] URL:[Link][5]

  • Indole Metabolism by CYP450 Title: Oxidation of indole by cytochrome P450 enzymes.[9][10] Source:Drug Metabolism and Disposition. URL:[Link]

  • The "Magic Methyl" Effect in Drug Design Title: The Magic Methyl and Its Tricks in Drug Discovery and Development. Source:Pharmaceuticals (Basel). URL:[Link]

  • Electronic Spectroscopy of Methylindoles Title: Rotationally resolved electronic spectroscopy of 6-methylindole. Source:Journal of Molecular Structure. URL:[Link]

Sources

Bioanalytical Method Validation: Optimizing Detection for (6-methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

(6-methyl-1H-indol-5-yl)methanamine represents a specific structural class of indole-based primary amines often utilized as pharmacophores in kinase inhibitors and receptor ligands.[1] Its bioanalysis presents a dual challenge:

  • Polarity/Basicity: The primary amine function (

    
    ) creates retention issues on standard C18 columns and leads to peak tailing due to silanol interactions.[1]
    
  • Matrix Interference: Biological matrices (plasma, urine) are rich in endogenous indoles (tryptophan, tryptamine, serotonin) that can interfere with detection if selectivity is not rigorously optimized.[1]

This guide compares three distinct analytical approaches and establishes a validated LC-MS/MS workflow using Mixed-Mode Cation Exchange (MCX) as the superior protocol for regulated drug development.[1]

Strategic Method Comparison

Before initiating validation, researchers must select the detection mode that aligns with sensitivity requirements and available instrumentation.

FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-FLD (Fluorescence) Method C: HPLC-UV (Derivatization)
Principle Mass filtering (MRM) of parent

fragment transitions.[1]
Native fluorescence of indole ring (

/

nm).[1]
Chemical tagging of amine (e.g., OPA/FMOC) to increase UV/FLD response.[1]
Sensitivity (LLOQ) High (< 1 ng/mL).[1] Essential for PK studies.[1][2]Moderate (10–50 ng/mL).[1] Good for high-dose formulations.[1]Moderate (depends on derivatization efficiency).[1]
Selectivity Excellent. Distinguishes analyte from endogenous indoles by mass.[1]Low. Tryptophan and metabolites naturally fluoresce and may co-elute.[1]Variable. Excess reagent peaks can interfere; derivative stability is a concern.[1]
Throughput High (Run time < 5 min).[1]Medium (Run time 10–15 min to resolve interferences).Low (Requires pre-column reaction time).
Cost/Sample High (Instrumentation & Isotopes).[1]Low.Medium (Reagents & Manual labor).[1]
Expert Insight:

While HPLC-FLD is cost-effective, it fails in complex matrices where endogenous tryptamine analogs co-elute.[1] LC-MS/MS is the only viable option for regulatory submission (IND/NDA) due to the strict specificity requirements outlined in the ICH M10 Guideline [1].[1]

The Validated Protocol: LC-MS/MS with MCX Extraction

This protocol is designed to meet GLP standards .[1] It prioritizes "clean" extracts to minimize matrix effects—a common failure point in amine analysis.[1]

A. Sample Preparation: Why Mixed-Mode SPE?

Simple Protein Precipitation (PPT) leaves phospholipids in the sample, which cause ion suppression at the retention time of the analyte.[1] We utilize Mixed-Mode Strong Cation Exchange (MCX) to lock the basic amine to the sorbent while washing away neutrals and acids.[1]

Workflow Diagram

G cluster_SPE MCX Solid Phase Extraction Sample Plasma Sample (100 µL) IS Add Internal Standard (Deuterated Analog) Sample->IS PreTreat Pre-treatment 2% Formic Acid (Acidify) IS->PreTreat Load Load Sample (Analyte binds to SO3-) PreTreat->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Amine) Wash2->Elute Inject LC-MS/MS Injection Elute->Inject

Figure 1: MCX Extraction Workflow ensuring removal of phospholipids and endogenous interferences.[1]

B. Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).[1]

    • Why: The BEH particle tolerates high pH.[1] Running at pH 10 keeps the amine (pKa ~9.[1]5) neutral, drastically increasing retention and improving peak shape compared to acidic conditions.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[1]

C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • MRM Transitions:

    • Quantifier: m/z 161.1

      
       144.1 (Loss of 
      
      
      
      , characteristic of primary amines).[1]
    • Qualifier: m/z 161.1

      
       130.1 (Loss of 
      
      
      
      ).[1]
    • Note: The parent mass 161.1 corresponds to the protonated molecule

      
      .[1]
      

Validation Parameters & Acceptance Criteria

Adhering to ICH M10 , the following data must be generated.

Selectivity & Specificity
  • Requirement: Analyze blank plasma from 6 individual sources.

  • Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.

  • Critical Check: Verify separation from tryptamine (m/z 161.2

    
     144.2).[1] Although isobaric, the methyl group on the indole ring of our target shifts the retention time significantly under high pH conditions.
    
Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .[1][3][4] Back-calculated concentrations must be within 
    
    
    
    (20% for LLOQ).[1]
Accuracy & Precision

Data should be summarized in a table format for the Validation Report:

QC LevelConc. (ng/mL)Intra-Run Accuracy (%)Inter-Run Precision (%CV)Acceptance Criteria
LLOQ 1.094.58.2

Low QC 3.098.15.4

Mid QC 400101.23.1

High QC 80099.52.8

Matrix Effect & Recovery
  • Experiment: Compare post-extraction spiked samples (Set B) to neat solution standards (Set A).

  • Calculation: Matrix Factor (MF) = Peak Area (Set B)[1] / Peak Area (Set A).

  • Goal: IS-normalized MF should be close to 1.0 (0.85 – 1.15).

  • Troubleshooting: If MF < 0.8 (Suppression), ensure the "Wash 2" step in SPE (Methanol) is sufficient to remove phospholipids.[1]

Troubleshooting Logic: The "Self-Validating" System

When the method fails, use this logic flow to diagnose the root cause.

DecisionTree Start Issue Detected CheckIS Is Internal Standard Variation > 5%? Start->CheckIS MatrixEffect Root Cause: Matrix Effect CheckIS->MatrixEffect Yes CheckRT Is Retention Time Drifting? CheckIS->CheckRT No Solution1 Action: Switch to LLE or Increase SPE Wash MatrixEffect->Solution1 PHControl Root Cause: Mobile Phase pH CheckRT->PHControl Yes Solution2 Action: Check NH4HCO3 pH (Must be > 9.5) PHControl->Solution2

Figure 2: Diagnostic decision tree for common bioanalytical failures.

References

  • European Medicines Agency (EMA) / FDA. (2022).[1] ICH guideline M10 on bioanalytical method validation and study sample analysis.[1][5]

  • Liechti, M. E., et al. (2022).[1][2] "Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites."[1][2] Journal of Chromatography B.

  • Alves, E., et al. (2023).[1] "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate." Molecules. [1]

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][5][6]

Sources

A Researcher's Guide to Rigorous Negative Control Experiments for (6-methyl-1H-indol-5-yl)methanamine Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics, the validation of a compound's biological activity is paramount. For researchers investigating (6-methyl-1H-indol-5-yl)methanamine, a compound with a chemical structure suggestive of interaction with biogenic amine receptors, the implementation of robust negative control experiments is not merely a formality but a cornerstone of scientific integrity. This guide provides a comprehensive framework for designing and executing these critical experiments, ensuring that the observed effects of (6-methyl-1H-indol-5-yl)methanamine are specific and on-target.

Given the nascent stage of research on (6-methyl-1H-indol-5-yl)methanamine, a specific biological target has not been definitively identified in publicly available literature. However, its structural similarity to serotonin (5-hydroxytryptamine) and other indole-based ligands strongly suggests a potential interaction with serotonin (5-HT) receptors. For the purpose of this guide, we will proceed with the well-founded hypothetical scenario that (6-methyl-1H-indol-5-yl)methanamine is an agonist of the 5-HT2C receptor . This G-protein coupled receptor (GPCR), which couples to Gq/G11 and signals through the inositol phosphate pathway, is a well-characterized target implicated in mood, appetite, and cognition.[1] This hypothetical framework will allow for a detailed and practical exploration of negative control strategies.

The Imperative of Negative Controls

Part 1: Selecting the Appropriate Negative Controls

The selection of negative controls is a critical step that requires careful consideration of the compound's structure and its hypothesized mechanism of action.

The Structurally Similar, Inactive Analog

Rationale: A structurally similar but inactive analog helps to control for effects that are not related to the specific interaction with the target receptor but are rather a consequence of the compound's general chemical properties. These may include effects on cell membrane integrity, non-specific protein binding, or interaction with assay components (e.g., fluorescence quenching). An ideal analog should share the core scaffold of the active compound but possess modifications that are known to abrogate binding to the target receptor.

Proposed Control: In the absence of a commercially available, validated inactive analog of (6-methyl-1H-indol-5-yl)methanamine for the 5-HT2C receptor, a plausible hypothetical candidate for synthesis and validation would be (1H-indol-5-yl)ethane .

Justification:

  • Structural Similarity: It retains the core indole structure.

  • Plausible Inactivity: The replacement of the 6-methyl group and the methanamine side chain with a simple ethyl group removes key functionalities. The basic amine is often a critical interaction point for aminergic receptors, and its removal, along with the methyl group, would likely disrupt the specific binding to the 5-HT2C receptor. Structure-activity relationship studies of other indole derivatives have shown that such modifications can lead to a significant loss of affinity.

The Target-Specific Antagonist

Rationale: A selective antagonist for the hypothesized target receptor is used to demonstrate that the observed biological effect of the test compound is mediated through that specific receptor. If the test compound is indeed a 5-HT2C agonist, its activity should be blocked in the presence of a 5-HT2C antagonist.

Recommended Control: SB 242084 is a highly potent and selective 5-HT2C receptor antagonist.[5][6] It exhibits a high affinity for the human 5-HT2C receptor (pKi of 9.0) and has excellent selectivity over the closely related 5-HT2A and 5-HT2B receptors (158- and 100-fold, respectively).[5][6]

Part 2: Experimental Validation Protocols

To validate the activity of (6-methyl-1H-indol-5-yl)methanamine and the inactivity of the negative controls, two key assays are recommended: a radioligand binding assay to assess direct interaction with the receptor and a functional assay to measure downstream signaling.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the 5-HT2C receptor, allowing for the determination of its binding affinity (Ki).

Experimental Workflow:

Caption: Workflow for the 5-HT2C Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize membranes from a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT2C receptor.

  • Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer containing the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of radioligand, [3H]-Mesulergine, at a final concentration at or below its Kd (typically 0.7-1.3 nM).

    • 100 µL of the membrane preparation (5-20 µg of protein).

  • Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger of Gq/G11-coupled receptors. Modern assays often measure the accumulation of inositol monophosphate (IP1), a more stable downstream product, in the presence of LiCl (which blocks IP1 degradation).

Signaling Pathway:

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (6-methyl-1H-indol-5-yl)methanamine Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolism LiCl LiCl LiCl->IP1 Inhibits degradation

Caption: 5-HT2C receptor signaling pathway leading to IP1 accumulation.

Step-by-Step Protocol (using HTRF IP-One Assay Kit):

  • Cell Culture: Plate cells expressing the 5-HT2C receptor (e.g., HEK293) in a 96-well plate and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds ((6-methyl-1H-indol-5-yl)methanamine, (1H-indol-5-yl)ethane, and serotonin as a positive control) in stimulation buffer containing LiCl.

  • Antagonist Co-treatment: For the antagonist control, pre-incubate a set of wells with SB 242084 (e.g., at 1 µM) for 15-30 minutes before adding the agonist.

  • Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate conjugate) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. For agonists, plot the IP1 concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax. For the antagonist, determine the fold-shift in the agonist's EC50.

Part 3: Data Interpretation and Comparison

The following tables present hypothetical data to illustrate the expected outcomes from these negative control experiments.

Table 1: Hypothetical Data from 5-HT2C Radioligand Binding Assay

CompoundKi (nM)Interpretation
(6-methyl-1H-indol-5-yl)methanamine15Binds with high affinity to the 5-HT2C receptor.
(1H-indol-5-yl)ethane (Inactive Analog)>10,000Negligible binding to the 5-HT2C receptor.
Serotonin (Positive Control)5Binds with high affinity, as expected for the endogenous ligand.
SB 242084 (Antagonist)1Binds with very high affinity, consistent with its known potency.[5]

Table 2: Hypothetical Data from 5-HT2C IP Accumulation Assay

Compound / ConditionEC50 (nM)Emax (% of Serotonin)Interpretation
(6-methyl-1H-indol-5-yl)methanamine3095%Potent agonist activity at the 5-HT2C receptor.
(1H-indol-5-yl)ethane (Inactive Analog)>10,000<5%No significant functional activity.
Serotonin (Positive Control)10100%Full agonist activity, as expected.
(6-methyl-1H-indol-5-yl)methanamine + 1 µM SB 242084>10,000<5%Agonist activity is blocked by the selective antagonist, confirming on-target action.

Conclusion

A rigorous and multi-faceted approach to negative controls is indispensable for the credible characterization of (6-methyl-1H-indol-5-yl)methanamine. By employing both a structurally similar inactive analog and a target-specific antagonist, researchers can systematically dismantle potential sources of error and ambiguity. The inactive analog addresses non-specific effects of the chemical scaffold, while the antagonist confirms that the biological activity is mediated through the hypothesized target, in this case, the 5-HT2C receptor. The experimental framework provided in this guide offers a robust strategy to build a compelling, data-driven case for the specific mechanism of action of (6-methyl-1H-indol-5-yl)methanamine, paving the way for its further development with confidence and scientific rigor.

References

  • Kennett, G. A., Wood, M. D., Bright, F., Trail, B., Riley, G., Holland, V., ... & Blackburn, T. P. (1997). SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist. Neuropharmacology, 36(4-5), 609-620. [Link]

  • Peng, Y., McCorvy, J. D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., ... & Roth, B. L. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. [Link]

  • Wikipedia contributors. (2024). 5-HT2C receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Cremers, T. I., Flik, G., & Westerink, B. H. (2000). Inactivation of 5-HT(2C) receptors potentiates consequences of serotonin reuptake blockade. European journal of pharmacology, 406(3), 357-365. [Link]

  • Flanders, W. D., & Klein, M. (2018). Negative controls: Concepts and caveats. International journal of epidemiology, 47(4), 1333–1343. [Link]

  • Trinquet, E., Fink, M., Bazin, H., Grillet, F., & Mathis, G. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. [Link]

  • ResearchGate. (n.d.). Effects of 5-HT and bradykinin on inositol phosphate formation in NG108-15 cells. [Link]

  • BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. [Link]

  • Duke-Margolis Center for Health Policy. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity [Video]. YouTube. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT2C receptor. [Link]

  • Oreate AI. (2026, January 8). Understanding Negative and Positive Controls in Scientific Experiments. Oreate AI Blog. [Link]

  • Bagdy, G., Graf, M., & Kantor, S. (2019). Acute 5-HT2C Receptor Antagonist SB-242084 Treatment Affects EEG Gamma Band Activity Similarly to Chronic Escitalopram. Frontiers in Pharmacology, 10, 831. [Link]

  • Bonhaus, D. W., Weinhardt, K. K., Taylor, M., DeSouza, A., McNeeley, P. M., Szczepanski, K., ... & Eglen, R. M. (1997). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 355(6), 633-641. [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. [Link]

  • Patsnap. (2024, June 21). What are 5-HT2C receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Megazyme. (2018). myo-INOSITOL ASSAY PROCEDURE. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Weidner, J. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Che, T., Majumdar, S., & Roth, B. L. (2011). Drug discovery targeting human 5-HT2C receptors: Residues S3.36 and Y7.43 impact ligand—binding pocket structure via hydrogen bond formation. Bioorganic & medicinal chemistry letters, 21(20), 6144-6148. [Link]

  • Tournois, C., Boddeke, H. G., & De Vente, J. (1991). Rapid desensitization and resensitization of 5-HT2 receptor mediated phosphatidyl inositol hydrolysis by serotonin agonists in quiescent calf aortic smooth muscle cells. European journal of pharmacology, 205(2), 197-205. [Link]

  • Adham, N., Eller, C., Hartig, P., Weinshank, R. L., & Branchek, T. (1992). Differential radioligand binding properties of [3H]5-hydroxytryptamine and [3H]mesulergine in a clonal 5-hydroxytryptamine1C cell line. Molecular pharmacology, 41(1), 18-24. [Link]

Sources

Independent Verification of (6-methyl-1H-indol-5-yl)methanamine: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as (6-methyl-1H-indol-5-yl)methanamine, a substituted indole with potential pharmacological applications, independent verification of its atomic arrangement is not merely a procedural step but a critical determinant of its therapeutic potential and intellectual property value. This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural elucidation of (6-methyl-1H-indol-5-yl)methanamine, offering researchers a framework for establishing a self-validating system of characterization.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] The introduction of methyl and aminomethyl substituents to the indole ring, as in the case of (6-methyl-1H-indol-5-yl)methanamine, can significantly modulate its biological activity. Therefore, precise knowledge of the substitution pattern is paramount. This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis for the definitive structural assignment of this target molecule.

A Multi-pronged Approach to Structural Verification

A robust structural verification strategy relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and their collective agreement provides a high degree of confidence in the proposed structure. The workflow for a comprehensive structural verification is depicted below.

Structural_Verification_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_solid_state Solid-State & Compositional Analysis cluster_verification Structural Confirmation Synthesis Synthesis of (6-methyl-1H-indol-5-yl)methanamine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay EA Elemental Analysis Purification->EA Structure_Confirmed Structure Verified NMR->Structure_Confirmed MS->Structure_Confirmed XRay->Structure_Confirmed EA->Structure_Confirmed

Caption: Workflow for the independent verification of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expected ¹H and ¹³C NMR Spectral Data for (6-methyl-1H-indol-5-yl)methanamine

The following table outlines the predicted chemical shifts (δ) for the protons and carbons of the target molecule in a suitable deuterated solvent, such as DMSO-d₆. These predictions are based on established principles of NMR spectroscopy and data from structurally related indole derivatives.[3][4]

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Justification for Prediction
NH (indole)~10.8 (br s)-The indole NH proton is typically deshielded and appears as a broad singlet.
H-2~7.2 (t, J ≈ 2.5 Hz)~124.0Coupled to the NH proton.
H-3~6.3 (t, J ≈ 2.0 Hz)~101.5Coupled to the H-2 proton.
H-4~7.3 (s)~120.0Aromatic proton adjacent to the methyl group.
H-7~7.0 (s)~110.5Aromatic proton on the pyrrole-fused side of the benzene ring.
CH₃~2.4 (s)~21.0Methyl group protons typically appear in this region.
CH₂NH₂~3.8 (s)~45.0Methylene protons adjacent to the amino group.
NH₂~2.5 (br s)-Amino group protons are often broad and their chemical shift can vary.
C-2-~124.0Typical chemical shift for the C-2 of an indole.
C-3-~101.5Typical chemical shift for the C-3 of an indole.
C-3a-~128.0Quaternary carbon at the ring junction.
C-4-~120.0Aromatic carbon.
C-5-~129.0Aromatic carbon bearing the aminomethyl group.
C-6-~130.0Aromatic carbon bearing the methyl group.
C-7-~110.5Aromatic carbon.
C-7a-~135.0Quaternary carbon at the ring junction.
CH₃-~21.0Methyl carbon.
CH₂NH₂-~45.0Methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-methyl-1H-indol-5-yl)methanamine.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5]

  • Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the acquired data using appropriate software. The combination of 1D and 2D NMR spectra will allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms in the molecule.[6]

High-Resolution Mass Spectrometry (HRMS): The Molecular Scale

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition.[7] This technique is invaluable for confirming the molecular formula of a newly synthesized compound.

Expected HRMS Data for (6-methyl-1H-indol-5-yl)methanamine

The molecular formula of (6-methyl-1H-indol-5-yl)methanamine is C₁₀H₁₂N₂. The expected exact mass can be calculated as follows:

  • C₁₀: 10 x 12.00000 = 120.00000

  • H₁₂: 12 x 1.00783 = 12.09396

  • N₂: 2 x 14.00307 = 28.00614

  • Total Exact Mass: 160.09910

In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 161.10693.

Technique Expected m/z Interpretation
HRMS (ESI+)161.10693[M+H]⁺

Table 2: Predicted HRMS Data for (6-methyl-1H-indol-5-yl)methanamine.

Experimental Protocol for High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]

  • Data Analysis: Compare the experimentally observed exact mass with the theoretical exact mass for the proposed molecular formula. A mass accuracy of within 5 ppm provides strong evidence for the elemental composition.

X-ray Crystallography: The Definitive Blueprint

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state.[9][10] This technique is contingent on the ability to grow high-quality single crystals of the compound.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent system. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[11]

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.[12]

XRay_Crystallography_Workflow Start Purified Compound Crystallization Crystallization Start->Crystallization Single_Crystal Single Crystal Growth Crystallization->Single_Crystal Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound.[9] This classical technique serves as a fundamental check of the compound's purity and empirical formula.

Expected Elemental Analysis Data for (6-methyl-1H-indol-5-yl)methanamine (C₁₀H₁₂N₂)
  • Molecular Weight: 160.22 g/mol

  • Carbon (%): (10 * 12.011 / 160.22) * 100 = 74.96%

  • Hydrogen (%): (12 * 1.008 / 160.22) * 100 = 7.55%

  • Nitrogen (%): (2 * 14.007 / 160.22) * 100 = 17.49%

Element Theoretical (%) Acceptable Experimental Range (%)
Carbon74.9674.56 - 75.36
Hydrogen7.557.15 - 7.95
Nitrogen17.4917.09 - 17.89

Table 3: Theoretical Elemental Composition of (6-methyl-1H-indol-5-yl)methanamine.

Experimental Protocol for Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount (1-2 mg) of the highly purified and dried compound into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and detected by a thermal conductivity detector.[13]

  • Calculation: The elemental percentages are calculated by comparing the detector response for the sample to that of a known standard.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry)Non-destructive, provides rich structural detailRequires soluble sample, can be complex to interpret
Mass Spectrometry Molecular weight and elemental compositionHigh sensitivity, requires very small sample amountDoes not provide stereochemical information, fragmentation can be complex
X-ray Crystallography Unambiguous 3D structureDefinitive structural determinationRequires a high-quality single crystal, which can be difficult to obtain
Elemental Analysis Elemental composition and puritySimple, provides fundamental compositional dataDoes not provide structural information, requires a pure sample

Table 4: Comparison of the primary analytical techniques for structural verification.

Conclusion

The independent verification of the structure of (6-methyl-1H-indol-5-yl)methanamine necessitates a multi-faceted analytical approach. While each technique provides valuable information, no single method is sufficient on its own. The convergence of data from NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis provides a robust and self-validating confirmation of the molecular structure. In cases where a crystalline sample can be obtained, single-crystal X-ray diffraction offers the ultimate and unambiguous structural proof. By employing the methodologies and comparative framework outlined in this guide, researchers can ensure the scientific integrity of their findings and confidently advance the development of this and other novel chemical entities.

References

  • Scribd. Elemental Analysis of Organic Compounds. [Link]

  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • ResearchGate. A Layman's Guide to High-Resolution Mass Spectrometry. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • PMC. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Environmental Molecular Sciences Laboratory. 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • PubChem. (1H-indol-5-yl)methanamine. [Link]

  • PubChem. 1-(1H-indol-6-yl)methanamine. [Link]

  • Angene Chemical. 1H-Indole-6-methanamine(CAS# 3468-17-5). [Link]

  • NIST WebBook. 1H-Indole, 6-methyl-. [Link]

  • PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. [Link]

  • LOCKSS. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. [Link]

  • PMC. Regioselective Reaction of 2-Indolylmethanols with Enamides. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.